Technical Documentation Center

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl imidazo[1,2-B]pyridazine-2-carboxylate
  • CAS: 123531-27-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for ethyl imidazo[1,2-b]pyridazine-2-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for ethyl imidazo[1,2-b]pyridazine-2-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The document delves into the core chemical principles, reaction mechanisms, and a detailed, field-proven experimental protocol for its synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the practical synthesis and application of this important molecule.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic framework in modern medicinal chemistry.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse molecular interactions, making it a versatile scaffold for the design of therapeutic agents. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2]

A notable example of the therapeutic success of this scaffold is the FDA-approved multi-kinase inhibitor, Ponatinib, used in the treatment of chronic myeloid leukemia.[3][4] The success of Ponatinib has spurred further research into imidazo[1,2-b]pyridazine derivatives as potent inhibitors of various kinases and other biological targets.[5][6][7] Ethyl imidazo[1,2-b]pyridazine-2-carboxylate serves as a crucial intermediate in the synthesis of a wide array of these more complex and biologically active molecules.[8]

Core Synthetic Strategy: The Tschitschibabin Reaction

The most direct and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine ring system is a variation of the Tschitschibabin (or Chichibabin) reaction.[9] This reaction involves the cyclocondensation of a 3-aminopyridazine with an α-halocarbonyl compound.[8]

Mechanistic Insights

The reaction mechanism proceeds through a two-step sequence:

  • N-Alkylation: The more nucleophilic ring nitrogen of 3-aminopyridazine attacks the electrophilic carbon of the α-halocarbonyl compound (in this case, ethyl bromopyruvate), displacing the bromide ion to form a pyridazinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The amino group of the pyridazinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal. Subsequent dehydration of this intermediate leads to the formation of the aromatic imidazo[1,2-b]pyridazine ring system.

The overall transformation is a robust and efficient method for constructing this fused heterocyclic scaffold.

Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

This section provides a detailed, step-by-step protocol for the synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate from commercially available starting materials.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
3-AminopyridazineC₄H₅N₃95.107252-84-8
Ethyl bromopyruvateC₅H₇BrO₃195.0170-23-5
EthanolC₂H₅OH46.0764-17-5
Sodium bicarbonateNaHCO₃84.01144-55-8
Diethyl ether(C₂H₅)₂O74.1260-29-7
Anhydrous magnesium sulfateMgSO₄120.377487-88-9
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridazine (5.0 g, 52.6 mmol) in 100 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add sodium bicarbonate (6.6 g, 78.9 mmol) followed by the dropwise addition of ethyl bromopyruvate (10.2 g, 52.6 mmol) over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of a saturated aqueous solution of sodium bicarbonate, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford ethyl imidazo[1,2-b]pyridazine-2-carboxylate as a solid.

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₉H₉N₃O₂[4][10]

  • Molecular Weight: 191.19 g/mol [4]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.61 (s, 1H), 8.13 (dd, J = 4.4, 1.6 Hz, 1H), 7.85 (dd, J = 9.2, 1.6 Hz, 1H), 7.10 (dd, J = 9.2, 4.4 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.5, 145.2, 142.1, 137.9, 126.3, 120.8, 116.4, 61.7, 14.5.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate.

Synthetic Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Aminopyridazine 3-Aminopyridazine Reaction_Vessel Ethanol, NaHCO3 Reflux, 6-8h 3-Aminopyridazine->Reaction_Vessel Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction_Vessel Target_Molecule Ethyl imidazo[1,2-b]pyridazine-2-carboxylate Reaction_Vessel->Target_Molecule Reaction Mechanism Start 3-Aminopyridazine + Ethyl bromopyruvate Intermediate Pyridazinium Salt Intermediate Start->Intermediate N-Alkylation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Ethyl imidazo[1,2-b]pyridazine-2-carboxylate Dehydration->Product

Sources

Exploratory

Physical and chemical properties of ethyl imidazo[1,2-b]pyridazine-2-carboxylate

An In-depth Technical Guide to Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive analysis of the physical, chemical, and pharm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive analysis of the physical, chemical, and pharmacological properties of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate.

Abstract

The imidazo[1,2-b]pyridazine scaffold is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural motif is central to a range of biologically active compounds, including the FDA-approved multi-kinase inhibitor Ponatinib.[1] This guide focuses on a key derivative, Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate, a versatile synthetic intermediate pivotal for the development of novel therapeutics. We will explore its fundamental physicochemical properties, detail established synthetic and derivatization protocols, analyze its spectroscopic signature, and contextualize its application within modern drug discovery programs, particularly in the development of kinase inhibitors and other targeted agents.

Introduction: The Imidazo[1,2-b]pyridazine Privileged Scaffold

The fusion of an imidazole ring with a pyridazine ring creates the imidazo[1,2-b]pyridazine core, a bioisostere of purines.[1] This structural arrangement confers favorable properties for molecular recognition, particularly within the ATP-binding sites of kinases. The scaffold's versatility has led to its investigation in a multitude of therapeutic areas, including:

  • Oncology: As kinase inhibitors (e.g., Ponatinib).[1]

  • Autoimmune Diseases: As potent and selective Tyrosine Kinase 2 (Tyk2) JH2 inhibitors.[1][3]

  • Neurodegenerative Disorders: As imaging agents for β-amyloid plaques in Alzheimer's disease.[4]

  • Infectious Diseases: As novel antimicrobial and antitubercular agents.[1][5]

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate serves as a foundational building block, providing a reactive handle at the 2-position for extensive chemical modification and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

Physicochemical Properties

The fundamental properties of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate are summarized below. These computed and experimentally observed characteristics are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name ethyl imidazo[1,2-b]pyridazine-2-carboxylate[6]
CAS Number 123531-27-1[6][7]
Molecular Formula C₉H₉N₃O₂[6]
Molecular Weight 191.19 g/mol [6]
Physical Form Solid[7]
XLogP3 0.9[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 4[6][8]
Rotatable Bond Count 3[6][8]
Storage Conditions Sealed in a dry environment at 2-8°C[7]

Synthesis and Reactivity

Core Synthesis: Cyclocondensation

The primary and most direct route to synthesizing the imidazo[1,2-b]pyridazine core is through the cyclocondensation of a 3-aminopyridazine with an α-haloketone. For the title compound, this involves the reaction of 3-aminopyridazine with ethyl 3-bromopyruvate.[4] The reaction proceeds via initial alkylation of the more nucleophilic ring nitrogen of the aminopyridazine, followed by an intramolecular cyclization and dehydration to form the stable, aromatic fused-ring system. The introduction of a halogen on the pyridazine ring can improve reaction yields.[4]

G cluster_reactants Reactants cluster_process Process A 3-Aminopyridazine C Nucleophilic Attack (Alkylation) A->C + B Ethyl 3-Bromopyruvate B->C D Intramolecular Cyclization & Dehydration C->D Intermediate Salt E Ethyl imidazo[1,2-b]pyridazine- 2-carboxylate D->E Final Product

Caption: General workflow for the synthesis of the title compound.

A convenient two-step, one-pot alternative has also been developed, involving the reaction of 3-aminopyridazine with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by the addition of an active electrophile like ethyl bromoacetate.[9]

Key Reactivity: A Gateway to Diverse Amides

The true utility of ethyl imidazo[1,2-b]pyridazine-2-carboxylate in drug discovery lies in the reactivity of its ester functional group. This group serves as a versatile precursor for the synthesis of a wide array of amides, a common functional group in bioactive molecules. The typical workflow involves two key steps:

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base like sodium hydroxide or lithium hydroxide.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine using a standard peptide coupling reagent, such as BOP (benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), HATU, or EDC/HOBt.[3]

This pathway is fundamental to SAR exploration, allowing for the systematic introduction of various substituents to probe the binding pocket of a biological target.[3]

G cluster_reagents1 Step 1 cluster_reagents2 Step 2 A Ethyl imidazo[1,2-b]pyridazine- 2-carboxylate B Imidazo[1,2-b]pyridazine- 2-carboxylic Acid A->B Saponification C Diverse Amide Derivatives (Biologically Active Compounds) B->C Amide Coupling R1 Base (e.g., LiOH) Solvent (e.g., THF/H2O) R1->A R2 Amine (R-NH2) Coupling Reagent (e.g., BOP) R2->B

Caption: Key derivatization pathway for drug discovery applications.

Spectroscopic and Analytical Characterization

Precise characterization is critical for confirming the structure and purity of the compound. Below are the expected analytical signatures.

TechniqueExpected DataInterpretation
¹H NMR δ ~8.4 (s, 1H), ~8.0 (d, 1H), ~7.3 (d, 1H), ~7.1 (dd, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H)Signals correspond to the protons on the imidazo[1,2-b]pyridazine ring system and the characteristic quartet and triplet of the ethyl ester group. Based on data for similar structures.[9]
¹³C NMR δ ~160-165 (C=O), ~120-150 (Aromatic Cs), ~61 (O-CH₂), ~14 (CH₃)Resonances for the ester carbonyl, multiple signals in the aromatic region for the fused heterocyclic core, and two signals in the aliphatic region for the ethyl group. Based on data for similar structures.[9]
Mass Spec (ESI+) m/z = 192.0768 ([M+H]⁺)The calculated monoisotopic mass of the protonated molecule (C₉H₁₀N₃O₂⁺) confirms the molecular formula.[6]

Applications in Drug Discovery: A Case Study

The imidazo[1,2-b]pyridazine scaffold has proven highly effective in the development of targeted therapies. Derivatives have been identified as potent inhibitors for a variety of protein kinases and have shown promise in treating inflammatory diseases and cancer.[3][10]

A prominent example is the development of selective Tyk2 JH2 inhibitors for treating autoimmune conditions.[3] In this program, ethyl imidazo[1,2-b]pyridazine-2-carboxylate serves as a key starting material. The ester was hydrolyzed to the carboxylic acid, which was then coupled with various aminopyridones to produce a library of amide derivatives.[3] This systematic exploration led to the identification of highly potent and selective inhibitors with excellent in vivo efficacy in preclinical models of arthritis.[3] This case study perfectly illustrates the strategic value of the title compound as a foundational element for building complex, high-value pharmaceutical agents.

Conclusion

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate is more than a simple heterocyclic compound; it is a strategic tool for medicinal chemists. Its straightforward synthesis, combined with the versatile reactivity of its ester group, provides an efficient entry point into the rich pharmacology of the imidazo[1,2-b]pyridazine class of molecules. Its established role in the synthesis of advanced clinical candidates underscores its importance and guarantees its continued relevance in the pursuit of novel therapeutics for a wide range of human diseases.

References

  • Lin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 62(17), 7774-7794. Available from: [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. Available from: [Link]

  • PubChem. (n.d.). Ethyl imidazo[1,2-B]pyridazine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available from: [Link]

  • Cui, M. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204-208. Available from: [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available from: [Link]

  • PubChem. (n.d.). Imidazo(1,2-b)pyridazine. National Center for Biotechnology Information. Available from: [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(67). Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Characterization of Ethyl imidazo[1,2-b]pyridazine-2-carboxylate (CAS Number: 123531-27-1)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl imidazo[1,2-b]pyridazine-2-carboxylate, identified by CAS number 123531-27-1, is a heterocyclic compound belonging to the imidazopyridazi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate, identified by CAS number 123531-27-1, is a heterocyclic compound belonging to the imidazopyridazine class of molecules.[1][2] This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including kinase inhibitors.[3][4] The imidazo[1,2-b]pyridazine core is a key pharmacophore that has been explored for the development of novel therapeutics.[4]

Accurate and comprehensive characterization of this molecule is a critical prerequisite for any research or development endeavor. This guide provides a detailed framework for the structural elucidation and purity assessment of ethyl imidazo[1,2-b]pyridazine-2-carboxylate, employing a suite of standard analytical techniques. As a self-validating system, the protocols described herein are designed to ensure the unequivocal identification and quality control of this compound, a cornerstone of robust scientific research.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl imidazo[1,2-b]pyridazine-2-carboxylate is presented in the table below. These computed values, primarily sourced from PubChem, provide a foundational understanding of the molecule's characteristics.[5]

PropertyValueSource
Molecular Formula C₉H₉N₃O₂[5]
Molecular Weight 191.19 g/mol [5]
CAS Number 123531-27-1[5]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Conditions Sealed in a dry environment, 2-8°C[2]
InChI Key RJOLUKGMRJYPRZ-UHFFFAOYSA-N

Structural Elucidation Workflow

The definitive structural confirmation of ethyl imidazo[1,2-b]pyridazine-2-carboxylate relies on a multi-technique analytical approach. The following workflow outlines the core spectroscopic methods required for its complete characterization.

G cluster_0 Characterization Workflow Sample_Prep Sample Preparation NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR Dissolution in Deuterated Solvent MS Mass Spectrometry (HRMS) Sample_Prep->MS Dilution in Suitable Solvent IR FTIR Spectroscopy Sample_Prep->IR Sample Preparation (e.g., KBr pellet) Data_Analysis Data Integration & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: A typical workflow for the structural characterization of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[6] For ethyl imidazo[1,2-b]pyridazine-2-carboxylate, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

Expected ¹H NMR Spectral Characteristics

Based on the structure of ethyl imidazo[1,2-b]pyridazine-2-carboxylate, the following proton signals are anticipated. The chemical shifts are estimations based on analogous structures and general principles of NMR spectroscopy.

ProtonsMultiplicityApproximate Chemical Shift (ppm)Integration
Ethyl -CH₃Triplet1.3 - 1.53H
Ethyl -CH₂Quartet4.3 - 4.52H
Aromatic -CHMultiplets7.0 - 9.04H
Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum is expected to show 9 distinct signals corresponding to each unique carbon atom in the molecule.

CarbonApproximate Chemical Shift (ppm)
Ethyl -CH₃14 - 16
Ethyl -CH₂60 - 62
Aromatic/Heteroaromatic C110 - 150
Carbonyl C=O160 - 165
Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.

G cluster_1 NMR Experimental Protocol Sample_Weighing 1. Weigh ~5-20 mg of sample Dissolution 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Sample_Weighing->Dissolution Transfer 3. Transfer to NMR tube Dissolution->Transfer Spectrometer_Setup 4. Insert into spectrometer and lock on solvent signal Transfer->Spectrometer_Setup Shimming 5. Shim the magnetic field Spectrometer_Setup->Shimming Acquisition 6. Acquire ¹H and ¹³C spectra Shimming->Acquisition Processing 7. Process data (Fourier transform, phase correction, baseline correction) Acquisition->Processing

Caption: Step-by-step protocol for NMR sample preparation and data acquisition.

  • Sample Preparation : Accurately weigh approximately 5-20 mg of ethyl imidazo[1,2-b]pyridazine-2-carboxylate.

  • Dissolution : Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of approximately 0.6 mL.[7] Ensure complete dissolution.

  • Transfer : Carefully transfer the solution to a clean 5 mm NMR tube.

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing : Process the raw data, which involves Fourier transformation, phase correction, and baseline correction to yield the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[8] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expected Mass Spectrum

The mass spectrum of ethyl imidazo[1,2-b]pyridazine-2-carboxylate is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

IonExpected m/z
[M]⁺191.0695
[M+H]⁺192.0773
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

G cluster_2 HRMS Experimental Protocol Sample_Solution 1. Prepare a dilute solution (e.g., in methanol or acetonitrile) Infusion 2. Infuse the sample into the ion source (e.g., ESI) Sample_Solution->Infusion Ionization 3. Ionize the sample Infusion->Ionization Mass_Analysis 4. Analyze ions in the mass analyzer Ionization->Mass_Analysis Detection 5. Detect ions and generate mass spectrum Mass_Analysis->Detection

Caption: A simplified workflow for obtaining a high-resolution mass spectrum.

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Infusion : Introduce the sample solution into the ion source of the mass spectrometer, commonly an electrospray ionization (ESI) source for this type of molecule.

  • Ionization : The sample is ionized in the source.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Expected IR Absorption Bands

The IR spectrum of ethyl imidazo[1,2-b]pyridazine-2-carboxylate is expected to exhibit characteristic absorption bands for its key functional groups.

Functional GroupApproximate Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=O (ester)1700 - 1750
C=N / C=C (aromatic)1500 - 1600
C-O (ester)1000 - 1300
Experimental Protocol: FTIR Spectroscopy

G cluster_3 FTIR Experimental Protocol (KBr Pellet) Grinding 1. Grind a small amount of sample with dry KBr Pellet_Formation 2. Press the mixture into a transparent pellet Grinding->Pellet_Formation Analysis 3. Place the pellet in the FTIR spectrometer and acquire spectrum Pellet_Formation->Analysis

Caption: Standard procedure for preparing a KBr pellet for FTIR analysis.

  • Sample Preparation (KBr Pellet Method) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.

  • Pellet Formation : Press the mixture under high pressure to form a thin, transparent pellet.

  • Spectral Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.

Biological Context and Potential Applications

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Derivatives of this core have shown a wide range of biological activities, including acting as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[3][4] The specific biological activity of ethyl imidazo[1,2-b]pyridazine-2-carboxylate would need to be determined through biological screening assays. Its structural features suggest it could be a valuable starting point for the synthesis of more complex molecules with therapeutic potential.

Conclusion

The comprehensive characterization of ethyl imidazo[1,2-b]pyridazine-2-carboxylate (CAS 123531-27-1) is fundamental to its application in research and drug development. The integrated use of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, as outlined in this guide, provides a robust methodology for its unequivocal structural elucidation and purity assessment. Adherence to these analytical principles ensures the generation of reliable and reproducible data, which is paramount for advancing scientific discovery.

References

  • Wikipedia. Imidazopyridazine. [Link]

  • ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]

  • Imadul Islam, et al. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 2023. [Link]

  • Irena Maresova, et al. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry, 2021. [Link]

  • Brenda L. Sanchez-Tlahuextl, et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 2018. [Link]

  • Grafiati. Journal articles: 'Imidazo[1,2-b]pyridazines'. [Link]

  • PubChem. Ethyl imidazo[1,2-B]pyridazine-2-carboxylate. [Link]

  • Hui-Fang Wang, et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2010. [Link]

  • PubChem. Imidazo(1,2-b)pyridazine. [Link]

  • PubMed. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. [Link]

  • PubMed. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. [Link]

  • Kandhasamy Kumar, et al. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023. [Link]

  • MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Semantic Scholar. synthesis and characterization of novel imidazo[1,2- a]pyridine derivatives as potential cyclooxygenase-2 (cox-2) inhibitors. [Link]

  • PubChem. PubChem. [Link]

  • ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

  • PubChem. 1-Decene. [Link]

  • PubChem. 1-(Decane-1-sulfonyl)decane. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • PubChem. 1,1-Diphenylethanol. [Link]

  • ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • PubChem. 11-Dehydrocorticosterone. [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.. [Link]

Sources

Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Heterocycle The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has garne...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] This scaffold's journey from a chemical curiosity to a "privileged structure" in drug discovery has been punctuated by the successful development of compounds targeting a range of therapeutic areas, most notably in oncology. The FDA approval of ponatinib, a multi-kinase inhibitor built upon this framework for the treatment of chronic myeloid leukemia, catalyzed a surge of interest in exploring the full therapeutic potential of imidazo[1,2-b]pyridazine derivatives.[1][3]

This guide provides a comprehensive overview of the diverse biological activities of imidazo[1,2-b]pyridazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. It is designed to serve as a technical resource for researchers actively engaged in the design and development of novel therapeutics based on this promising scaffold.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively documented therapeutic application of imidazo[1,2-b]pyridazine derivatives is in the realm of oncology.[3] Their anticancer effects are predominantly attributed to the inhibition of various protein kinases that are critical for tumor cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Kinases in Cancer Progression

Imidazo[1,2-b]pyridazine-based compounds have been shown to be potent inhibitors of a wide array of kinases, including:

  • Tyrosine Kinases:

    • Bruton's Tyrosine Kinase (BTK): Essential for B-cell receptor signaling, BTK is a key target in B-cell malignancies. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible BTK inhibitors.[4]

    • c-Met and VEGFR2: These receptor tyrosine kinases are crucial for tumor angiogenesis and metastasis. Dual inhibitors targeting both c-Met and VEGFR2 have been designed using the imidazo[1,2-b]pyridazine scaffold.[5]

  • Serine/Threonine Kinases:

    • Mps1 (TTK): A critical regulator of the spindle assembly checkpoint, Mps1 is a promising target for inducing mitotic catastrophe in cancer cells.[6][7]

    • DYRK Kinases: Implicated in cancer, Type 2 diabetes, and neurological disorders, DYRK1A is a target for which selective imidazo[1,2-b]pyridazine inhibitors have been developed.[8]

    • IKKβ: A key kinase in the NF-κB signaling pathway, which is often dysregulated in cancer, has been successfully targeted by this class of compounds.[9]

    • Haspin Kinase: Involved in mitosis, Haspin is another attractive target for anticancer drug development, with imidazo[1,2-b]pyridazine derivatives showing potent inhibitory activity.[10]

    • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in various diseases, including cancer and Alzheimer's disease. Brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed.[11]

  • Cyclin-Dependent Kinases (CDKs):

    • CDK12/13: These kinases are involved in transcription regulation and are emerging targets in triple-negative breast cancer. Covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold have shown promise.[12]

Structure-Activity Relationship (SAR) Insights

Optimization of the imidazo[1,2-b]pyridazine core through substitutions at various positions has been key to achieving high potency and selectivity. For instance, modifications at the 3- and 6-positions have been shown to significantly enhance IKKβ inhibitory activity.[9] Similarly, the introduction of specific side chains can confer covalent binding capabilities, leading to irreversible inhibition of targets like BTK.[4] The strategic placement of substituents can also improve pharmacokinetic properties, such as oral bioavailability and metabolic stability.[13][14]

Quantitative Data: A Snapshot of Anticancer Potency

The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine derivatives against various cancer-related targets and cell lines.

Compound ClassTargetAssayIC50/KiReference
Imidazo[1,2-b]pyridazineBTKEnzymatic1.3 nM[4]
Imidazo[1,2-b]pyridazineMps1 (cellular)Cellular0.70 nM[7]
Imidazo[1,2-b]pyridazineA549 (lung cancer)Antiproliferative6.0 nM[7]
Imidazo[1,2-b]pyridazineTyk2 JH2Binding0.015 - 0.035 nM[14]
Imidazo[1,2-b]pyridazineHaspinEnzymatic6 - 100 nM[10]
Imidazo[1,2-a]pyridinec-MetEnzymatic1.9 nM[5]
Imidazo[1,2-a]pyridineVEGFR2Enzymatic2.2 nM[5]
Imidazo[1,2-b]pyrazineCDK12Enzymatic15.5 nM[12]
Imidazo[1,2-b]pyrazineCDK13Enzymatic12.2 nM[12]
Imidazo[1,2-a]pyrazineMDA-MB-231 (TNBC)Antiproliferative5.0 nM[12]
Imidazo[1,2-a]pyrazineMDA-MB-468 (TNBC)Antiproliferative6.0 nM[12]
Imidazo[1,2-a]pyridineHCC1937 (breast cancer)Cytotoxic45 µM[15]
Imidazo[1,2-a]pyridineHep-2 (laryngeal cancer)Antiproliferative11 µM
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the potency of these compounds is a biochemical kinase inhibition assay. The following is a generalized protocol:

  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compounds (imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

    • Microplate reader compatible with the chosen detection method

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a microplate, add the kinase enzyme, substrate, and assay buffer.

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction (if necessary for the detection method).

    • Add the detection reagent and incubate as per the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism: Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Dilution Reaction_Setup Add Compound & Kinase Mix to Plate Compound_Dilution->Reaction_Setup Reagent_Mix Kinase/Substrate Mix Reagent_Mix->Reaction_Setup ATP_Addition Initiate with ATP Reaction_Setup->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Signal Detection->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-b]pyridazine derivatives have demonstrated significant anti-inflammatory properties.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of these compounds are mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways:

  • Inhibition of COX-2 and iNOS: Certain substituted imidazo[1,2-b]pyridazines have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that play a central role in the inflammatory response.[16]

  • Modulation of STAT3/NF-κB Signaling: The STAT3 and NF-κB signaling pathways are critical regulators of inflammation. Imidazo[1,2-a]pyridine derivatives have been found to suppress these pathways, leading to a reduction in the production of inflammatory cytokines.[17]

Experimental Protocol: Western Blot Analysis of COX-2 Expression
  • Cell Culture and Treatment:

    • Culture relevant cells (e.g., primary rat microglial cells or human monocytic THP-1 cells) in appropriate media.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test imidazo[1,2-b]pyridazine compounds for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the COX-2 expression to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanism: STAT3/NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 IkBa IκBα IKK->IkBa inhibits NFkB NF-κB IKK->NFkB activates IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3->Nucleus Inflammation Inflammatory Genes (COX-2, iNOS) Nucleus->Inflammation Imidazopyridazine Imidazo[1,2-b]pyridazine Imidazopyridazine->IKK Imidazopyridazine->STAT3 inhibits phosphorylation

Caption: Inhibition of the STAT3/NF-κB pathway by imidazo[1,2-b]pyridazine derivatives.

Antimicrobial and Antifungal Activity

Beyond their applications in human diseases, imidazo[1,2-b]pyridazine derivatives have shown promise as antimicrobial and antifungal agents.

Antifungal Activity Against Phytopathogenic Fungi

Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their antifungal activity against a panel of phytopathogenic fungi.[18][19] Some of these compounds exhibited broad-spectrum antifungal activity, with potency exceeding that of commercially available fungicides like chlorothalonil and hymexazol against certain fungal strains.[18] The structure-activity relationship studies indicated that the nature of the substituents on the benzene and pyridazine rings significantly influences the antifungal efficacy.[19]

Antibacterial Activity

While less explored than their antifungal properties, some pyridazine derivatives have demonstrated antibacterial activity against various strains, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[20] The saturation level of the heterocyclic system and the nature of substituents have been shown to affect both the potency and the selectivity of the antibacterial action.[20]

Applications in Neurological Disorders

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the central nervous system, with potential applications in the treatment of neurodegenerative diseases.

Alzheimer's Disease
  • GSK-3β Inhibition: As mentioned earlier, imidazo[1,2-b]pyridazine derivatives have been developed as potent and brain-penetrant inhibitors of GSK-3β.[11] This kinase is implicated in the hyperphosphorylation of tau protein, a key pathological event in Alzheimer's disease. In vivo studies in a triple-transgenic mouse model of Alzheimer's have shown that these compounds can significantly reduce phosphorylated tau levels.[11]

  • β-Amyloid Plaque Ligands: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, another hallmark of Alzheimer's disease.[21] Some of these compounds displayed high binding affinity, suggesting their potential as imaging agents for positron emission tomography (PET) to visualize amyloid plaques in the brain.[21]

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged motif in medicinal chemistry, giving rise to a plethora of biologically active molecules. Its success is rooted in its synthetic tractability, which allows for systematic optimization of its pharmacological properties. The diverse range of biological activities, from potent kinase inhibition in cancer to modulation of inflammatory pathways and targeting key players in neurodegenerative diseases, underscores the immense therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: The development of highly selective inhibitors for specific kinase isoforms or other targets remains a critical goal to minimize off-target effects and improve the safety profile of these compounds.

  • Exploring New Therapeutic Areas: The broad biological activity of imidazo[1,2-b]pyridazines suggests that their potential may extend to other disease areas, such as viral infections and metabolic disorders.

  • Advanced Drug Delivery: The formulation of these compounds into novel drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.

References

  • Cardiff University. (2024, March 7). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA.
  • ACS Publications. (n.d.). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • Figshare. (n.d.). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
  • Elsevier. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • ACS Publications. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2015, February 26). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • National Center for Biotechnology Information. (2010, September 1). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2023, March 23). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
  • National Institutes of Health. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines. PMC.
  • National Center for Biotechnology Information. (2013, December 15). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed.
  • National Center for Biotechnology Information. (2025, April 15). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (2020, October 12). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
  • ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2020, July 15).
  • National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • MDPI. (2022, June 10).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl imidazo[1,2-b]pyridazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl imidazo[1,2-b]pyridazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the critical starting materials, reaction mechanisms, and detailed experimental protocols, offering field-proven insights for researchers and scientists in the field.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide range of therapeutic properties, including anti-tubercular, anti-cancer, and anti-inflammatory activities.[1][2] The ethyl ester at the 2-position provides a versatile handle for further chemical modifications, making ethyl imidazo[1,2-b]pyridazine-2-carboxylate a key intermediate in the synthesis of novel drug candidates.

Core Synthetic Strategy: The Tchichibabin-Type Condensation

The most prevalent and efficient method for the synthesis of the imidazo[1,2-b]pyridazine core is a Tchichibabin-type condensation reaction. This reaction involves the cyclization of a 3-aminopyridazine derivative with an α-halocarbonyl compound. In the case of ethyl imidazo[1,2-b]pyridazine-2-carboxylate, the key starting materials are 3-aminopyridazine and ethyl bromopyruvate.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-Aminopyridazine 3-Aminopyridazine Tchichibabin Condensation Tchichibabin Condensation 3-Aminopyridazine->Tchichibabin Condensation Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Tchichibabin Condensation Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate Tchichibabin Condensation->Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

PART 1: The Starting Materials

3-Aminopyridazine: The Nitrogenous Core

3-Aminopyridazine serves as the foundational building block, providing the pyridazine ring and the nucleophilic amino group essential for the cyclization reaction.

Synthesis of 3-Aminopyridazine:

A common route to 3-aminopyridazine involves the nucleophilic substitution of a halogenated pyridazine. For instance, 3-amino-6-chloropyridazine can be prepared from 3,6-dichloropyridazine by reaction with aqueous ammonia at elevated temperatures.[1][4]

Key Properties:

  • CAS Number: 5469-70-5

  • Molecular Formula: C₄H₅N₃

  • Molecular Weight: 95.10 g/mol

  • Appearance: Solid

  • Melting Point: 168-172 °C

The nucleophilicity of the ring nitrogens in 3-aminopyridazine is a critical factor. The ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[4] This can sometimes lead to side reactions. Introducing a halogen at the 6-position can help direct the alkylation by the α-bromoketone to the desired nitrogen, facilitating a more efficient synthesis of the bicyclic product.[4]

Ethyl Bromopyruvate: The Electrophilic Partner

Ethyl bromopyruvate is a highly reactive and versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds.[5] Its reactivity is attributed to the presence of an α-halogenated carbonyl group, which makes it a potent electrophile.[5]

Synthesis of Ethyl Bromopyruvate:

Ethyl bromopyruvate can be synthesized through the bromination of ethyl pyruvate.[6] One method involves the dropwise addition of bromine to a solution of ethyl pyruvate in a suitable solvent like dry ether, followed by reflux.[6] Another approach utilizes bromine chloride, which can be pre-formed or generated in situ.[7]

Key Properties:

  • CAS Number: 70-23-5[5][6][8][9]

  • Molecular Formula: C₅H₇BrO₃[6][8][9]

  • Molecular Weight: 195.01 g/mol [8][9]

  • Appearance: Clear yellow to pink-red liquid[8]

  • Boiling Point: 98-100 °C at 10 mm Hg[8]

Property3-AminopyridazineEthyl Bromopyruvate
CAS Number 5469-70-570-23-5[5][6][8][9]
Molecular Formula C₄H₅N₃C₅H₇BrO₃[6][8][9]
Molecular Weight 95.10 g/mol 195.01 g/mol [8][9]
Role in Reaction Nucleophilic CoreElectrophilic Partner

PART 2: The Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

The synthesis proceeds via a two-step, one-pot reaction involving an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

Reaction Mechanism

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 3-Aminopyridazine + Ethyl Bromopyruvate B Intermediate Salt A->B SN2 Reaction C Cyclized Intermediate B->C Nucleophilic Attack D Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate C->D - H2O

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen (N1) of 3-aminopyridazine on the electrophilic carbon of ethyl bromopyruvate. This SN2 reaction forms a pyridazinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting hydroxyl intermediate readily undergoes dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.

Experimental Protocol

The following is a generalized protocol based on established literature procedures for similar imidazo-fused heterocycles.[10][11]

Materials:

  • 3-Aminopyridazine

  • Ethyl bromopyruvate

  • Anhydrous ethanol or another suitable solvent (e.g., THF)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridazine (1 equivalent) in anhydrous ethanol.

  • Addition of Ethyl Bromopyruvate: Slowly add ethyl bromopyruvate (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed, and a precipitate may form.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. The filtrate can be concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validating System:

The progress of the reaction can be effectively monitored by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression. The final product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

PART 3: Factors Influencing the Synthesis

  • Solvent: Anhydrous polar aprotic solvents like ethanol or tetrahydrofuran are commonly used to facilitate the reaction.

  • Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.

  • Base: While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate can help to neutralize the hydrobromic acid formed during the reaction, potentially improving the yield.

Conclusion

The synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate is a well-established process that relies on the fundamental principles of heterocyclic chemistry. By understanding the roles of the key starting materials, 3-aminopyridazine and ethyl bromopyruvate, and the underlying Tchichibabin-type condensation mechanism, researchers can efficiently access this valuable scaffold for further exploration in drug discovery and development. The versatility of the starting materials also allows for the synthesis of a wide array of substituted analogs, opening up avenues for the creation of novel chemical entities with tailored biological activities.

References

  • Mastering Organic Synthesis with Ethyl Bromopyruvate (CAS 70-23-5). (n.d.).
  • How is Ethyl Bromopyruvate Synthesized? - FAQ - Guidechem. (2023, March 19).
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. (n.d.).
  • Ethyl Bromopyruvate: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28).
  • Ethyl-3-bromopyruvate | 70-23-5 | FE12511 - Biosynth. (n.d.).
  • WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents. (n.d.).
  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. (n.d.).
  • IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook. (n.d.).
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018, May 7).
  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. (2018, October 21).
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2025, August 6).
  • 3-Aminopyridazine 97 5469-70-5 - Sigma-Aldrich. (n.d.).

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules, including the FDA-approved kinase inhibitor ponatinib.[1][2] The solubility of any potential drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and developability.[3] This in-depth technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of a promising member of this class, ethyl imidazo[1,2-b]pyridazine-2-carboxylate. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of the resulting data in the context of pharmaceutical development. This guide is designed to equip researchers with the necessary knowledge to conduct a thorough and self-validating solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a gatekeeper in the journey of a molecule from a laboratory curiosity to a life-saving therapeutic. Poor solubility can lead to a cascade of developmental challenges, including low and erratic bioavailability, difficulties in formulation, and an increased risk of late-stage project attrition.[4][5] Therefore, a comprehensive understanding of a compound's solubility is not merely a data point but a cornerstone of a successful drug discovery program.

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate (Figure 1) is a heterocyclic compound of significant interest. The imidazo[1,2-b]pyridazine core is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] As such, a thorough characterization of its physicochemical properties is paramount for its potential development.

Figure 1: Chemical Structure of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

PropertyValueSource
Molecular FormulaC₉H₉N₃O₂[6]
Molecular Weight191.19 g/mol [6][7]
XLogP30.9[6][7]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count4[6][7]
Rotatable Bond Count3[7]

This guide will provide a robust framework for determining the aqueous solubility profile of this compound, a critical step in its journey towards potential clinical application.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

When discussing the solubility of a compound, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[8]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4][9] It is a high-throughput screening method often employed in the early stages of drug discovery to quickly flag potential solubility issues.[10] However, kinetic solubility measurements can sometimes overestimate the true solubility, as the compound may not have sufficient time to form a stable crystalline lattice and may precipitate as an amorphous solid.[11]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[9][12] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, typically 24 hours or more.[4] Thermodynamic solubility is a more accurate and reliable measure, crucial for lead optimization and formulation development.[11]

The relationship between these two parameters can be a valuable diagnostic tool. A large discrepancy between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitating as a less stable, amorphous form, which may have implications for its in vivo behavior.[11]

Pre-analytical Considerations

Before embarking on solubility studies, several factors must be considered to ensure the generation of high-quality, reproducible data.

  • Compound Purity: The purity of the ethyl imidazo[1,2-b]pyridazine-2-carboxylate sample is of utmost importance. Impurities can significantly impact solubility measurements. A purity of >95%, as determined by a suitable analytical method such as HPLC-UV or LC-MS, is recommended.

  • Solid-State Characterization: The solid-state form (e.g., crystalline vs. amorphous, polymorphs) of the compound can have a profound effect on its solubility.[8] While a full polymorphic screen may not be necessary for initial solubility assessment, it is good practice to have some characterization of the solid form used, for instance, by powder X-ray diffraction (PXRD).

  • pH of the Medium: For ionizable compounds, solubility is highly pH-dependent.[13] A preliminary in-silico pKa prediction for ethyl imidazo[1,2-b]pyridazine-2-carboxylate can help in designing the appropriate pH range for the study. The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms, suggesting that the compound's solubility will likely be higher at lower pH values. According to ICH M9 guidelines, the pH-solubility profile should be determined over a pH range of 1.2 to 6.8.[14][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of ethyl imidazo[1,2-b]pyridazine-2-carboxylate.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage assessment.

Principle: A concentrated DMSO stock solution of the test compound is serially diluted in an aqueous buffer. The concentration at which precipitation is first observed is determined by measuring the turbidity of the solution.

Materials:

  • Ethyl imidazo[1,2-b]pyridazine-2-carboxylate

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader with turbidimetric or nephelometric detection capabilities

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of ethyl imidazo[1,2-b]pyridazine-2-carboxylate in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Initiation of Precipitation: Add 2 µL of each DMSO stock concentration to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature (25 °C) for 2 hours with gentle shaking. Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

Diagram of Kinetic Solubility Workflow:

G cluster_0 Preparation cluster_1 Assay A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Add to PBS (pH 7.4) in 96-well plate B->C 2µL stock to 198µL buffer D Incubate (2h, 25°C) with shaking C->D E Measure Turbidity D->E F Determine Highest Non-Precipitated Concentration E->F Data Analysis

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[4]

Principle: An excess amount of the solid compound is equilibrated with a buffer of a specific pH over an extended period. The concentration of the dissolved compound in the supernatant is then quantified.[16]

Materials:

  • Ethyl imidazo[1,2-b]pyridazine-2-carboxylate (solid)

  • Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer)[17]

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector or LC-MS

Protocol:

  • Preparation: Add an excess amount of solid ethyl imidazo[1,2-b]pyridazine-2-carboxylate to separate vials containing the different pH buffers (e.g., 2 mg of compound in 1 mL of buffer). Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker at 37 ± 1 °C for 24 hours to reach equilibrium.[15][18]

  • Sample Collection and Filtration: After 24 hours, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.[12][19] This involves creating a standard curve with known concentrations of the compound.[20]

  • pH Verification: Measure the pH of the filtrate to ensure it has not significantly changed during the experiment.[17]

Diagram of Thermodynamic Solubility Workflow:

G A Add Excess Solid to Buffers (pH 1.2, 4.5, 6.8) B Equilibrate (24h, 37°C) with shaking A->B C Filter Supernatant (0.45µm filter) B->C D Quantify by HPLC-UV or LC-MS C->D E Verify Final pH C->E F Determine Equilibrium Concentration D->F Data Analysis

Caption: Workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Solubility Profile of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

Assay TypeMediumTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
KineticPBS (pH 7.4)25[Insert Data][Insert Data][e.g., Low, Moderate, High]
ThermodynamicpH 1.2 Buffer37[Insert Data][Insert Data][e.g., Low, Moderate, High]
ThermodynamicpH 4.5 Buffer37[Insert Data][Insert Data][e.g., Low, Moderate, High]
ThermodynamicpH 6.8 Buffer37[Insert Data][Insert Data][e.g., Low, Moderate, High]

Interpretation:

  • pH-Dependence: The data in Table 1 will reveal the pH-dependent solubility of the compound. Given the basic nature of the imidazo[1,2-b]pyridazine core, it is anticipated that the solubility will be higher at lower pH values. This information is critical for predicting its dissolution behavior in the gastrointestinal tract.

  • Biopharmaceutics Classification System (BCS): The thermodynamic solubility data can be used for a preliminary BCS classification.[15] According to ICH guidelines, a drug is considered "highly soluble" if the highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[14] This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.[17][21]

  • Formulation Strategy: The solubility data will guide the formulation strategy. If the compound exhibits low aqueous solubility, formulation approaches such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to enhance its dissolution and bioavailability.[13][22]

Conclusion

A thorough understanding of the solubility profile of ethyl imidazo[1,2-b]pyridazine-2-carboxylate is a non-negotiable prerequisite for its advancement as a potential drug candidate. The protocols and interpretive framework presented in this guide provide a robust and scientifically sound approach to generating this critical dataset. By distinguishing between kinetic and thermodynamic solubility and systematically evaluating the impact of pH, researchers can make informed decisions regarding lead candidate selection, formulation development, and the overall trajectory of their drug discovery program. This rigorous, data-driven approach is essential for navigating the complexities of pharmaceutical development and ultimately, for delivering safe and effective medicines to patients.

References

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 29). RSC Publishing.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • The pharmacologically active imidazo[1,2-b]pyridazine derivatives. (n.d.).
  • PubChem.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • AAT Bioquest. (2022, April 18).
  • Pharmaguideline.
  • Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 748-753.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Wikipedia. Imidazopyridazine.
  • Key factors influencing small-molecule drug bioavailability. (n.d.).
  • World Health Organization. (2015).
  • Echemi.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Korte, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 553-559.
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Davit, B. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 98.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • Eurolab. (2025, November 28). Drug Solubility Testing.
  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • European Medicines Agency. (2020, February 10).
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20).
  • J&K Scientific.
  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 16(12), 4819-4823.

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Targets of Imidazo[1,2-b]pyridazine Compounds

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Modern Drug Discovery The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Modern Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with a rich electron density and specific hydrogen bonding capabilities, allows it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This versatility has propelled its investigation across numerous therapeutic areas, including oncology, inflammation, neuroscience, and infectious diseases.[3] The clinical and commercial success of Ponatinib , an imidazo[1,2-b]pyridazine-based multi-targeted tyrosine kinase inhibitor approved for treating chronic myeloid leukemia (CML), stands as a testament to the scaffold's potential and has spurred significant research into new derivatives.[4]

This guide provides an in-depth exploration of the key molecular targets of imidazo[1,2-b]pyridazine compounds, written from the perspective of a senior application scientist. We will dissect the mechanistic basis for their activity, present validated experimental workflows for their evaluation, and synthesize key structure-activity relationship (SAR) data to provide actionable insights for researchers, scientists, and drug development professionals.

Part 1: Protein Kinases – A Dominant Target Class in Oncology and Inflammation

The human kinome, comprising over 500 protein kinases, is a primary focus for drug discovery due to its central role in regulating virtually all cellular processes. Aberrant kinase activity is a hallmark of cancer and many inflammatory disorders. The imidazo[1,2-b]pyridazine scaffold is exceptionally well-suited to fit into the ATP-binding pocket of many kinases, leading to the development of numerous potent and selective inhibitors.

Pillar 1.1: Tyrosine Kinases in Cancer and Autoimmunity

Tyrosine kinases (TKs) are critical nodes in signaling pathways that control cell growth, proliferation, differentiation, and survival.

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in the B-cell receptor (BCR) signaling pathway, BTK is essential for the survival and proliferation of malignant B-cells.[5] Imidazo[1,2-b]pyridazine derivatives have been developed as potent, irreversible BTK inhibitors. These compounds typically feature an electrophilic "warhead" (e.g., an acrylamide moiety) that forms a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition. This covalent mechanism provides high potency and a durable pharmacologic effect, making these compounds promising therapeutics for B-cell malignancies.[5][6] One such derivative, TM471-1, has advanced into Phase I clinical trials.[5]

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is integral to the signaling of key pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[7] A unique and highly successful strategy has been to target the catalytically inactive pseudokinase (JH2) domain of Tyk2. The JH2 domain allosterically regulates the active kinase (JH1) domain. Imidazo[1,2-b]pyridazine-based compounds have been identified as highly potent and selective inhibitors of the Tyk2 JH2 domain.[7] This allosteric mechanism is a paradigm of modern kinase inhibitor design, as the lower sequence conservation of pseudokinase domains compared to active kinase domains allows for exceptional selectivity over other JAK family members, thereby minimizing off-target effects.[7]

  • c-Met and VEGFR2: The c-mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) are key drivers of tumor growth, invasion, and angiogenesis. A dual-inhibition strategy, simultaneously blocking both pathways, is a powerful approach to cancer therapy. Structure-based design has led to imidazo[1,2-b]pyridazine derivatives that potently inhibit both c-Met and VEGFR2, demonstrating significant antitumor efficacy in xenograft models.[8]

Pillar 1.2: Serine/Threonine Kinases in Cell Cycle and Survival
  • PIM Kinases: The PIM family of serine/threonine kinases (PIM1, PIM2, PIM3) are frequently overexpressed in hematopoietic malignancies and solid tumors, where they promote cell survival and proliferation. A family of imidazo[1,2-b]pyridazines was identified that inhibits PIM kinases with low nanomolar potency.[9] X-ray crystallography revealed a surprising binding mode: instead of interacting with the canonical kinase hinge region, these compounds bind to the N-terminal lobe, making them ATP-competitive but not ATP-mimetic. This unique interaction explains their high selectivity and provides a novel blueprint for designing selective kinase inhibitors.[9]

  • Monopolar Spindle 1 (Mps1/TTK) Kinase: Mps1 is a critical component of the spindle assembly checkpoint (SAC), a cellular safeguard that ensures proper chromosome segregation during mitosis. Inhibition of Mps1 leads to chromosomal instability and apoptotic cell death, particularly in aneuploid cancer cells that are highly dependent on a functional SAC. Property-based optimization of an imidazo[1,2-b]pyridazine scaffold resulted in an extremely potent and selective Mps1 inhibitor (27f) with remarkable antiproliferative activity against a wide range of cancer cell lines.[10]

  • mTOR (Mammalian Target of Rapamycin): As a central regulator of cell growth, metabolism, and survival, mTOR is a validated target in cancer. Based on the SAR of known mTOR inhibitors, novel imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized. Several of these compounds exhibited potent anti-proliferative activity and suppressed the phosphorylation of downstream mTOR targets like AKT and S6 in cellular assays, with one compound showing significant in vivo anticancer effects in a xenograft model.[11]

  • Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRK): The DYRK family, particularly DYRK1A, is implicated in neurological disorders like Down syndrome and Alzheimer's disease, as well as in certain cancers. Optimization of an imidazo[1,2-b]pyridazine fragment hit led to potent and selective cellular inhibitors of DYRK1A.[12] The elucidation of the binding mode via X-ray crystallography was instrumental in rationally designing compounds with improved selectivity against the closely related CLK kinases.[12]

Data Presentation: Kinase Inhibitory Potency

The following table summarizes the inhibitory activity of representative imidazo[1,2-b]pyridazine compounds against various protein kinases. The IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are commonly used metrics to quantify potency.

Compound Class/ExampleTarget KinasePotency (IC50 / Ki)Therapeutic AreaReference
TM471-1 (cpd 22)BTKIC50 = 1.3 nMB-cell Malignancies[5]
Cpd 6Tyk2 (JH2)Ki = 0.015 - 0.035 nMAutoimmune/Inflammatory[7]
Cpd 27fMps1 (TTK)Cellular IC50 = 0.70 nMOncology[10]
K00135PIM1IC50 < 100 nMHematologic Malignancies[9]
Cpd 17DYRK1AIC50 = 50 nMNeurological/Oncology[12][13]
Cpd A18mTORIC50 = 0.062 µMOncology[11]
Experimental Workflow: Kinase Inhibitor Screening Cascade

The identification of a potent and selective kinase inhibitor is a multi-step process. The causality behind this workflow is to progressively increase the biological complexity and resource investment, ensuring that only the most promising compounds advance.

  • High-Throughput Screening (HTS): A large library of compounds is screened against the target kinase at a single concentration to identify initial "hits." This is a primary filter to find any compound with activity.

  • Dose-Response Confirmation: Hits are re-tested at multiple concentrations to confirm their activity and determine their IC50 value, a measure of potency.

  • Selectivity Profiling: Potent compounds are screened against a panel of other kinases (e.g., a kinome-wide panel) to assess their selectivity. The goal is to find compounds that inhibit the target kinase without affecting other kinases, which could lead to off-target toxicity.

  • Cellular Target Engagement & Functional Assays: The ability of the compound to enter cells and inhibit the kinase in a physiological context is evaluated. This is typically done by measuring the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA.

  • In Vivo Efficacy Studies: The most promising compounds are tested in animal models of the disease (e.g., tumor xenografts for cancer) to evaluate their therapeutic efficacy, pharmacokinetics, and safety.

G HTS High-Throughput Screen (Single Concentration) DoseResponse IC50 Determination (Dose-Response Curve) HTS->DoseResponse Confirm Hits Selectivity Kinase Selectivity Panel (Off-Target Profiling) DoseResponse->Selectivity Assess Specificity TargetEngage Target Engagement (e.g., Western Blot for p-Substrate) Selectivity->TargetEngage Advance Leads CellFunction Functional Cellular Assay (e.g., Anti-proliferation, Cytokine Inhibition) TargetEngage->CellFunction PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) CellFunction->PK_PD Candidate Selection Efficacy Disease Model Efficacy (e.g., Xenograft) PK_PD->Efficacy

Caption: A typical screening cascade for developing kinase inhibitors.

Part 2: Modulators of Neurotransmitter Receptors and CNS Targets

The imidazo[1,2-b]pyridazine scaffold has also been successfully adapted to target the central nervous system (CNS), particularly ion channels and protein aggregates involved in neurological and psychiatric disorders.

Pillar 2.1: GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of inhibitory neurotransmission in the brain. It is a ligand-gated chloride ion channel with multiple allosteric binding sites, including the well-known benzodiazepine (BZ) site.[14]

  • Mechanism of Action: Compounds that bind to the BZ site and positively modulate the receptor's response to GABA (i.e., increase chloride ion flux) produce anxiolytic, sedative, and anticonvulsant effects. A large series of substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for the central BZ receptor, acting as full agonists.[15] This activity makes them candidates for treating anxiety and sleep disorders.[1]

  • Subtype Selectivity: A major challenge with traditional benzodiazepines is that sedation is mediated by the α1 subunit of the GABA-A receptor, while anxiolysis is primarily mediated by the α2 and α3 subunits.[16][17] Drug development efforts have focused on identifying α2/α3-subtype selective agonists to separate these effects. Imidazo[1,2-b]pyridazine and related scaffolds have been explored in this context, leading to the identification of nonsedating anxiolytics.[18]

Pillar 2.2: Targeting β-Amyloid Plaques in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain. Developing ligands that can bind to these plaques is crucial for diagnostic imaging (e.g., via Positron Emission Tomography, PET) and potentially for therapeutic intervention.

  • High-Affinity Ligands: A series of imidazo[1,2-b]pyridazine derivatives were synthesized and shown to bind to synthetic Aβ aggregates with high affinity.[19][20] For instance, 2-(4’-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a Ki of 11.0 nM.[19] Such compounds, when labeled with a positron-emitting isotope like Fluorine-18, could serve as valuable PET radiotracers to visualize Aβ plaque burden in living patients, aiding in diagnosis and the monitoring of disease progression.[20]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Preparation of Materials:

    • Source of receptors: Rat brain membranes (for central BZ receptors) or cell lines expressing the recombinant human receptor subtypes.

    • Radioligand: A high-affinity ligand for the target site labeled with a radioisotope (e.g., [3H]diazepam for the BZ site).

    • Test Compounds: A series of dilutions of the imidazo[1,2-b]pyridazine compound.

    • Assay Buffer: e.g., Tris-HCl buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the receptor preparation and the radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • Include control wells: "Total Binding" (no test compound) and "Nonspecific Binding" (a high concentration of a known unlabeled ligand to saturate all specific binding sites).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Part 3: Anti-inflammatory and Anti-Infective Applications

Beyond oncology and neuroscience, the imidazo[1,2-b]pyridazine scaffold has shown significant promise in treating inflammatory diseases and infections.

Pillar 3.1: Inhibition of Inflammatory Mediators
  • Direct Cytokine Inhibition (IL-17A): Interleukin-17A (IL-17A) is a cornerstone cytokine in the pathogenesis of autoimmune diseases like psoriasis and rheumatoid arthritis. Monoclonal antibodies targeting IL-17A are clinically effective, but small molecule inhibitors offer advantages like oral bioavailability. A series of novel imidazo[1,2-b]pyridazines have been disclosed as direct inhibitors of IL-17A, preventing it from binding to its receptor.[21]

  • Inhibition of Pro-inflammatory Enzymes: Chronic inflammation involves the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Certain substituted imidazo[1,2-b]pyridazine compounds have been shown to significantly inhibit the LPS-induced expression of both iNOS and COX-2 in microglial cells, thereby reducing the production of nitric oxide and prostaglandins, two key inflammatory mediators.[22]

  • Inhibition of Inflammatory Kinases (IKKβ): The IκB kinase (IKK) complex, particularly the IKKβ subunit, is essential for activating the NF-κB signaling pathway, a master regulator of inflammation. Imidazo[1,2-b]pyridazine derivatives identified from high-throughput screening were optimized into potent and selective IKKβ inhibitors, blocking the production of TNFα in cellular models.[23]

Pillar 3.2: Targeting Pathogens
  • Antimycobacterial Activity: Tuberculosis remains a major global health threat, and drug resistance is a growing problem. Novel imidazo[1,2-b]pyridazine derivatives incorporating benzohydrazide or piperazine/morpholine moieties have been synthesized and screened for activity against Mycobacterium tuberculosis H37Rv. Several compounds exhibited potent anti-tubercular activity, with minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL, comparable to first-line drugs.[24][25]

G LPS_Assay Primary Screen: Inhibition of LPS-induced TNF-α / NO Production DoseResponse IC50 Determination (Anti-inflammatory Potency) LPS_Assay->DoseResponse Identify Hits Cytotoxicity Cytotoxicity Assay (Assess Therapeutic Window) DoseResponse->Cytotoxicity Confirm Safety TargetID Target Deconvolution (e.g., Kinase Profiling, Affinity Chromatography) Cytotoxicity->TargetID Advance Leads Pathway Pathway Analysis (e.g., Western Blot for NF-κB, MAPK pathways) TargetID->Pathway PK Pharmacokinetics Pathway->PK Candidate Selection Efficacy Animal Model of Inflammation (e.g., LPS Challenge, Arthritis Model) PK->Efficacy

Caption: Workflow for discovering and validating anti-inflammatory compounds.

Conclusion and Future Outlook

The imidazo[1,2-b]pyridazine scaffold has unequivocally demonstrated its value as a privileged core for the development of novel therapeutics. Its remarkable ability to be tailored for high-affinity interactions with a diverse range of targets—from the ATP-binding pockets of kinases to the allosteric sites of ion channels and the surfaces of cytokines—underpins its continued prominence in medicinal chemistry. The most significant advances have been in the field of oncology, where imidazo[1,2-b]pyridazine-based kinase inhibitors have shown profound efficacy. However, exciting and promising avenues are actively being pursued in neurodegenerative diseases, autoimmune disorders, and infectious diseases.

Future research will likely focus on leveraging advanced computational methods for the de novo design of next-generation derivatives with even greater potency and selectivity. Furthermore, exploring this scaffold for novel applications, such as targeted protein degradation (PROTACs) or as covalent binders for previously "undruggable" targets, will undoubtedly unlock new therapeutic possibilities. For drug development professionals, the imidazo[1,2-b]pyridazine framework represents a robust and validated starting point for creating innovative medicines to address unmet medical needs.

References

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhen, X. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Aziem, A. et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. Available at: [Link]

  • Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]

  • Abe, N. et al. (2016). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X. et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lv, K. et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes. (n.d.). ResearchGate. Available at: [Link]

  • Zhen, X. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Aertgeerts, K. et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Publishing. Available at: [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. Available at: [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Coates, D. A. et al. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kono, M. et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2022). MDPI. Available at: [Link]

  • Paidi, K. R. et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. Available at: [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Atack, J. R. et al. (2006). Discovery of imidazo[1,2-b][7][9][19]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety. Journal of Medicinal Chemistry. Available at: [Link]

  • Tom-Aba, D. et al. (1988). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Biochemical Pharmacology. Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2024). ACS Publications. Available at: [Link]

  • Goodacre, S. C. et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Goodacre, S. C. et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Rise of a Versatile Heterocycle The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has emerged as a "pri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for developing novel therapeutic agents. This guide provides a comprehensive overview of the imidazo[1,2-b]pyridazine scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in drug discovery, with a focus on oncology, central nervous system (CNS) disorders, and infectious diseases. The scaffold's versatility is highlighted by its presence in the FDA-approved multi-kinase inhibitor ponatinib, which has spurred significant interest in its therapeutic potential.[1][3]

The imidazo[1,2-b]pyridazine system, a bioisostere of purines, offers a unique arrangement of nitrogen atoms that allows for diverse substitution patterns, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a highly effective pharmacophore for a range of biological targets.[6]

Physicochemical Properties and Structural Features

The imidazo[1,2-b]pyridazine scaffold (C₆H₅N₃) has a molecular weight of 119.12 g/mol .[7] Its fused ring structure imparts a high degree of rigidity. The presence of three nitrogen atoms influences its electronic distribution, dipole moment, and solubility.[6] The scaffold's aromaticity and potential for substitution at multiple positions (C2, C3, C6, C7, and C8) provide a rich chemical space for optimization of drug-like properties. For instance, substitution of an aryl CH with an imino group in the pyridazine ring can reduce lipophilicity and non-specific binding.[4]

Synthetic Strategies: Building the Core

The construction of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through a condensation reaction. A widely employed method involves the reaction of a 3-aminopyridazine derivative with an α-haloketone.

General Synthetic Scheme

A typical synthesis involves the condensation of a substituted 3-aminopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[4] The introduction of a halogen on the pyridazine ring is often crucial for a successful and high-yield synthesis, as it directs the alkylation to the desired ring nitrogen.[4]

Below is a generalized workflow for the synthesis of an imidazo[1,2-b]pyridazine derivative.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 3-Aminopyridazine 3-Aminopyridazine Condensation Condensation 3-Aminopyridazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Cyclization Cyclization Condensation->Cyclization Imidazo[1,2-b]pyridazine_Core Imidazo[1,2-b]pyridazine Core Cyclization->Imidazo[1,2-b]pyridazine_Core Base Base Solvent Solvent Temperature Temperature

Caption: General workflow for imidazo[1,2-b]pyridazine synthesis.

Recent advancements have also explored metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and C-H activation, to functionalize the imidazo[1,2-b]pyridazine core, allowing for the introduction of a wide array of substituents.[8]

Medicinal Chemistry Applications: A Scaffold of Broad Therapeutic Potential

The imidazo[1,2-b]pyridazine scaffold has been successfully employed in the development of inhibitors for a variety of therapeutic targets. Its rigid nature helps to pre-organize substituents in a conformationally restricted manner, often leading to high-affinity binding.

Oncology: Targeting Kinases and Beyond

The most prominent application of the imidazo[1,2-b]pyridazine scaffold is in the field of oncology, particularly as kinase inhibitors.[1][9]

  • Ponatinib (Iclusig®): A prime example is ponatinib, a potent pan-BCR-ABL inhibitor approved for the treatment of chronic myeloid leukemia (CML).[3] Its imidazo[1,2-b]pyridazine core plays a crucial role in its binding to the ATP-binding pocket of the kinase.

  • PIM Kinase Inhibitors: Several imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of PIM kinases, which are implicated in various hematologic malignancies.[10][11] These compounds exhibit a unique binding mode, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their selectivity.[11]

  • Mps1 (TTK) Kinase Inhibitors: Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint and a promising target in oncology.[12] Optimization of an initial hit from a high-throughput screen led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors with nanomolar potency and oral bioavailability.[12][13]

  • Other Kinase Targets: This versatile scaffold has also been utilized to develop inhibitors for other kinases, including DYRK1A, IKKβ, and Glycogen Synthase Kinase-3β (GSK-3β).[14][15][16]

The following table summarizes the activity of selected imidazo[1,2-b]pyridazine-based kinase inhibitors.

Compound/SeriesTarget KinaseIC₅₀ (nM)Cellular ActivityReference
PonatinibBCR-ABL-Potent inhibition of CML cells[3]
K00135PIM125Impaired survival of leukemia cells[11]
Compound 27fMps10.70 (cellular)A549 IC₅₀ = 6.0 nM[12][13]
Compound 17DYRK1APotentCellular inhibitor[14]
GSK-3β Inhibitor 47GSK-3βPotentLowered phosphorylated tau in vivo[16][17]
Central Nervous System (CNS) Disorders

The imidazo[1,2-b]pyridazine scaffold has shown promise in targeting diseases of the central nervous system.

  • Alzheimer's Disease: Derivatives of this scaffold have been synthesized and evaluated as ligands for β-amyloid plaques, a hallmark of Alzheimer's disease.[4] Certain compounds have shown high binding affinity, suggesting their potential as imaging agents for PET scans.[4] Furthermore, brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed that reduce levels of hyperphosphorylated tau, another key pathological feature of Alzheimer's disease.[16][17]

  • Anxiolytics: Substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for central benzodiazepine receptors, suggesting their potential as anti-anxiety agents.[18]

Infectious Diseases

The therapeutic potential of imidazo[1,2-b]pyridazines extends to infectious diseases.

  • Antimicrobial and Antifungal Activity: Various derivatives have demonstrated significant activity against a range of bacteria and fungi.[19][20] For instance, certain compounds have shown potent in vitro activity against Mycobacterium tuberculosis.[21]

  • Antiviral and Antiparasitic Agents: The scaffold has been explored for its antiviral properties, with some derivatives showing broad-spectrum activity against picornaviruses like human rhinoviruses.[3] Additionally, imidazo[1,2-b]pyridazines have been investigated as potential agents against parasites such as Leishmania donovani and Trypanosoma brucei.[22]

Structure-Activity Relationships (SAR)

Systematic structural modifications of the imidazo[1,2-b]pyridazine core have provided valuable insights into the structure-activity relationships for various biological targets.

  • Substitution at the 2-position: This position is frequently substituted with an aryl or heteroaryl group. For β-amyloid plaque ligands, a 2-(4'-dimethylaminophenyl) group was found to be crucial for high binding affinity.[4]

  • Substitution at the 3-position: Modifications at this position have been key in developing potent IKKβ inhibitors.[15]

  • Substitution at the 6-position: This position has been a focal point for optimization. For Mps1 inhibitors, property-based optimization at the 6-position led to compounds with improved cellular activity and oral bioavailability.[12][13] For β-amyloid plaque binders, various substituents are tolerated, indicating a site for modulating physicochemical properties.[4]

The general SAR landscape can be visualized as follows:

Caption: Key positions for substitution on the imidazo[1,2-b]pyridazine scaffold.

Experimental Protocols

To provide practical insights, this section outlines a representative synthetic protocol and a common biological assay.

Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is adapted from established methodologies.[17]

Step 1: Condensation

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol), add 2-bromoacetophenone (1.0 eq).

  • Add a mild base such as sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the resulting precipitate and wash with cold ethanol to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™, Lance® Ultra)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: The Imidazo[1,2-b]pyridazine Scaffold as a Versatile Platform for Kinase Inhibitor Development

Forward Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallma...

Author: BenchChem Technical Support Team. Date: January 2026

Forward

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers and other diseases. The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" heterocyclic nucleus in medicinal chemistry, capable of forming the basis for potent and selective kinase inhibitors.[1][2] Its success is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib, which features this core structure.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for utilizing Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate as a foundational building block in the discovery and development of novel kinase inhibitors. We will delve into the rationale behind its use, its synthesis, and its application in robust biochemical and cell-based screening workflows.

The Imidazo[1,2-b]pyridazine: A Privileged Kinase Hinge-Binding Scaffold

The utility of the imidazo[1,2-b]pyridazine core lies in its structural and electronic properties, which make it an excellent bioisostere for the purine ring of ATP. This allows it to effectively compete with endogenous ATP for binding within the kinase active site.

Key Attributes:

  • Hinge-Binding Motif: The nitrogen atoms within the fused ring system are strategically positioned to act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase domain—a conserved backbone that connects the N- and C-terminal lobes of the enzyme. This interaction is a cornerstone of many Type I and Type II kinase inhibitors.

  • Vectors for Optimization: The core structure presents multiple positions (primarily C2, C3, and C6) that can be chemically modified. This allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency, improve selectivity against the kinome, and optimize pharmacokinetic properties.[3][4] Derivatives of this scaffold have been developed to target a wide array of kinases, including Mps1, BTK, DYRKs, CDKs, PIMs, GSK-3β, and ALK.[5][6][7][8][9][10]

Caption: Core structure and key kinase hinge interaction.

Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate: A Key Synthetic Intermediate

While not typically a potent inhibitor itself, ethyl imidazo[1,2-b]pyridazine-2-carboxylate is a highly valuable starting material. The ethyl ester at the C2 position serves as a versatile chemical handle for diversification, allowing for the creation of compound libraries through reactions like hydrolysis followed by amide coupling.[9] The following protocol outlines a common method for synthesizing a chlorinated version of this scaffold, which provides an additional vector for modification at the C6 position via cross-coupling reactions.[7]

Protocol 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

This protocol describes the cyclocondensation reaction to form the core bicyclic system.

Rationale: The reaction proceeds via nucleophilic attack of the ring nitrogen of the aminopyridazine onto the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused imidazo ring. The use of a mild base like sodium bicarbonate facilitates the reaction without promoting unwanted side reactions.

Materials:

  • 3-Amino-6-chloropyridazine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous ethanol (approx. 0.2 M concentration relative to the aminopyridazine).

  • Reagent Addition: While stirring, add ethyl bromopyruvate (1.1 eq) dropwise to the suspension at room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

A Combine 3-Amino-6-chloropyridazine, NaHCO3, and Ethanol B Add Ethyl Bromopyruvate A->B C Heat to Reflux (4-8h) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Aqueous Workup (EtOAc / NaHCO3 / Brine) E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize (NMR, LC-MS) H->I

Caption: Workflow for scaffold synthesis.

Application in Kinase Inhibitor Screening

Once a library of compounds is synthesized based on the ethyl imidazo[1,2-b]pyridazine-2-carboxylate scaffold, the next critical phase is to evaluate their biological activity. This is a multi-step process that begins with high-throughput biochemical assays and progresses to more physiologically relevant cell-based models.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust, homogeneous assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase. The method is based on quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Rationale: The ADP-Glo™ Kinase Assay (Promega) is a two-step process.[11] First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This is crucial to reduce background signal. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light, and the luminescent signal is directly proportional to the initial kinase activity.[12]

Materials:

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test compounds (solubilized in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is effective. Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls.

  • Kinase/Inhibitor Pre-incubation: Prepare a solution of the kinase in Kinase Assay Buffer. Add the kinase solution (e.g., 10 µL) to each well. Gently mix and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Prepare a solution containing the peptide substrate and ATP in Kinase Assay Buffer. Initiate the reaction by adding this mixture (e.g., 10 µL) to all wells.

  • Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes (or an empirically determined optimal time).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 20 µL) to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent (e.g., 40 µL) to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

A Dispense Serially Diluted Inhibitor (or DMSO) into Plate B Add Purified Kinase Enzyme A->B C Pre-incubate (15-30 min) B->C D Initiate Reaction: Add Substrate/ATP Mixture C->D E Incubate at 30°C (60 min) D->E F Step 1: Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Incubate (40 min) F->G H Step 2: Add Kinase Detection Reagent (Generate Luminescent Signal) G->H I Incubate (30-60 min) H->I J Read Luminescence I->J K Plot Dose-Response Curve & Calculate IC50 J->K

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell-Based Target Inhibition Assay (Western Blot)

A potent compound in a biochemical assay must also demonstrate efficacy within the complex environment of a living cell.[13] This protocol assesses a compound's ability to inhibit a specific kinase signaling pathway by measuring the phosphorylation status of a known downstream substrate.

Rationale: Kinases function by phosphorylating substrate proteins. An effective inhibitor will block this process, leading to a decrease in the level of the phosphorylated substrate. Western blotting, using phospho-specific antibodies, provides a semi-quantitative method to visualize this inhibition in a dose-dependent manner.[14]

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).

  • Test compounds (solubilized in 100% DMSO).

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and related reagents.

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes with occasional rocking.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Clarify the lysate by centrifuging at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply the ECL substrate and acquire the image.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated substrate protein.

  • Data Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized signal against the compound concentration to visualize dose-dependent inhibition and estimate a cellular IC₅₀.

Data Presentation & Interpretation

Quantitative data from screening efforts should be summarized in a clear, tabular format to facilitate SAR analysis. By comparing the IC₅₀ values of different derivatives, researchers can deduce which chemical modifications enhance potency and selectivity.

Table 1: Hypothetical SAR Data for Imidazo[1,2-b]pyridazine Derivatives

Compound IDR¹ (at C6)R² (at C2-amide)Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity Index (B/A)
Scaffold-01 -Cl-OEt>10,000>10,000-
Lead-01 -Ph-NH-cPr501,50030
Lead-02 -Ph-NH-Me2502,0008
Lead-03 4-F-Ph-NH-cPr15 2,500167
Lead-04 3-MeO-Ph-NH-cPr8590011

This table illustrates how modifications at the C6 (R¹) and C2 (R²) positions impact potency against the target kinase and selectivity against an off-target kinase. The data shows that a cyclopropyl amide at R² (Lead-01 vs. Lead-02) is preferred, and adding a fluorine at the 4-position of the phenyl ring at R¹ (Lead-03) significantly improves both potency and selectivity.

References

  • Choi, H. G., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link][5][15]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link][1][2]

  • Williams, G., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link][16]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link][17]

  • Figshare. (2015). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link][6][18]

  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. [Link]

  • ResearchGate. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. [Link][7]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link][14]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][19]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link][3]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link][8]

  • Hipskind, P. A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link][9]

  • PubMed. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. [Link][20]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link][21]

  • Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link][4]

  • Zhang, P., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link][10]

  • Nardi, D., et al. (1981). Research on Heterocyclic Compounds. XXXVIII. Synthesis and Pharmacological Activity of imidazo[1,2-b]pyridazine-2-carboxylic Derivatives. PubMed. [Link][22]

  • BMG LABTECH. (2020). Kinase assays. [Link][12]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link][13]

Sources

Application

Protocol for cyclocondensation of 3-aminopyridazines with ethyl bromopyruvate

Application Notes and Protocols Topic: Protocol for the Cyclocondensation of 3-Aminopyridazines with Ethyl Bromopyruvate Audience: Researchers, scientists, and drug development professionals. Guide to the Synthesis of Im...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for the Cyclocondensation of 3-Aminopyridazines with Ethyl Bromopyruvate Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of Imidazo[1,2-b]pyridazine Scaffolds via Cyclocondensation

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus of significant interest in medicinal chemistry.[1] This structural motif is the backbone of numerous bioactive molecules, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[2][3] Its prominence is highlighted by its inclusion in the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, used for treating chronic myeloid leukemia.[3] The therapeutic versatility of this scaffold has spurred considerable interest in developing efficient and robust synthetic methodologies for its construction.

One of the most direct and reliable methods for synthesizing the imidazo[1,2-b]pyridazine ring system is through the cyclocondensation reaction of a 3-aminopyridazine with an α-halocarbonyl compound, such as ethyl bromopyruvate. This reaction provides a versatile entry point to a variety of substituted imidazo[1,2-b]pyridazines, which are valuable intermediates for drug discovery and development.[4][5] This guide provides a detailed protocol, mechanistic insights, and practical considerations for performing this important transformation.

Part 1: Reaction Mechanism and Scientific Principles

The formation of the imidazo[1,2-b]pyridazine ring from 3-aminopyridazine and ethyl bromopyruvate is a classic example of a condensation-cyclization reaction, often referred to as a Tschitschibabin-type synthesis. The reaction proceeds through a well-defined, stepwise mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.

Mechanistic Steps:

  • Initial Alkylation (SN2 Reaction): The reaction is initiated by the nucleophilic attack of the 3-aminopyridazine on the electrophilic α-carbon of ethyl bromopyruvate (the carbon bearing the bromine atom). In 3-aminopyridazine, the endocyclic ring nitrogen (N1), which is not adjacent to the amino group, is generally the most nucleophilic site.[4] This initial attack displaces the bromide ion, forming a pyridazinium salt intermediate. The choice of this nitrogen atom dictates the final imidazo[1,2-b] fused ring system.

  • Intramolecular Cyclization: The exocyclic amino group (-NH2) of the pyridazinium intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the pyruvate moiety. This step forms a five-membered heterocyclic intermediate (a hydroxylated dihydro-imidazo[1,2-b]pyridazine).

  • Dehydration and Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule from the cyclic intermediate. This dehydration step results in the formation of a stable, aromatic imidazo[1,2-b]pyridazine ring system.

A mild base, such as sodium bicarbonate, is often employed to neutralize the hydrobromic acid (HBr) generated during the initial alkylation, which helps to drive the reaction to completion.[5]

Reaction_Mechanism Fig 1: Reaction Mechanism reagents 3-Aminopyridazine + Ethyl Bromopyruvate intermediate1 Pyridazinium Salt Intermediate reagents->intermediate1 Step 1: Alkylation (SN2) (-Br⁻) intermediate2 Cyclized Intermediate (Hydroxylated) intermediate1->intermediate2 Step 2: Intramolecular Cyclization product Aromatic Imidazo[1,2-b]pyridazine intermediate2->product Step 3: Dehydration (-H₂O)

Fig 1: Simplified reaction mechanism pathway.
Part 2: Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylate as a representative example.

Materials and Equipment:

  • Chemicals:

    • 3-Aminopyridazine (≥98%)

    • Ethyl bromopyruvate (≥97%)

    • Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

    • Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica Gel (for column chromatography)

    • Hexanes and Ethyl Acetate (for chromatography elution)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-Layer Chromatography (TLC) plates and UV lamp

Protocol Steps:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridazine (1.0 eq).

    • Add anhydrous ethanol (or DMF) to dissolve the starting material (approx. 20-30 mL).

    • Add sodium bicarbonate (2.0-3.0 eq) to the solution. The base acts as an acid scavenger.

    • Begin stirring the suspension at room temperature.

  • Reagent Addition:

    • Slowly add ethyl bromopyruvate (1.1 eq) to the stirring suspension dropwise over 5-10 minutes.

    • Rationale: Slow addition helps to control any initial exotherm and ensures a homogenous reaction mixture.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) using a heating mantle or oil bath.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product spot should be more nonpolar than the starting 3-aminopyridazine.

    • Continue heating at reflux until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (30 mL) and ethyl acetate (30 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers. Wash the combined organic phase with brine (1 x 30 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is typically a solid or a thick oil.

    • Purify the crude material using flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G Fig 2: Experimental Workflow start Start: Reagents in Flask (3-Aminopyridazine, NaHCO₃, EtOH) add_pyruvate Add Ethyl Bromopyruvate start->add_pyruvate reflux Heat to Reflux (4-8 hours) add_pyruvate->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Cool & Concentrate Add H₂O & EtOAc monitor->workup Complete extract Extract with EtOAc Wash with Brine workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end_product Pure Imidazo[1,2-b]pyridazine characterize->end_product

Fig 2: A summary of the experimental workflow.
Part 3: Reaction Parameters and Troubleshooting

The success of the cyclocondensation is dependent on several key parameters. The following table summarizes typical conditions and expected outcomes.

ParameterRecommended ConditionRationale & Notes
Stoichiometry 3-Aminopyridazine: 1.0 eqEthyl Bromopyruvate: 1.05-1.2 eqBase (NaHCO₃): 2.0-3.0 eqA slight excess of the alkylating agent ensures complete consumption of the limiting aminopyridazine. Excess base is crucial to neutralize HBr.
Solvent Anhydrous Ethanol, DMFEthanol is a common, effective solvent. DMF can be used for less soluble substrates but requires higher temperatures for removal.
Temperature Reflux (e.g., ~78 °C for Ethanol)Heating is necessary to overcome the activation energy for both the SN2 and cyclization steps.
Reaction Time 4 - 12 hoursHighly dependent on the specific substrates. Monitor by TLC for completion.
Typical Yield 60 - 85%Yields can vary based on the purity of reagents and substituents on the pyridazine ring. Halogen substituents often lead to good yields.[4]

Troubleshooting:

  • Low Yield: Ensure reagents are pure and solvents are anhydrous. Incomplete reaction may require longer heating times or a stronger, non-nucleophilic base.

  • Side Product Formation: The primary side reaction can be the formation of a regioisomer if the pyridazine ring is substituted. The nucleophilicity of the ring nitrogens can be influenced by electronic effects of substituents.[4] Careful purification is key to isolating the desired product.

  • Purification Difficulties: If the product is highly polar, alternative chromatographic techniques (e.g., reverse-phase) or recrystallization may be necessary.

References

  • Cai, L., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters & PubMed Central. Available at: [Link]

  • Cai, L., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Request PDF on ResearchGate. Available at: [Link]

  • Bhatia, R., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC. Available at: [Link]

  • Wikipedia. α-Halo ketone. Available at: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (PMC). Available at: [Link]

  • Shabani, A., et al. (2016). A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. Request PDF on ResearchGate. Available at: [Link]

  • Wikipedia. Chichibabin reaction. Available at: [Link]

Sources

Method

Using ethyl imidazo[1,2-b]pyridazine-2-carboxylate for antimicrobial agent synthesis

Application Notes & Protocols Topic: High-Throughput Synthesis and Antimicrobial Evaluation of Novel Agents Derived from Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Synthesis and Antimicrobial Evaluation of Novel Agents Derived from Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and microbiology.

Abstract

The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive framework for leveraging ethyl imidazo[1,2-b]pyridazine-2-carboxylate as a versatile starting material for the synthesis of novel antimicrobial candidates. We present a robust, two-step synthetic pathway centered on the generation of a key carbohydrazide intermediate, followed by diversification through the formation of N'-arylmethylene-carbohydrazide derivatives. This approach is designed for the efficient exploration of structure-activity relationships (SAR). Detailed, step-by-step protocols for chemical synthesis, compound characterization, and in vitro antimicrobial susceptibility testing via broth microdilution are provided to ensure reproducibility and self-validation of results.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Antimicrobial Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant interest from the pharmaceutical industry due to its wide range of demonstrated biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for interacting with various biological targets. Previous research has demonstrated that derivatives of this scaffold exhibit promising antifungal and antibacterial activities, making it a fertile ground for the development of new anti-infective agents.[4][5][6] The ethyl ester functional group at the 2-position of the starting material, ethyl imidazo[1,2-b]pyridazine-2-carboxylate, serves as a critical synthetic handle, allowing for straightforward chemical modification to generate diverse libraries of novel compounds.

Strategic Workflow for Synthesis and Evaluation

The overall strategy is designed for efficiency and modularity, enabling a researcher to quickly generate and test a series of related compounds to build a preliminary understanding of the structure-activity relationship (SAR). The workflow begins with the conversion of the commercially available or readily synthesized starting ester into a highly versatile hydrazide intermediate. This intermediate is then coupled with a variety of aromatic aldehydes to produce the final target compounds, which are subsequently evaluated for their antimicrobial efficacy.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Validation & Screening cluster_2 Part 3: Analysis A Ethyl Imidazo[1,2-b]pyridazine- 2-carboxylate (Starting Material) B Imidazo[1,2-b]pyridazine- 2-carbohydrazide (Intermediate) A->B Hydrazinolysis (Protocol 3.1) C Library of N'-Arylmethylene Derivatives (Target Compounds) B->C Condensation (Protocol 3.2) D Structural Characterization (NMR, MS, etc.) C->D Purity & Identity Confirmation E Antimicrobial Susceptibility Testing (MIC Assay) C->E Biological Evaluation F Structure-Activity Relationship (SAR) Analysis E->F Data Interpretation

Caption: High-level workflow from synthesis to analysis.

Detailed Synthetic Protocols

The protocols below are designed to be self-validating, with clear endpoints and purification steps. The choice to convert the initial ester to a hydrazide is a strategic one; hydrazides are potent nucleophiles and common precursors in medicinal chemistry for creating a wide array of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems.[7]

Protocol 3.1: Synthesis of Imidazo[1,2-b]pyridazine-2-carbohydrazide (Intermediate 2)

This crucial first step converts the relatively stable ethyl ester into a more reactive carbohydrazide, which will serve as the common precursor for all target compounds.

Caption: Synthesis of the key hydrazide intermediate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend ethyl imidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq.) in absolute ethanol (approx. 15 mL per gram of starting material).

  • Reagent Addition: Add hydrazine hydrate (80% solution, 5.0 eq.) to the suspension. The excess hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Isolation: After completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol and diethyl ether to remove residual impurities.

  • Drying: Dry the product under vacuum to yield the pure Imidazo[1,2-b]pyridazine-2-carbohydrazide (Intermediate 2). The product is typically of high purity and can be used in the next step without further purification.

Protocol 3.2: Synthesis of N'-Arylmethylene-imidazo[1,2-b]pyridazine-2-carbohydrazides (Target Compounds 3a-c)

This protocol describes a classic acid-catalyzed condensation reaction to form Schiff bases (hydrazones). This method is highly modular, allowing for the rapid synthesis of a diverse library by simply varying the aldehyde reactant.

Methodology:

  • Reaction Setup: Dissolve the hydrazide intermediate (2) (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.1 eq.) to the solution. See Table 1 for examples.

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation. The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the reaction.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation & Purification: Upon completion, cool the reaction mixture. The product will often precipitate out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Table 1: Example Aldehyde Reagents for Synthesis of Target Compounds

Compound ID Aromatic Aldehyde R-Group on Phenyl Ring Rationale for Selection
3a Benzaldehyde -H Unsubstituted parent compound
3b 4-Chlorobenzaldehyde -Cl (para) Electron-withdrawing group

| 3c | 4-Methoxybenzaldehyde | -OCH₃ (para) | Electron-donating group |

Protocol 3.3: Characterization of Synthesized Compounds

Confirming the structure and purity of each synthesized compound is a cornerstone of trustworthy research. Standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the covalent structure. Expect to see the disappearance of the aldehyde proton (~9-10 ppm) and the hydrazide -NH₂ protons, and the appearance of a new imine C-H proton (~8-9 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Melting Point (MP): A sharp melting point range is an indicator of high purity.

Table 2: Example Characterization Data for Synthesized Compounds

Compound ID Molecular Formula Expected Mass [M+H]⁺ Key ¹H NMR Signal (δ ppm)
2 C₇H₇N₅O 178.07 ~9.5 (s, 1H, -CONH), ~4.6 (s, 2H, -NH₂)
3a C₁₄H₁₁N₅O 266.10 ~8.5 (s, 1H, N=CH), ~12.0 (s, 1H, -CONH)
3b C₁₄H₁₀ClN₅O 300.06 ~8.6 (s, 1H, N=CH), ~12.2 (s, 1H, -CONH)

| 3c | C₁₅H₁₃N₅O₂ | 296.11 | ~8.4 (s, 1H, N=CH), ~11.9 (s, 1H, -CONH), ~3.8 (s, 3H, -OCH₃) |

Protocol for In Vitro Antimicrobial Susceptibility Testing

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol adheres to the standards for antimicrobial susceptibility testing and is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized compounds dissolved in DMSO (e.g., 1 mg/mL stock)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Methodology:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound stock solution (in duplicate) to well 1. This creates a starting concentration (e.g., 200 µg/mL if the stock is 1 mg/mL and diluted 1:5 in broth initially, though this needs adjustment based on the final desired concentration range).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland stock in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add 50 µL of this suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

Table 3: Example MIC Data Presentation

Compound ID R-Group MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
3a -H 64 >128
3b p-Cl 16 64
3c p-OCH₃ 128 >128

| Ciprofloxacin | (Control) | 0.5 | 0.25 |

Structure-Activity Relationship (SAR) Insights

The data generated from testing a library of compounds allows for the development of an initial SAR.[8][9] For example, comparing the hypothetical results in Table 3 , one might conclude that an electron-withdrawing group (like -Cl) at the para-position of the phenyl ring enhances activity, particularly against Gram-positive bacteria, while an electron-donating group (-OCH₃) may be detrimental. This provides a logical basis for the next round of synthesis and optimization.

Caption: Key regions for SAR analysis and optimization.

Conclusion

This application note provides a validated and efficient pathway for the synthesis and antimicrobial evaluation of novel compounds based on the ethyl imidazo[1,2-b]pyridazine-2-carboxylate scaffold. By following these protocols, researchers can rapidly generate diverse molecular libraries, obtain reliable antimicrobial susceptibility data, and develop crucial structure-activity relationship insights to guide the design of next-generation anti-infective agents.

References

  • ResearchGate. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi | Request PDF. Available at: [Link][4]

  • PubMed. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Available at: [Link][5]

  • PubMed. Design and synthesis of novel imidazo[1,2-b]pyridazine derivatives bearing arylhydrazine and dithioacetal groups as potential antifungal agents. Available at: [Link][10]

  • ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Available at: [Link][1]

  • PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link][3]

  • ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Available at: [Link][2]

  • ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available at: [Link][6]

  • PubMed. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Available at: [Link][8]

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link][7]

  • ResearchGate. Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... Available at: [Link][9]

Sources

Application

Application Notes and Protocols: Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate in Anticancer Research

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Oncology The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification of novel hetero...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Oncology

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic scaffolds that can serve as templates for the development of potent and selective therapeutic agents. Among these, the imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold" due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets implicated in cancer progression.[1] This bicyclic heteroaromatic system is a key constituent in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2]

The significance of the imidazo[1,2-b]pyridazine core in oncology is perhaps best exemplified by the FDA-approved drug Ponatinib (Iclusig®) , a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][3] Ponatinib's clinical success has catalyzed further exploration into this scaffold, leading to the development of derivatives targeting a range of cancer-associated proteins such as Monopolar spindle 1 (Mps1), Cyclin-Dependent Kinases 12/13 (CDK12/13), Haspin kinase, and Bruton's tyrosine kinase (BTK).[4][5][6]

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate serves as a pivotal and versatile starting material in the synthesis of these medicinally important derivatives.[4] Its ester functionality at the 2-position provides a convenient handle for chemical modification, allowing for the systematic elaboration of the core structure to optimize potency, selectivity, and pharmacokinetic properties. These modifications are crucial for tuning the compound's interaction with specific biological targets and enhancing its therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl imidazo[1,2-b]pyridazine-2-carboxylate in anticancer research. It outlines protocols for the synthesis of bioactive derivatives and their subsequent evaluation for anticancer activity through a series of in vitro assays.

Part 1: Synthesis of Bioactive Derivatives from Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

The ethyl ester group of the title compound is a versatile chemical handle for creating a diverse library of derivatives, most commonly through hydrolysis to the corresponding carboxylic acid followed by amide coupling.

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine-2-carboxamides

This protocol describes a general two-step process to convert ethyl imidazo[1,2-b]pyridazine-2-carboxylate into a variety of amide derivatives, which have shown significant potential as anticancer agents.

Step 1: Hydrolysis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

  • Dissolution: Dissolve ethyl imidazo[1,2-b]pyridazine-2-carboxylate (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH) (1.5-2.0 equivalents) to the solution. The use of LiOH is common for ester hydrolysis as it minimizes side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 using a dilute acid (e.g., 1N HCl). This protonates the carboxylate salt to form the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield imidazo[1,2-b]pyridazine-2-carboxylic acid.

Step 2: Amide Coupling to Synthesize Carboxamide Derivatives

  • Activation of Carboxylic Acid:

    • Dissolve the imidazo[1,2-b]pyridazine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). The HATU activates the carboxylic acid for nucleophilic attack.

    • Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain the pure imidazo[1,2-b]pyridazine-2-carboxamide derivative.

G cluster_synthesis Synthetic Workflow Start Ethyl imidazo[1,2-b]pyridazine-2-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H₂O) Start->Step1 Saponification Intermediate Imidazo[1,2-b]pyridazine-2-carboxylic acid Step1->Intermediate Acidification & Extraction Step2 Step 2: Amide Coupling (HATU, DIPEA, Amine) Intermediate->Step2 Activation Product Bioactive Imidazo[1,2-b]pyridazine -2-carboxamide Derivative Step2->Product Purification

Figure 1: Synthetic workflow for derivatization.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of derivatives is synthesized, a systematic evaluation of their anticancer properties is essential. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HL-60 for leukemia) in appropriate media and conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

CompoundCell LineIC₅₀ (µM)Reference
Derivative AMCF-7 (Breast)0.5[4]
Derivative BHL-60 (Leukemia)0.183[7]
Derivative CA375 (Melanoma)9.7 - 44.6[2]
Derivative DMDA-MB-231 (Breast)5.0 nM (EC₅₀)[5]
Derivative EHCC1937 (Breast)45[8][9]

Table 1: Representative cytotoxic activities of imidazo[1,2-b]pyridazine and related imidazo-heterocyclic derivatives against various cancer cell lines.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Causality Insight: The induction of apoptosis is a hallmark of many effective anticancer agents. Derivatives of the imidazo[1,2-b]pyridazine scaffold have been shown to induce apoptosis through the activation of caspase pathways.[2][4]

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of the compound on the progression of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

  • Rationale: Many kinase inhibitors, a common class of drugs derived from this scaffold, induce cell cycle arrest at specific checkpoints.[2][10] For example, a G2/M arrest could indicate inhibition of kinases involved in mitotic entry, such as CDK1.

G cluster_bio_eval Biological Evaluation Workflow Start Synthesized Derivative MTT Protocol 2: MTT Cytotoxicity Assay Start->MTT IC50 Determine IC₅₀ MTT->IC50 Apoptosis Protocol 3: Annexin V/PI Apoptosis Assay IC50->Apoptosis Treat at IC₅₀ CellCycle Protocol 4: Cell Cycle Analysis IC50->CellCycle Treat at IC₅₀ Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Figure 2: Workflow for in vitro anticancer evaluation.

Part 3: Elucidating the Mechanism of Action

For lead compounds, understanding the underlying molecular mechanism is crucial for further development. Imidazo[1,2-b]pyridazine derivatives often function as kinase inhibitors.

Potential Signaling Pathways and Targets

Research has shown that imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives can modulate various signaling pathways critical for cancer cell survival and proliferation. One such key pathway is the PI3K/AKT/mTOR pathway , which is frequently hyperactivated in cancer.

  • AKT/mTOR Pathway Inhibition: Some derivatives have been shown to decrease the phosphorylation of AKT and mTOR, leading to downstream effects such as cell cycle arrest and apoptosis.[2] This is often accompanied by an increase in the levels of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[8]

  • Kinase Inhibition: The scaffold is a potent inhibitor of various kinases. For instance, derivatives have been specifically designed to inhibit BCR-ABL, CDK12/13, BTK, and IKKβ.[5][6][11]

G Compound Imidazo[1,2-b]pyridazine Derivative Kinase Target Kinase (e.g., AKT, CDK, BTK) Compound->Kinase Inhibition Caspase Caspase Activation Compound->Caspase p53 p53 activation Kinase->p53 p21 p21 expression p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis Caspase->Apoptosis

Figure 3: A representative signaling pathway.

Protocol 5: Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p21, cleaved PARP, β-actin as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate is a valuable and versatile starting material for the synthesis of a wide range of potent anticancer compounds. Its strategic importance lies in its ability to serve as a foundation for building molecules that can selectively target key oncogenic pathways. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize novel derivatives and systematically evaluate their therapeutic potential, from initial cytotoxicity screening to detailed mechanistic studies. The continued exploration of the imidazo[1,2-b]pyridazine scaffold holds significant promise for the discovery of next-generation cancer therapies.

References

  • PubMed. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. [Link]

  • ResearchGate. New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. [Link]

  • Organic & Biomolecular Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • PubMed. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • PubMed. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells. [Link]

  • PubMed. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. [Link]

  • Semantic Scholar. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]

  • PubMed. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. [Link]

  • PubMed Central. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • PubMed. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. [Link]

  • PubMed. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • PubMed Central. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]

  • Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • MedChemComm. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. [Link]

  • PubMed. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • PubMed. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. [Link]

  • National Institutes of Health. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • MDPI. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. [Link]

  • PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • PubChem. Ponatinib. [Link]

Sources

Method

Application Notes and Protocols for the N-arylation of Imidazo[1,2-b]pyridazines

For: Researchers, scientists, and drug development professionals. Introduction: The Privileged Scaffold in Modern Drug Discovery The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have shown remarkable efficacy as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2] A key synthetic transformation that unlocks the therapeutic potential of this heterocyclic system is N-arylation. The introduction of an aryl group at a specific nitrogen atom can profoundly influence the molecule's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.[3][4][5][6] This guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed N-arylation of imidazo[1,2-b]pyridazines, a cornerstone reaction for the synthesis of these valuable compounds.

Theoretical Framework: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[7][8] This cross-coupling reaction is particularly well-suited for the N-arylation of heteroaromatic compounds like imidazo[1,2-b]pyridazines.

Mechanism of Catalysis

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[7]

  • Ligand Exchange/Base-Mediated Amine Coordination: The amine (in this case, the imidazo[1,2-b]pyridazine) coordinates to the palladium center, often facilitated by a base which also deprotonates the amine.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Oxidative_Addition->Pd(II)(Ar)(X)L Coordination_Deprotonation Coordination & Deprotonation Pd(II)(Ar)(X)L->Coordination_Deprotonation Imidazo[1,2-b]pyridazine-NH Imidazo[1,2-b]pyridazine-NH Imidazo[1,2-b]pyridazine-NH->Coordination_Deprotonation Base Base Base->Coordination_Deprotonation Pd(II)(Ar)(N-Imidazo...)L Pd(II)(Ar)(N-Imidazo...)L Coordination_Deprotonation->Pd(II)(Ar)(N-Imidazo...)L Reductive_Elimination Reductive Elimination Pd(II)(Ar)(N-Imidazo...)L->Reductive_Elimination Reductive_Elimination->Pd(0)L N-Aryl-Imidazo[1,2-b]pyridazine N-Aryl-Imidazo[1,2-b]pyridazine Reductive_Elimination->N-Aryl-Imidazo[1,2-b]pyridazine

Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.

Experimental Protocol: N-Arylation of 6-chloroimidazo[1,2-b]pyridazine

This protocol details a general procedure for the N-arylation of 6-chloroimidazo[1,2-b]pyridazine with 4-methoxyphenylboronic acid. Modifications may be necessary for different substrates.

Materials and Equipment
Reagents Equipment
6-chloroimidazo[1,2-b]pyridazineSchlenk flask or microwave vial
4-methoxyanilineMagnetic stirrer with heating
Palladium(II) acetate (Pd(OAc)₂)Inert gas line (Nitrogen or Argon)
XantphosStandard glassware (syringes, needles, etc.)
Cesium carbonate (Cs₂CO₃)TLC plates (silica gel)
Anhydrous 1,4-dioxaneColumn chromatography setup
Ethyl acetate (EtOAc)Rotary evaporator
HexanesNMR spectrometer, Mass spectrometer
Saturated aqueous NaCl (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B Dry reagents and solvent C 3. Reagent Addition B->C Degas solvent D 4. Reaction Monitoring C->D Heat to reaction temperature E 5. Workup D->E TLC or LC-MS F 6. Purification E->F Quench, extract, dry G 7. Characterization F->G Column chromatography

Caption: A typical workflow for the N-arylation experiment.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), 4-methoxyaniline (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.10 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

Palladium-catalyzed cross-coupling reactions can sometimes be challenging.[9][10] The following table provides guidance on common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Poor quality solvent or reagentsEnsure all solvents are anhydrous and reagents are pure. Degas the solvent thoroughly.
Inappropriate baseTry a different base (e.g., K₃PO₄, NaOtBu). The choice of base can be critical.[8]
Low reaction temperatureIncrease the reaction temperature, potentially using a higher-boiling solvent like toluene or xylene.[11]
Side Product Formation Dehalogenation of the aryl halideUse a less reactive catalyst/ligand system or lower the reaction temperature.
Homocoupling of the aryl halideEnsure a truly inert atmosphere to prevent oxidative processes.
Reaction at other positionsWhile N-arylation is generally favored, C-H activation at other positions can occur.[12] Consider using a different ligand to improve selectivity.
Catalyst Decomposition Presence of oxygen or waterMaintain a strict inert atmosphere and use anhydrous solvents.
High reaction temperatures for extended periodsOptimize the reaction time and temperature to minimize catalyst degradation.

Conclusion

The N-arylation of imidazo[1,2-b]pyridazines via the Buchwald-Hartwig amination is a robust and indispensable tool in medicinal chemistry. Understanding the reaction mechanism and paying careful attention to experimental parameters are key to achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of novel imidazo[1,2-b]pyridazine-based therapeutic agents.

References

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Preparation of Annulated Nitrogen-Containing Heterocycles via a One-Pot Palladium-Catalyzed Alkylation/Direct Aryl
  • Pd-catalyzed N-aryl
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Palladium-Catalyzed Arylation and Heteroaryl
  • Direct C‐3 arylation of imidazo[1,2‐b]pyridazines 87.

Sources

Application

Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling Functionalization of Imidazo[1,2-b]pyridazines

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a noteworthy heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a noteworthy heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and unique electronic properties make it a versatile framework for the design of highly specific and potent therapeutic agents.[2] A prime example of its clinical significance is the FDA-approved multi-kinase inhibitor, ponatinib (Iclusig®), which is used in the treatment of chronic myeloid leukemia.[2] The therapeutic potential of this scaffold extends to a wide range of applications, including but not limited to, kinase inhibitors, antimycobacterial agents, and ligands for β-amyloid plaques.[2][3][4][5][6][7]

The biological activity of imidazo[1,2-b]pyridazine derivatives is intrinsically linked to the nature and position of their substituents. Therefore, the development of efficient and regioselective methods for the functionalization of this core is of paramount importance for the generation of novel and diverse chemical entities for drug screening and development.[1][8] This guide provides a detailed overview and practical protocols for the most effective metal-catalyzed cross-coupling reactions employed in the derivatization of the imidazo[1,2-b]pyridazine system.

Strategic Functionalization: Key Positions on the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine ring system presents several positions amenable to functionalization. The primary sites for cross-coupling reactions are typically the C3 and C6 positions, which can be readily halogenated to provide handles for subsequent transformations. Direct C-H functionalization is also an increasingly important strategy, offering a more atom-economical approach to derivatization.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound.[9] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For imidazo[1,2-b]pyridazines, the electronic nature of the heterocyclic core can influence the reaction kinetics and catalyst stability.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-b]pyridazine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-bromoimidazo[1,2-b]pyridazine derivative with an arylboronic acid.

Materials:

  • 3-Bromoimidazo[1,2-b]pyridazine derivative

  • Arylboronic acid

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Value/Condition Rationale
Catalyst Pd(PPh₃)₄Robust and commonly used for a wide range of substrates.
Ligand PPh₃ (in situ)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base Na₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] It allows for the coupling of amines with aryl halides or triflates, providing access to a wide array of arylamines, which are prevalent in pharmaceuticals.[12]

Mechanistic Insights

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often the rate-limiting step.[12]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBX Reductive Elimination Reductive Elimination Palladium-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-b]pyridazine

This protocol outlines a general procedure for the amination of a 6-chloroimidazo[1,2-b]pyridazine with a primary or secondary amine.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine derivative

  • Amine (primary or secondary)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), the amine (1.2 equiv.), and cesium carbonate (1.5 equiv.) to a flame-dried reaction tube.

  • Catalyst Pre-mixing: In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) in anhydrous toluene. Stir for 10 minutes.

  • Catalyst Addition: Add the catalyst solution to the reaction tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Parameter Value/Condition Rationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XantphosA bulky, electron-rich ligand that promotes reductive elimination and stabilizes the catalyst.
Base Cs₂CO₃A strong, non-nucleophilic base suitable for a wide range of amines.
Solvent TolueneA high-boiling, non-polar solvent ideal for this reaction.
Temperature 110 °CNecessary to overcome the activation energy for C-Cl bond activation.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[13][14] It is the most common way to introduce alkynyl groups onto the imidazo[1,2-b]pyridazine scaffold.

Mechanistic Insights

The reaction proceeds through two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination.[15] The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, which is facilitated by a base.[15]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-C≡C-Cu Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R Cu(I)X Cu(I)X Copper Acetylide Copper Acetylide Cu(I)X->Copper Acetylide R-C≡CH Base Copper Acetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 3-Iodoimidazo[1,2-b]pyridazine

This protocol provides a general method for the Sonogashira coupling of a 3-iodoimidazo[1,2-b]pyridazine with a terminal alkyne.

Materials:

  • 3-Iodoimidazo[1,2-b]pyridazine derivative

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 3-iodoimidazo[1,2-b]pyridazine (1.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.05 equiv.) to the flask.

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas. Add degassed DMF and triethylamine (3:1 v/v).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Parameter Value/Condition Rationale
Pd Catalyst PdCl₂(PPh₃)₂A stable and effective pre-catalyst that is reduced in situ to Pd(0).
Cu Co-catalyst CuIFacilitates the formation of the copper acetylide, accelerating the reaction.
Base Et₃NActs as both a base to deprotonate the alkyne and a solvent.
Solvent DMFA polar aprotic solvent that helps to dissolve the reactants.
Temperature Room Temp to 60 °CMild conditions are often sufficient, minimizing side reactions.

IV. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and sustainable strategy for the modification of heterocyclic compounds, as it avoids the pre-functionalization steps required in traditional cross-coupling reactions.[1] For the imidazo[1,2-b]pyridazine core, C-H activation typically occurs at the electron-rich C3 position.

Protocol: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-b]pyridazine

This protocol describes a direct C-H arylation of the imidazo[1,2-b]pyridazine core with an aryl bromide.

Materials:

  • Imidazo[1,2-b]pyridazine

  • Aryl bromide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a sealed tube, add imidazo[1,2-b]pyridazine (1.0 equiv.), aryl bromide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), pivalic acid (0.3 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMAc to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 130 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Parameter Value/Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium source for C-H activation.
Additive Pivalic acidActs as a ligand and proton shuttle, facilitating the C-H activation step.
Base K₂CO₃Neutralizes the acid generated during the reaction.
Solvent DMAcA high-boiling polar aprotic solvent suitable for high-temperature reactions.
Temperature 130 °CHigh temperature is often required to achieve C-H bond cleavage.

Conclusion and Future Outlook

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,2-b]pyridazine scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalysis, to further expand the synthetic toolbox for the derivatization of this important heterocycle.

References

  • Chahdi, C. O., El Abbouchi, A., El Brahmi, N., Aboulmouhajir, A., El Kazzouli, S., & Guillaumet, G. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Al-Tel, T. H. (2011). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Tetrahedron, 67(46), 8999-9006. [Link]

  • Suárez-Pantiga, S., et al. (2014). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. European Journal of Organic Chemistry, 2014(18), 3803-3822. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. [Link]

  • Li, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6289. [Link]

  • Kumar, A., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2346-2387. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents. [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (n.d.). Nomenclature of the imidazo[1,2‐b]pyridazine ring system. [Link]

  • Yagishita, F., et al. (2016). Palladium–catalyzed Mizoroki–Heck Reaction Using Imidazo[1,5‐a]pyridines. ChemistrySelect, 1(15), 4560-4563. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. [Link]

  • Buta, R.-O., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(21), 5035. [Link]

  • Owa, T., et al. (2013). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 228-232. [Link]

  • Palkó, M., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(23), 7356. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Current Chemistry, 311, 1-104. [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • Li, W., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 2(6), 297-303. [Link]

  • Gundu, C., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • Sharma, V., & Kumar, V. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(43), 8197-8213. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Mendoza-Figueroa, C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 10. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of Some New Imidazo[1,2-b] Pyridazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2347-2356. [Link]

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate as a Versatile Intermediate in Drug Development

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry The imidazo[1,2-b]pyridazine nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The imidazo[1,2-b]pyridazine nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its structural rigidity, rich electron features, and capacity for diverse substitutions have made it a cornerstone for the development of targeted therapeutics. This scaffold's significance was notably solidified with the FDA approval of Ponatinib, a multi-targeted tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine core.[3] This success has spurred extensive research, revealing the scaffold's potential across a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4]

At the heart of this chemical diversity lies ethyl imidazo[1,2-b]pyridazine-2-carboxylate , a key intermediate that provides a versatile handle for synthetic elaboration. The ethyl ester at the 2-position is readily transformed into a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery. This document serves as a technical guide for researchers, providing detailed protocols for the synthesis and strategic manipulation of this intermediate to generate libraries of potential drug candidates.

Core Synthesis of the Intermediate

The foundational step in many drug discovery campaigns utilizing this scaffold is the reliable synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate. The most common and effective method involves the cyclocondensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound, specifically ethyl bromopyruvate.

Protocol 1: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

This protocol details the cyclocondensation reaction to form the core bicyclic system. The mechanism involves an initial nucleophilic attack of the exocyclic amino group of 3-aminopyridazine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring system.[5]

Materials:

  • 3-Aminopyridazine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH), reagent grade

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-aminopyridazine (1.0 eq) in ethanol in a round-bottom flask, add sodium bicarbonate (2.0 eq).

  • Addition of Electrophile: While stirring at room temperature, add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford pure ethyl imidazo[1,2-b]pyridazine-2-carboxylate as a solid.

Causality and Insights:

  • Base: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the aminopyridazine and driving the reaction forward.

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is suitable for the required reflux temperature.

  • Purification: Column chromatography is essential to remove unreacted starting materials and any potential side products, ensuring high purity of the intermediate for subsequent steps.

Strategic Derivatization at the C2-Position

The true utility of ethyl imidazo[1,2-b]pyridazine-2-carboxylate lies in its capacity for chemical modification. The ester functionality is a gateway to amides, carboxylic acids, and other functionalities that are often critical for target engagement and modulation of physicochemical properties.

Protocol 2: Hydrolysis to Imidazo[1,2-b]pyridazine-2-carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common second step. This carboxylic acid is a versatile intermediate in its own right, enabling amide bond formation with a diverse range of amines via peptide coupling reagents.[6]

Materials:

  • Ethyl imidazo[1,2-b]pyridazine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve ethyl imidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification: Add an aqueous solution of LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield imidazo[1,2-b]pyridazine-2-carboxylic acid, which can often be used in the next step without further purification.

Causality and Insights:

  • Base Choice: LiOH is often preferred for its high solubility in aqueous/organic mixtures and for minimizing potential side reactions.

  • Solvent System: The THF/water mixture ensures that both the ester (more organic soluble) and the hydroxide salt (aqueous soluble) are in the same phase, facilitating the reaction.

  • Acidification: This step is critical to protonate the carboxylate salt formed during saponification, rendering the carboxylic acid product less water-soluble and allowing for its extraction into an organic solvent.

Protocol 3: Amide Coupling to Synthesize Bioactive Derivatives

The formation of an amide bond from the carboxylic acid is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to probe the target's binding pocket. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.

Materials:

  • Imidazo[1,2-b]pyridazine-2-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • Benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Reagents: Add the desired amine (1.1 eq), the coupling agent (e.g., BOP reagent, 1.2 eq), and the base (e.g., DIPEA, 3.0 eq).

  • Coupling Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or preparative HPLC to obtain the final amide product.

Causality and Insights:

  • Coupling Agents: BOP and HATU are highly efficient coupling agents that convert the carboxylic acid into an activated species (an active ester) that is highly susceptible to nucleophilic attack by the amine. This avoids the need to form a more reactive acyl chloride.

  • Base: A non-nucleophilic organic base like DIPEA is used to neutralize the acid formed during the activation step and to deprotonate the amine salt if it is used as such, without interfering with the coupling reaction.

  • Inert Atmosphere: Anhydrous conditions and an inert atmosphere are recommended to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent.

Visualization of Synthetic Workflows

The following diagrams illustrate the key synthetic transformations described.

Synthesis_Workflow cluster_0 Protocol 1: Core Synthesis cluster_1 Protocol 2: Hydrolysis cluster_2 Protocol 3: Amide Coupling A 3-Aminopyridazine + Ethyl Bromopyruvate B Ethyl imidazo[1,2-b]pyridazine-2-carboxylate A->B NaHCO3, EtOH Reflux C Imidazo[1,2-b]pyridazine-2-carboxylic Acid B->C LiOH, THF/H2O then HCl E Bioactive Amide Derivatives C->E Coupling Agent (BOP/HATU) DIPEA, DMF D Diverse Amine Library D->E

Caption: Synthetic pathway from starting materials to bioactive amides.

Applications in Drug Discovery Programs

The imidazo[1,2-b]pyridazine scaffold, accessed through its ethyl carboxylate intermediate, has been successfully employed to develop potent inhibitors for several key drug targets. The versatility of the C2-position allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Target ClassExample TargetLead Compound ActivityTherapeutic AreaReference
Kinase Inhibitors Tyk2 (JH2 domain)Kᵢ = 0.015 - 0.035 nMAutoimmune Diseases[6]
DYRK1ACellular IC₅₀ < 100 nMNeurological Disorders, Cancer[7]
Mps1 (TTK)Cellular IC₅₀ = 0.70 nMOncology[8]
BTK (covalent)IC₅₀ = 1.3 nMB-cell Malignancies[9][10]
ALK (mutant)IC₅₀ = 6.4 nM (G1202R)Non-Small Cell Lung Cancer[11]
Other Targets β-Amyloid PlaquesKᵢ = 11.0 nMAlzheimer's Disease[12]
Antimicrobials M. tuberculosisMIC = 1.6 µg/mLInfectious Disease[13]

This table highlights how modifications derived from the core intermediate lead to highly potent compounds across different disease areas. For example, in the development of Tyk2 inhibitors, the carboxylic acid intermediate was coupled with various amines to dramatically improve metabolic stability and cell permeability.[6] Similarly, for Mps1 inhibitors, property-based optimization at other positions of the scaffold, combined with the core chemistry described here, led to orally bioavailable candidates with potent antiproliferative activity.[8]

Drug_Development_Logic Start Ethyl imidazo[1,2-b]pyridazine- 2-carboxylate Hydrolysis Hydrolysis (Protocol 2) Start->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (Protocol 3) Acid->Coupling Library Diverse Amide Library Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Coupling Iterative Optimization Lead Lead Candidate SAR->Lead

Caption: Iterative cycle of drug discovery using the core intermediate.

Conclusion and Future Outlook

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate is more than just a chemical; it is a strategic starting point for innovation in drug discovery. The protocols outlined in this guide provide a robust framework for its synthesis and derivatization, enabling medicinal chemists to efficiently generate and optimize novel therapeutic agents. The proven success of the imidazo[1,2-b]pyridazine scaffold in targeting a wide range of diseases, particularly in the realm of kinase inhibition, ensures that this versatile intermediate will remain a molecule of high interest for the foreseeable future.[1][4] The continued exploration of new coupling partners and further functionalization of the scaffold will undoubtedly lead to the discovery of next-generation medicines.

References

  • Lin, M., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Manley, P. W., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2021). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, H., et al. (2018). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dar'in, D., & Krasavin, M. (2024). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]

  • Sahu, S. K., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central. Available at: [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. Available at: [Link]

  • Kaur, R., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Fengchen group. (n.d.). Exploring Imidazo[1,2-b]pyridazine: A Key Pharmaceutical Intermediate. Fengchengroup. Available at: [Link]

  • Patel, H. M., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar. Available at: [Link]

  • Zhang, G., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available at: [Link]

  • Wang, Y., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]

  • Shingare, P., et al. (2021). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl imidazo[1,2-B]pyridazine-2-carboxylate. PubChem. Available at: [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • Paidi, V. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]

  • Nannini, G., et al. (1982). Research on Heterocyclic Compounds. XXXVIII. Synthesis and Pharmacological Activity of imidazo[1,2-b]pyridazine-2-carboxylic Derivatives. PubMed. Available at: [Link]

  • Wang, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. Available at: [Link]

  • Wang, M., et al. (2024). Discovery of Novel Imidazo[1,2-B]Pyridazine Derivatives as Potent Covalent Inhibitors of Cdk12/13. ResearchGate. Available at: [Link]

  • Euro-Celtique S.A. (2007). Imidazo[1,2-b]pyridazines, their processes of preparation and their use as GABA receptor ligands. Google Patents.
  • Kumar, G., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. Available at: [Link]

  • Sharma, P., & Kumar, P. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

Sources

Application

In Vitro Evaluation of Imidazo[1,2-b]pyridazine Derivatives: A Senior Application Scientist's Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of imidazo[1,2-b]pyridazine derivatives. This class of heterocyclic compounds has ga...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of imidazo[1,2-b]pyridazine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its privileged scaffold, which is present in a variety of biologically active agents, including kinase inhibitors with anticancer properties.[1][2] This guide emphasizes not just the procedural steps but the underlying scientific principles and rationale, ensuring a robust and insightful experimental design.

I. Foundational Concepts: Understanding the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a fused bicyclic system that serves as a versatile template for the design of targeted therapeutics. Its rigid structure and potential for diverse substitutions allow for the fine-tuning of pharmacological properties. A notable example is Ponatinib, a multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine moiety, approved for the treatment of chronic myeloid leukemia.[3] The broad spectrum of biological activities reported for these derivatives, including anti-inflammatory, antiviral, and antiparasitic effects, underscores the importance of a systematic in vitro evaluation to elucidate their mechanisms of action and therapeutic potential.[2]

II. Initial Screening: Assessing General Cytotoxicity

A primary and crucial step in the evaluation of any novel compound intended for therapeutic use is the assessment of its cytotoxic potential.[4] This initial screening helps to determine the concentration range at which the compound exhibits biological activity and provides a foundational dataset for subsequent, more detailed mechanistic studies.

The MTT Assay: A Reliable Metric for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-b]pyridazine derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivative in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known cytotoxic agent).

    • Incubate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[2]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][7]

    • Calculate the percentage of cell viability relative to the vehicle control.[3]

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3][9][10]

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7Derivative X4815.2 ± 1.8
A549Derivative X4822.5 ± 2.5
HCT116Derivative X4818.9 ± 2.1

Table 1: Example cytotoxicity data for a hypothetical imidazo[1,2-b]pyridazine derivative.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

III. Mechanistic Insights: Cell Cycle Analysis

Following the determination of a compound's cytotoxic activity, it is crucial to investigate its effect on cell cycle progression. Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases, preventing cancer cell proliferation.[11][12] Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing DNA content and determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Propidium Iodide Staining for DNA Content

Propidium iodide is a fluorescent intercalating agent that stains DNA.[13] Since PI cannot cross the membrane of live cells, cells must be fixed and permeabilized to allow the dye to enter and bind to DNA.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell. Treatment with RNase is essential to prevent PI from binding to RNA, which would otherwise interfere with the DNA content analysis.[13]

Materials:

  • Cells treated with the imidazo[1,2-b]pyridazine derivative (and vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin to detach them.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 200 µL of RNase A solution and incubate at 37°C for 30 minutes.[14]

    • Add 200 µL of PI staining solution and incubate at room temperature in the dark for 15-30 minutes.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a low flow rate for better resolution.[14]

    • Collect at least 10,000 events per sample.

    • Use pulse processing (pulse width vs. pulse area) to exclude cell doublets and aggregates.[14]

The data is typically visualized as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. An accumulation of cells in a particular peak (G0/G1 or G2/M) compared to the control suggests cell cycle arrest at that phase.[4]

Cell_Cycle_Analysis cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis A Treat Cells with Compound B Harvest Cells A->B C Fix with Cold Ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Acquire Data on Flow Cytometer E->F G Gate on Single Cells F->G H Analyze DNA Content Histogram G->H I Quantify Cell Cycle Phases H->I

Caption: Workflow for cell cycle analysis using flow cytometry.

IV. Target-Specific Evaluation: In Vitro Kinase Assays

Many imidazo[1,2-b]pyridazine derivatives have been identified as potent kinase inhibitors.[15] Therefore, a crucial part of their in vitro evaluation is to assess their activity against specific kinases that are known to be dysregulated in diseases such as cancer. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose due to their high sensitivity and broad applicability.[15][16]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[16] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[16]

A. PI3K/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[17][18] Several imidazo[1,2-b]pyridazine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[19][20]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Materials:

  • Recombinant human PI3K and/or mTOR enzyme

  • Kinase substrate (e.g., PIP2 for PI3K)

  • ATP

  • Imidazo[1,2-b]pyridazine derivative

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Add 5 µL of serially diluted imidazo[1,2-b]pyridazine derivative or DMSO control to the wells of a 384-well plate.[17]

  • Add 10 µL of the diluted PI3K or mTOR enzyme solution to each well.[17]

  • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.[17]

  • Initiate the reaction by adding 10 µL of the ATP and substrate mixture.[17]

  • Incubate at 30°C for 60 minutes.[17]

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value from the dose-response curve.

B. Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[5] Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.

Aurora_Kinase_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Anaphase Anaphase Anaphase->AuroraB Cytokinesis Cytokinesis Cleavage Cleavage Furrow Cytokinesis->Cleavage Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome AuroraB->Cleavage

Caption: Role of Aurora kinases in mitotic progression.

Procedure:

  • Set up the kinase reaction in a 96-well plate with purified Aurora B enzyme, a suitable substrate (e.g., Kemptide), ATP, and the test inhibitor.[15]

  • Incubate the reaction at 30°C for a defined period.

  • Terminate the reaction and measure ADP production using the ADP-Glo™ Kinase Assay as described for the PI3K/mTOR assay.[15][21]

C. Tyk2 Pseudokinase (JH2) Domain Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and mediates signaling for cytokines like IL-12, IL-23, and Type I interferons.[4][22] Imidazo[1,2-b]pyridazine derivatives have been developed as allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of Tyk2.[23]

Tyk2_Pathway Cytokine Cytokine (e.g., IL-12) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activates STAT STAT Tyk2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression Nucleus->Gene

Caption: Simplified Tyk2-STAT signaling pathway.

Principle: This assay measures the displacement of a fluorescently labeled probe from the Tyk2 JH2 domain by a test compound. Binding of the large JH2 protein to the small fluorescent probe slows its rotation, resulting in high fluorescence polarization. A competing compound will displace the probe, leading to a decrease in polarization.[23]

Procedure:

  • Incubate a fluorescently labeled probe designed to bind the Tyk2 JH2 domain with the purified recombinant human Tyk2 JH2 protein in a microplate.[23]

  • Add the imidazo[1,2-b]pyridazine test compounds to the wells.

  • Measure the change in fluorescence polarization using a suitable microplate reader.[24]

  • Determine the IC50 or Ki value from the competition binding curve.[23]

D. TAK1 Kinase Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in signaling pathways for TGF-β, IL-1, and other cytokines, playing a role in inflammation and cell survival. Imidazo[1,2-b]pyridazine derivatives have been identified as TAK1 inhibitors.

Procedure:

  • The TAK1 kinase assay can be performed using the ADP-Glo™ Kinase Assay kit.[25][26]

  • Set up the reaction with active TAK1-TAB1 enzyme complex, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound.[25][27]

  • Incubate at room temperature for 60 minutes.[26]

  • Add ADP-Glo™ Reagent and incubate for 40 minutes.[26]

  • Add Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.[26]

V. Conclusion and Future Directions

This guide provides a robust framework for the systematic in vitro evaluation of imidazo[1,2-b]pyridazine derivatives. By progressing from general cytotoxicity screening to detailed cell cycle analysis and target-specific kinase assays, researchers can build a comprehensive profile of their compounds of interest. The protocols outlined herein are designed to be adaptable and should be optimized for the specific characteristics of the compounds and cell lines under investigation. The data generated from these in vitro studies are essential for identifying promising lead candidates for further preclinical and clinical development.

VI. References

  • Aurora kinase signaling pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Zeng, W., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). PubMed.

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (2017). PubMed.

  • BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. (n.d.). Carver College of Medicine. Retrieved from [Link]

  • TAK1-TAB1 Datasheet. (n.d.). Sino Biological. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Clyte Technologies.

  • TYK2-dependent STAT1 and STAT3 phosphorylation. (n.d.). Reactome. Retrieved from [Link]

  • TAK1-TAB1 Kinase Assay. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses. (2022). PMC.

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.

  • Tyrosine Kinase 2 (TYK2) Immune Pathway. (n.d.). Bristol Myers Squibb. Retrieved from [Link]

  • TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • How do you interpret the experimental data of cell cycle by flow cytometry? (2014). ResearchGate.

  • TYK2 JH2 Pseudokinase Domain Assay Service. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Akwata, D., et al. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed.

  • PI3k/AKT/mTOR Pathway. (2020). YouTube.

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). PMC.

  • Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. (2023). Batista Lab.

  • In vitro kinase assay. (2023). Protocols.io.

  • TAK1-TAB1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.

  • TYK2 JH2 Pseudokinase Domain Assay Service. (n.d.). BPS Bioscience. Retrieved from [Link]

  • DNA content cell cycle analysis using flow cytometry. (2016). YouTube.

  • TAK1 Kinase Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC.

  • Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). (n.d.). PubMed Central.

  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Thermo Fisher Scientific.

Sources

Method

Application Note: Allosteric Inhibition of TYK2 Signaling with Imidazo[1,2-b]pyridazine Ligands

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive overview and detailed protocols for the characterization of imidazo[1,2-b]pyridazine-based allosteric i...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for the characterization of imidazo[1,2-b]pyridazine-based allosteric inhibitors of Tyrosine Kinase 2 (TYK2). TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2] Unlike traditional ATP-competitive inhibitors that target the conserved catalytic domain (JH1), the compounds discussed herein target the regulatory pseudokinase (JH2) domain.[3][4] This allosteric mechanism offers a paradigm of high selectivity, minimizing off-target effects associated with broader JAK family inhibition.[3][5] We present a suite of biochemical and cell-based assays to validate target engagement, quantify potency, and confirm the mechanism of action for this promising class of therapeutic agents.

Introduction: A New Paradigm in TYK2 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases essential for signal transduction from a wide array of cytokine and growth factor receptors.[1][6] This signaling, known as the JAK-STAT pathway, is fundamental to hematopoiesis, immune cell development, and inflammation.[7] Specifically, TYK2 is pivotal in relaying signals for key pro-inflammatory cytokines, including Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[8][9][10] Consequently, dysregulation of TYK2 activity is strongly associated with the pathogenesis of various immune-mediated diseases such as psoriasis, psoriatic arthritis, and lupus.[8][11][12]

Historically, therapeutic intervention has focused on developing small molecules that compete with ATP at the highly conserved catalytic Janus Homology 1 (JH1) domain of the JAKs. While effective, this approach often suffers from a lack of selectivity, leading to the inhibition of multiple JAK family members and associated safety concerns.[3][13]

A groundbreaking strategy has emerged that exploits the unique structural features of TYK2. Each JAK possesses a catalytically inactive regulatory domain known as the pseudokinase or Janus Homology 2 (JH2) domain, which precedes the active JH1 domain.[14][15] The JH2 domain allosterically regulates the activity of the JH1 domain, holding it in an autoinhibited state.[14][16] The structural diversity among the JH2 domains of the JAK family is significantly greater than that of the JH1 domains, presenting an opportunity for developing highly selective inhibitors.[4][9]

Allosteric inhibitors, such as those from the imidazo[1,2-b]pyridazine class, bind specifically to the TYK2 JH2 domain.[17][18] This binding event stabilizes the autoinhibitory conformation, effectively locking the kinase in an inactive state and preventing downstream signaling.[3][19] This application note details the experimental workflows required to identify and validate these next-generation TYK2 inhibitors.

The TYK2 Signaling Pathway and Allosteric Inhibition

Upon cytokine binding (e.g., IL-23) to its cell surface receptor, TYK2 and a partner JAK (e.g., JAK2) are brought into proximity, leading to their trans-activation.[9] Activated TYK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[11] These phosphorylated STATs dimerize, translocate to the nucleus, and initiate the transcription of target inflammatory genes.[7][20] Allosteric inhibitors acting at the JH2 domain prevent the initial TYK2 activation step, thereby blocking the entire downstream cascade.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_tyk2_domains TYK2 Domains cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK_Partner JAK Partner (JAK1 or JAK2) Receptor->JAK_Partner STAT STAT TYK2->STAT 3. Phosphorylation JAK_Partner->STAT pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Imidazo[1,2-b]pyridazine Ligand JH2 JH2 (Pseudokinase) Inhibitor->JH2 Allosteric Binding (Stabilizes Inactive State) JH1 JH1 (Kinase) JH2->JH1 Gene Gene Transcription DNA->Gene 6. Transcription

Caption: TYK2 signaling pathway and point of allosteric inhibition.

Experimental Protocols: A Multi-Tiered Approach

A robust characterization of a novel inhibitor requires a tiered approach, moving from direct target engagement at the biochemical level to functional pathway inhibition in a cellular context.

Experimental_Workflow Tier1 Tier 1: Biochemical Assays (Enzyme Level) BindingAssay Protocol 3.1: JH2 Binding Assay (FP) - Confirms Target Engagement - Measures Affinity (Ki) Tier1->BindingAssay ActivityAssay Protocol 3.2: Kinase Activity Assay (ADP-Glo) - Measures Functional Inhibition - Determines Potency (IC50) Tier1->ActivityAssay Tier2 Tier 2: Cellular Assays (Pathway Level) pSTAT_Assay Protocol 4.1: pSTAT Cellular Assay - Confirms Cell Permeability - Measures Pathway Inhibition Tier2->pSTAT_Assay ReporterAssay Protocol 4.2: Reporter Gene Assay - High-Throughput Readout - Confirms Downstream Effect Tier2->ReporterAssay BindingAssay->pSTAT_Assay Informs Cellular Concentrations ActivityAssay->pSTAT_Assay Compare Potency

Caption: Tiered experimental workflow for inhibitor characterization.

Protocol 3.1: Biochemical Binding Affinity to TYK2 JH2 Domain

Principle: This protocol uses Fluorescence Polarization (FP) to measure the binding of an imidazo[1,2-b]pyridazine ligand to the isolated TYK2 JH2 domain. A fluorescently labeled tracer molecule that binds to the JH2 domain is used. In its unbound state, the small tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to the much larger JH2 protein, its tumbling slows, increasing the polarization. A test compound that competes with the tracer for binding will displace it, causing a decrease in polarization.

Materials:

  • Recombinant Human TYK2 JH2 Domain (e.g., residues 575-875)

  • Fluorescent Tracer Ligand (specific for TYK2 JH2)

  • FP Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • Test Compounds (imidazo[1,2-b]pyridazine series) and a non-binding negative control

  • 384-well, low-volume, black, non-binding surface plates

  • Plate reader capable of FP measurements

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted compound or DMSO (for controls) to the wells of the 384-well plate.

    • Prepare a 2X Assay Mix containing the TYK2 JH2 protein and the fluorescent tracer in FP Assay Buffer. The final concentration of each should be optimized; typical final concentrations are 10-50 nM for the protein and 1-5 nM for the tracer.

    • Add 10 µL of the 2X Assay Mix to each well. Final DMSO concentration will be 5%.

    • Wells for 'No Protein' control (0% inhibition) should receive 2X Assay Mix without the JH2 protein.

    • Wells for 'No Competitor' control (100% binding) should receive 2X Assay Mix with DMSO instead of compound.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • Convert raw millipolarization (mP) values to percent inhibition relative to the controls.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the tracer is known.

Protocol 3.2: Allosteric Inhibition of TYK2 Kinase Activity

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[21] Since imidazo[1,2-b]pyridazine ligands are allosteric inhibitors, a pre-incubation step is critical to allow the compound to bind to the JH2 domain and induce the inactive conformation of the JH1 domain before the kinase reaction is initiated with ATP.

Materials:

  • Full-length, active, purified recombinant TYK2 enzyme

  • Kinase Substrate (e.g., a suitable tyrosine-containing peptide like IRS-1tide)[22]

  • ATP solution

  • Kinase Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds and a known orthosteric inhibitor (e.g., Tofacitinib) for comparison

  • 384-well, white, solid-bottom plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compound in DMSO to the wells of the 384-well plate.

  • Pre-incubation:

    • Prepare a 2X Enzyme/Substrate mix in Kinase Assay Buffer.

    • Add 5 µL of this mix to each well.

    • Incubate for 30-60 minutes at room temperature. This step is crucial for allosteric inhibitors to establish binding equilibrium.

  • Initiate Kinase Reaction:

    • Prepare a 2.5X ATP solution in Kinase Assay Buffer (final concentration should be at or near the Km for TYK2).

    • Add 4 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Detect ADP Production:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence signal on a plate reader.

Data Analysis:

  • Normalize the luminescence data against 'no-enzyme' (100% inhibition) and 'DMSO-only' (0% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Cellular Assays: Validating In-Vivo Efficacy

Protocol 4.1: Inhibition of Cytokine-Induced STAT Phosphorylation

Principle: This assay measures the ability of a compound to inhibit TYK2 signaling in a physiologically relevant context. Human peripheral blood mononuclear cells (PBMCs) or a specific cell line (e.g., NK-92) are stimulated with a TYK2-dependent cytokine (e.g., IL-12 or IL-23) to induce the phosphorylation of a downstream STAT protein (e.g., STAT4 or STAT3).[23] The level of phosphorylated STAT (pSTAT) is then quantified.

Materials:

  • Human PBMCs (isolated from whole blood via Ficoll gradient) or a suitable cell line (e.g., NK-92 cells for IL-12 signaling)

  • Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)

  • Recombinant Human IL-12 or IL-23

  • Test Compounds

  • Lysis Buffer with protease and phosphatase inhibitors

  • Detection Method:

    • For Western Blot: SDS-PAGE gels, transfer apparatus, primary antibodies (anti-pSTAT3/4, anti-total STAT3/4), HRP-conjugated secondary antibody, and chemiluminescence substrate.

    • For AlphaLISA: AlphaLISA pSTAT3/4 Assay Kit (PerkinElmer) and a compatible plate reader.

Procedure:

  • Cell Plating: Plate cells (e.g., 2x10⁵ PBMCs/well) in a 96-well culture plate and starve in low-serum media for 2-4 hours.

  • Compound Treatment: Add serially diluted compounds to the cells and pre-incubate for 60-120 minutes at 37°C.

  • Cytokine Stimulation: Add the cytokine (e.g., 20 ng/mL IL-23) to the wells and incubate for a short period (e.g., 20-30 minutes) at 37°C to induce STAT phosphorylation.

  • Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and add ice-cold Lysis Buffer. Incubate on ice for 30 minutes.

  • Quantification of pSTAT:

    • Western Blot: Determine total protein concentration, run lysates on an SDS-PAGE gel, transfer to a membrane, and probe with specific antibodies for pSTAT and total STAT (as a loading control).

    • AlphaLISA: Transfer the lysate to a 384-well assay plate and follow the manufacturer's protocol for adding acceptor beads and donor beads. Read on an AlphaLISA-capable reader. Data Analysis:

  • For Western Blot, quantify band densities and express pSTAT as a ratio to total STAT.

  • For AlphaLISA, use the raw signal output.

  • Normalize the data to cytokine-stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

  • Plot percent inhibition versus compound concentration to determine the cellular IC50.

Data Interpretation and Selectivity Profiling

A successful imidazo[1,2-b]pyridazine-based allosteric inhibitor should exhibit specific characteristics.

ParameterDesired OutcomeRationale
TYK2 JH2 Binding (Ki) Low nanomolar affinityConfirms potent and direct engagement with the allosteric site.
TYK2 Kinase (IC50) Potency similar to binding KiDemonstrates that binding to the JH2 domain effectively translates to functional inhibition of the JH1 domain.
Cellular pSTAT (IC50) Potency within 3-5 fold of biochemical IC50Indicates good cell permeability and target engagement in a physiological environment.
Selectivity vs. JAK1/2/3 >1000-fold selectivity in biochemical and cellular assaysThe key advantage of the allosteric approach is to avoid off-target inhibition of other JAK family members, potentially leading to a better safety profile.[3][5]

Table 1: Example Comparative Profile of a TYK2 Inhibitor

Assay Hypothetical IZP Compound Tofacitinib (Orthosteric Pan-JAK)
TYK2 JH2 Binding Ki (nM) 1.5 >10,000
TYK2 Kinase IC50 (nM) 2.1 25
JAK1 Kinase IC50 (nM) >5,000 20
JAK2 Kinase IC50 (nM) >5,000 5
IL-23 -> pSTAT3 Cell IC50 (nM) 8.5 150

| IL-6 -> pSTAT3 Cell IC50 (nM) | >10,000 | 80 |

Conclusion

The development of allosteric inhibitors targeting the TYK2 pseudokinase domain represents a significant advancement in the pursuit of safe and effective therapies for immune-mediated diseases. The imidazo[1,2-b]pyridazine scaffold has emerged as a clinically relevant chemical series for achieving this goal.[17][24] The protocols outlined in this application note provide a robust framework for researchers to characterize such compounds, ensuring a thorough evaluation from initial biochemical binding to functional cellular activity. This systematic approach is crucial for advancing novel drug candidates that leverage the high selectivity offered by an allosteric mechanism of action.

References

  • Wikipedia. JAK-STAT signaling pathway. [URL: https://en.wikipedia.
  • Ghoreschi, K., et al. (2022). Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. Nature Reviews Rheumatology. [URL: https://www.
  • Bristol Myers Squibb. TYK2 Tyrosine Kinase 2 - Immunology Pathways. [URL: https://www.bms.
  • Bristol Myers Squibb. Tyrosine Kinase 2 (TYK2) Immune Pathway. [URL: https://www.bms.
  • Moslin, R., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00444]
  • Sotyktu.com. SOTYKTU® (deucravacitinib) Mechanism of Action. [URL: https://www.sotyktu.com/hcp/mechanism-of-action]
  • Yamaoka, K., et al. (2004). The JAK/STAT Pathway. Science Signaling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3880790/]
  • Bristol Myers Squibb. The Role of TYK2 in Immunology. [URL: https://www.bms.com/researchers-and-partners/areas-of-focus/immunology/role-of-tyk2.html]
  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Advanced Research. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2021.761159/full]
  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00593]
  • Patsnap Synapse. (2025). What is the mechanism of action of Deucravacitinib?. [URL: https://www.patsnap.com/synapse/article/deucravacitinib-mechanism-of-action-moa]
  • Min, J. E., & Kim, S. J. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. World Journal of Clinical Cases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8832628/]
  • Slideshare. (2014). JAK-STAT Signalling Pathway. [URL: https://www.slideshare.
  • Elabscience. JAK/STAT Signaling Pathway. [URL: https://www.elabscience.
  • RhAPP. (2023). Deucravacitinib MOA Explained. [URL: https://rhapp.org/deucravacitinib-moa-explained-tyk2-inhibition-in-psoriasis-psa-with-iris-zink-np-rhapp/]
  • Patsnap Synapse. (2024). What is the mechanism of Deucravacitinib?. [URL: https://www.patsnap.
  • Lupardus, P. J., et al. (2014). Structure of the pseudokinase-kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.1401181111]
  • PNAS. (2014). Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. [URL: https://www.pnas.org/doi/full/10.1073/pnas.1401181111]
  • Cohen, S. B., et al. (2023). Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Journal of Clinical and Aesthetic Dermatology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10242490/]
  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6388484/]
  • Klepfish, M., et al. (2023). A NOVEL, ORAL, ALLOSTERIC INHIBITOR OF TYK2 DEMONSTRATES IN VITRO POTENCY, SELECTIVITY, AND IN VIVO EFFICACY IN MOUSE MODELS OF PSORIASIS. Annals of the Rheumatic Diseases. [URL: https://ard.bmj.com/content/82/Suppl_1/498.1]
  • Burke, J. R., et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6487102/]
  • Wikipedia. Tyrosine kinase 2. [URL: https://en.wikipedia.org/wiki/Tyrosine_kinase_2]
  • ICE Bioscience. (2024). Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes. [URL: https://www.ice-bioscience.
  • The Dermatologist. (2026). Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors. [URL: https://www.the-dermatologist.
  • Burke, J. R., et al. (2019). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. The Journal of Immunology. [URL: https://journals.aai.org/jimmunol/article/202/1/223/113543/Novel-Small-Molecule-Tyrosine-Kinase-2]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [URL: https://celtarys.com/biochemical-assays-for-kinase-activity/]
  • Li, Y., et al. (2023). A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways. Cell Communication and Signaling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10579040/]
  • ResearchGate. (2019). Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [URL: https://www.researchgate.net/publication/330559902_Identification_of_Imidazo12-b_pyridazine_Derivatives_as_Potent_Selective_and_Orally_Active_Tyk2_JH2_Inhibitors]
  • Tovol, F., et al. (2019). Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30948618/]
  • Gräbner, G., et al. (2015). Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26385906/]
  • Ma'ayan Lab – Computational Systems Biology. TYK2 Gene. [URL: https://maayanlab.cloud/archs4/gene/TYK2.html]
  • Thermo Fisher Scientific. Biochemical Kinase Assays. [URL: https://www.thermofisher.com/us/en/home/products-and-services/services/custom-services/assay-development-services/biochemical-assay-development/biochemical-kinase-assays.html]
  • Burke, J. R., et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/md/c8md00561g]
  • Benchchem. A Side-by-Side Analysis of Investigational TYK2 Inhibitors: A Guide for Researchers. [URL: https://www.benchchem.com/blog/a-side-by-side-analysis-of-investigational-tyk2-inhibitors-a-guide-for-researchers/]
  • BellBrook Labs. TYK2 Activity Assay. [URL: https://www.bellbrooklabs.
  • Wallrapp, C., et al. (2014). Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4066517/]
  • ResearchGate. (2017). Schematic TYK2 structure, post-translational modification and mutation sites. [URL: https://www.researchgate.
  • Eurofins Discovery. In Vitro Kinase Assays. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/kinases/]
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [URL: https://www.domainex.co.uk/case-studies/biochemical-kinase-assay-improve-potency-and-selectivity]
  • Google Patents. (2023). Methods for determining responsiveness to tyk2 inhibitors. [URL: https://patents.google.
  • BPS Bioscience. TYK2 (Tyrosine Kinase 2) Assay Kit. [URL: https://bpsbioscience.com/tyk2-tyrosine-kinase-2-assay-kit-40439]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
  • Revvity. HTRF Human Total TYK2 Detection Kit. [URL: https://www.revvity.com/product/htrf-human-total-tyk2-detection-kit-500-assay-points-64tyk2tpeg]
  • Fridman, J. S., et al. (2011). A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors. The Journal of Immunology. [URL: https://www.jimmunol.org/content/187/8/4221]
  • Eurofins Discovery. Tyk2 Human TK Kinase Cell Based Antagonist Activity LeadHunter Assay. [URL: https://www.eurofinsdiscoveryservices.com/catalog/details/assay/90-0382-A1/tyk2-human-tk-kinase-cell-based-antagonist-activity-leadhunter-assay/]
  • Lin, T. H., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.00762/full]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

Welcome to the technical support guide for the synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules[1]. Achieving a high yield of the target ester is critical for downstream applications. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The typical reaction involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound, such as ethyl bromopyruvate.

Q1: Why is my reaction yield consistently low?

Low yields in this synthesis are common and can stem from several factors. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[2]

Potential Cause 1: Suboptimal Starting Material The choice of the 3-aminopyridazine starting material is arguably the most critical factor. Using unsubstituted 3-aminopyridazine often leads to poor yields. This is due to a competing, and often favored, reaction pathway.

  • The Chemistry Explained: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N-1) is the most nucleophilic site. Consequently, alkylation by ethyl bromopyruvate occurs preferentially at this nitrogen, forming a salt that does not lead to the desired bicyclic product. The successful formation of the imidazo[1,2-b]pyridazine ring system in good yield often relies on the introduction of a halogen at the 6-position of the pyridazine ring.[3] This electronic modification deactivates the N-1 position, favoring the initial alkylation at the exocyclic amino group, which can then proceed to the desired intramolecular cyclization.

Solution:

  • Utilize 3-amino-6-chloropyridazine or another 3-amino-6-halopyridazine as your starting material to direct the regioselectivity of the initial alkylation.

Potential Cause 2: Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentration are critical parameters that must be carefully controlled.[2]

  • The Chemistry Explained: The reaction is a two-step process: an initial SN2 reaction followed by an intramolecular condensation/cyclization. Each step has its own activation energy. Insufficient heat may stall the reaction, particularly the cyclization step, while excessive heat can lead to the decomposition of reactants, intermediates, or the final product.[4]

Solution:

  • Temperature Control: A common procedure involves stirring the reactants at room temperature initially to allow for the formation of the N-alkylated intermediate, followed by heating to reflux (e.g., 80-90°C) to drive the cyclization.[5][6]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Quench the reaction only when the starting material has been consumed to prevent incomplete conversion.[4][5]

  • Trial Reactions: If you are uncertain about the optimal parameters for your specific setup, perform small-scale trial reactions to find the ideal temperature and duration.[2]

Potential Cause 3: Purity of Reagents and Solvents Impurities in your starting materials or the presence of water in your solvents can significantly hinder the reaction.

  • The Chemistry Explained: Ethyl bromopyruvate is susceptible to hydrolysis, especially in the presence of a base and water. Moisture in solvents like DMF or ethanol can consume the reagent, reducing the potential yield. Impurities in the aminopyridazine can introduce competing side reactions.

Solution:

  • Ensure all reagents are of high purity.

  • Use anhydrous solvents, especially if the reaction is sensitive to moisture.

  • Confirm the purity of your starting aminopyridazine via NMR or melting point analysis.

Q2: I'm observing a major, difficult-to-remove impurity. What is it and how can I prevent it?

The most common side product is the regioisomer resulting from incorrect initial N-alkylation, as detailed in the previous question.

Primary Cause: Incorrect Regioselectivity As discussed, if using unsubstituted 3-aminopyridazine, the primary side product is the pyridinium salt formed by alkylation at the more nucleophilic N-1 ring nitrogen.[3] This salt will not cyclize to form the desired product.

Side_Reaction cluster_reactants Reactants cluster_products Potential Products aminopyridazine 3-Aminopyridazine undesired Undesired N-1 Alkylated Salt (Does not cyclize) aminopyridazine->undesired  Favored attack at  ring nitrogen (N-1) desired_int Correct N-2 Alkylated Intermediate aminopyridazine->desired_int  Disfavored attack at  amino group bromopyruvate Ethyl Bromopyruvate bromopyruvate->undesired bromopyruvate->desired_int Reaction_Mechanism Start 3-Amino-6-chloropyridazine + Ethyl Bromopyruvate Step1 Intermolecular SN2 Reaction Start->Step1 Intermediate N-Alkylated Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Intermediate2 Hemiaminal Intermediate Step2->Intermediate2 Step3 Dehydration (-H2O) Intermediate2->Step3 Product Ethyl Imidazo[1,2-b]pyridazine- 2-carboxylate Step3->Product Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Combine 3-amino-6-chloropyridazine, NaHCO3, and ethanol in a flask. b 2. Add ethyl bromopyruvate dropwise with stirring. a->b c 3. Heat the mixture to reflux. b->c d 4. Monitor reaction by TLC until starting material is consumed. c->d e 5. Cool reaction and remove solvent under reduced pressure. d->e f 6. Redissolve in EtOAc, wash with water and brine. e->f g 7. Dry organic layer (Na2SO4) and concentrate. f->g h 8. Purify by silica gel chromatography. g->h

Sources

Optimization

Technical Support Center: A Guide to the Purification of Crude Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate by Column Chromatography

Welcome to the technical support guide for the chromatographic purification of ethyl imidazo[1,2-b]pyridazine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of ethyl imidazo[1,2-b]pyridazine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure found in numerous pharmacologically active agents, making its efficient and reliable purification a critical step in drug discovery and development.[1][2][3]

This guide moves beyond a simple list of instructions. It aims to provide you with the causal reasoning behind each procedural choice, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context. We will address common challenges from a mechanistic standpoint, ensuring you can develop a robust, self-validating purification protocol.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the purification of ethyl imidazo[1,2-b]pyridazine-2-carboxylate.

Q1: What are the general physicochemical properties of this compound that I should consider for chromatography?

A: Ethyl imidazo[1,2-b]pyridazine-2-carboxylate (C₉H₉N₃O₂, MW ≈ 191.19 g/mol ) is a moderately polar compound.[4][5] Its calculated XLogP3 value is approximately 0.9, and it possesses four hydrogen bond acceptors.[4] This polarity profile indicates that it will interact reasonably well with normal-phase stationary phases like silica gel, but will not be irreversibly adsorbed under appropriate mobile phase conditions. Its heterocyclic nitrogen atoms can impart a basic character, which is a critical consideration for peak shape.

Q2: What is a good starting point for a stationary phase and mobile phase?

A: For a compound of this polarity, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. A common and effective starting mobile phase is a mixture of hexane and ethyl acetate.[6] Based on purifications of structurally similar compounds, a good initial test gradient would be from 10% to 50% ethyl acetate in hexane.[7][8]

Q3: My compound is streaking or "tailing" on the TLC plate. What does this mean and how do I fix it?

A: Streaking is a common issue when purifying nitrogen-containing heterocycles on standard silica gel.[9] The root cause is often an undesirable interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. This leads to uneven adsorption and poor peak shape.

Solution: To resolve this, you must neutralize the acidic sites on the stationary phase. This is easily achieved by adding a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[9] Alternatively, a 1-2% solution of ammonia in methanol can be used as the polar component of the mobile phase (e.g., in a dichloromethane/methanol system).[6]

Q4: How much crude material can I load onto my column?

A: Column overloading is a primary cause of poor separation.[9] A general rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel used.[9] For example, for a column packed with 100 g of silica, you should load between 1 g and 5 g of your crude product. The optimal loading amount depends on the difficulty of the separation; the closer the Rf values of your product and impurities, the less material you should load.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a detailed question-and-answer format.

Scenario 1: Poor Separation & Overlapping Peaks

Q: I've run my column, but my collected fractions show that the target compound is co-eluting with a closely-related impurity. My TLC showed separation, so what went wrong?

This is a classic problem where TLC results don't perfectly translate to a preparative column. Several factors could be at play.

  • Possible Cause 1: Inappropriate Solvent System Strength. The solvent system may be too "strong" (too polar), causing all compounds to travel too quickly down the column without sufficient interaction with the silica. An ideal solvent system for column chromatography should give your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[10][11] An Rf value higher than this often leads to co-elution, especially with impurities that are masked by the main spot on a small TLC plate.[11]

    • Solution: Re-screen your solvent system using TLC. Decrease the proportion of the polar solvent (e.g., move from 50% EtOAc/Hexane to 30% EtOAc/Hexane) until the desired Rf is achieved.

  • Possible Cause 2: Poor Column Packing. The column may have been packed improperly, leading to cracks, air bubbles, or channels in the silica bed. These imperfections create pathways where the solvent and sample can travel through without interacting with the stationary phase, destroying separation.

    • Solution: Ensure you are using a validated column packing methodology. The "slurry packing" method is highly recommended for its consistency. (See Protocol 2).

  • Possible Cause 3: Column Overloading. As mentioned in the FAQ, loading too much material for the amount of silica will saturate the stationary phase, preventing proper separation.[9]

    • Solution: Reduce the sample load on your next attempt or increase the column diameter and amount of silica gel proportionally.

Scenario 2: Compound Elution & Recovery Failures

Q: My compound is not eluting from the column. I've passed many column volumes of my mobile phase and see nothing. Where is it?

This frustrating situation typically points to one of two possibilities.

  • Possible Cause 1: Compound is Too Polar for the Mobile Phase. Your solvent system is not polar enough to move the compound down the column. It remains strongly adsorbed to the top of the silica bed.

    • Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution.[9] For example, if you started with 30% EtOAc/Hexane, you can increase step-wise to 50%, 70%, and even 100% EtOAc. If the compound still doesn't elute, a stronger, more polar solvent like methanol may be required. A common system for very polar compounds is 1-10% methanol in dichloromethane.[6] Caution: Using more than 10% methanol in your mobile phase can risk dissolving the silica gel itself.[6]

  • Possible Cause 2: Irreversible Adsorption or On-Column Decomposition. The compound may be chemically unstable on the acidic silica gel, leading to degradation.[12] Alternatively, it may be so basic that it has irreversibly bound to the silanol groups.

    • Solution: First, test for stability. Spot your crude material on a silica TLC plate, let it sit on the benchtop for an hour, and then develop the plate. If you see a new spot or smearing from the baseline that wasn't there initially, your compound is likely decomposing.[9] In this case, you should switch to a less acidic stationary phase, such as neutral or basic alumina, or consider reversed-phase chromatography.[9] Adding a basic modifier like triethylamine can also prevent decomposition for acid-sensitive compounds.

Scenario 3: Irregular Elution & Poor Peak Shape

Q: The band of my compound is eluting unevenly and looks slanted or "wavy." Why is this happening?

  • Possible Cause 1: Improperly Prepared Column. The top surface of the silica bed may not be perfectly flat, or the column itself may not be perfectly vertical. This causes the solvent to flow unevenly across the column diameter.

    • Solution: After packing the column, ensure the top of the silica bed is level. A gentle tap on the side of the column can help settle the silica. Always run your column clamped in a perfectly vertical position.

  • Possible Cause 2: Poor Sample Loading. If the sample was not applied evenly as a concentrated, narrow band at the top of the column, it will begin its journey down the column from an uneven starting point.

    • Solution: Always dissolve your sample in the minimum amount of solvent before loading.[13] Pipette it carefully and evenly onto the center of the silica surface, taking care not to disturb the bed.[13] If your compound is poorly soluble in the mobile phase, use the "dry loading" technique. (See Protocol 3).

Part 3: Key Experimental Protocols

Protocol 1: Methodical TLC Analysis for Solvent System Selection

This protocol ensures you find an optimal mobile phase for your separation.

  • Prepare the Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Spot the TLC Plate: Using a capillary tube, spot your sample onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen test solvent system (e.g., 20% EtOAc/Hexane). Ensure the solvent level is below the baseline.[11] Let the solvent front travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Analyze the Rf Value: Calculate the Retention Factor (Rf) for your target compound. The goal is to find a solvent system that places the product spot at an Rf of 0.25-0.35 while maximizing the distance (ΔRf) between it and the nearest impurities.[11]

  • Optimize:

    • If the Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., move to 30% EtOAc/Hexane).

    • If the Rf is too high (>0.4), decrease the polarity (e.g., move to 10% EtOAc/Hexane).

    • If separation is poor, try a different solvent combination (e.g., Dichloromethane/Methanol or Toluene/Acetone).

Protocol 2: Best-Practice Slurry Packing of a Silica Gel Column
  • Prepare the Column: Secure a glass chromatography column of the appropriate size vertically in a clamp. Ensure the stopcock is closed and place a small plug of glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase (e.g., 10% EtOAc/Hexane) and stir gently to create a homogenous slurry with the consistency of a milkshake.

  • Pour the Slurry: Using a powder funnel, pour the slurry into the column in a single, continuous motion. Swirl the slurry as you pour to keep the silica suspended.

  • Pack the Column: Open the stopcock to drain the solvent. As the solvent drains, gently but firmly tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed and remove any air bubbles. Collect and reuse the drained solvent.

  • Finalize the Bed: Once the silica has settled into a stable bed, allow the solvent to drain until it is just level with the top of the silica. Do not let the column run dry. Add a final protective layer of sand (~1 cm) on top of the silica bed. The column is now ready for sample loading.

Protocol 3: Sample Loading Methodologies
  • Wet Loading (Recommended for soluble samples):

    • Dissolve the crude material in the absolute minimum volume of the mobile phase (or a slightly more polar solvent if necessary, but keep it minimal).[13]

    • Drain the solvent in the packed column until it is level with the top sand layer.

    • Carefully pipette the dissolved sample directly onto the center of the sand, creating a thin, even band.

    • Open the stopcock and allow the sample to absorb fully into the silica bed.

    • Gently add fresh mobile phase to wash the sides of the column and carefully fill the space above the bed before beginning elution.

  • Dry Loading (Essential for poorly soluble samples):

    • Dissolve your crude sample in a volatile solvent (like dichloromethane or acetone) in a round-bottom flask.[13]

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.

    • Remove the solvent completely on a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto silica.[13]

    • Carefully add this powder to the top of your packed column.

    • Gently tap the column to settle the powder into an even layer, then add the top layer of sand and proceed with elution.

Part 4: Visual Aids & Data Summaries

Table 1: Recommended Solvent Systems & Modifiers
Polarity of ImpuritiesRecommended Base SystemModifier (if needed for peak shape)Rationale
Non-polar to moderately polarHexane / Ethyl Acetate0.1-1% Triethylamine (TEA)Excellent for general-purpose separation of moderately polar compounds.[6] TEA neutralizes acidic silica.[9]
Moderately polar to very polarDichloromethane (DCM) / Methanol0.1-1% TEA or use NH₃-sat. MethanolStronger eluting power for more polar compounds.[6] The basic modifier is critical here.
Difficult SeparationsToluene / Acetone or Hexane / Acetone0.1-1% Triethylamine (TEA)Offers different selectivity compared to ester-based systems, which can sometimes resolve stubborn impurities.
Diagram 1: Workflow for Solvent System Selection

This diagram illustrates the logical process for determining the optimal mobile phase using TLC.

Solvent_Selection Start Start: Crude Product Mixture TLC_Test Run TLC with Test Solvent (e.g., 20% EtOAc/Hex) Start->TLC_Test Visualize Visualize under UV & Calculate Rf TLC_Test->Visualize Decision Is 0.25 ≤ Rf ≤ 0.35 AND spots are well-separated? Visualize->Decision Adjust_Polarity Adjust Solvent Polarity Decision->Adjust_Polarity  No (Rf too high/low) Change_System Try Different Solvent System (e.g., DCM/MeOH) Decision->Change_System  No (Poor Separation) Success Optimal System Found. Proceed to Column. Decision->Success  Yes Adjust_Polarity->TLC_Test Re-test Change_System->TLC_Test Re-test

Caption: A decision-making workflow for optimizing the mobile phase.

Diagram 2: Troubleshooting Flowchart for Poor Separation

This flowchart guides the user through diagnosing and solving issues of co-elution.

Troubleshooting Start Problem: Poor Separation on Column Check_TLC Review Initial TLC: Was separation (ΔRf) adequate? Start->Check_TLC Check_Loading Was sample load <5% of silica mass? Check_TLC->Check_Loading Yes Sol_Optimize Solution: Re-optimize solvent system for greater ΔRf. Check_TLC->Sol_Optimize No Check_Packing Was column packed correctly as a dense, uniform bed? Check_Loading->Check_Packing Yes Sol_ReduceLoad Solution: Reduce sample load or use a larger column. Check_Loading->Sol_ReduceLoad No Check_Packing->Sol_Optimize Yes (If still failing, re-evaluate solvent) Sol_Repack Solution: Re-pack column carefully using slurry method. Check_Packing->Sol_Repack No

Caption: A logical flowchart for diagnosing the cause of poor separation.

References

  • PubChem. (n.d.). Ethyl imidazo[1,2-B]pyridazine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? YouTube. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved January 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved January 15, 2026, from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved January 15, 2026, from [Link]

  • Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. Retrieved January 15, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 15, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 15, 2026, from [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(55). Retrieved January 15, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 200-204. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Imidazopyridazine. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, November 7). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2018, October 21). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (n.d.). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry. Retrieved January 15, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and opt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, notably featured in the kinase inhibitor ponatinib.[1] Its synthesis, while conceptually straightforward, can be prone to several side reactions that affect yield and purity. This guide provides in-depth, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you may encounter during the synthesis of imidazo[1,2-b]pyridazines, particularly focusing on the common condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.

Issue 1: Low or No Yield of the Desired Imidazo[1,2-b]pyridazine Product

Q1: I am reacting 3-aminopyridazine with my α-bromoketone, but I'm isolating a different product instead of the expected imidazo[1,2-b]pyridazine. What is happening?

A1: The most common side reaction in this synthesis is the misdirection of the initial alkylation step, a result of competing nucleophilic centers on the 3-aminopyridazine ring.

  • The Root Cause: Regioselectivity. In 3-aminopyridazine, the ring nitrogen at the 1-position (N1) is more nucleophilic than the exocyclic amino group or the N2 nitrogen. Consequently, the α-bromoketone preferentially alkylates the N1 position.[2][3] This leads to the formation of a pyridazinium salt intermediate that cannot undergo the subsequent intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine ring system.

  • Visualizing the Problem: The following diagram illustrates the desired reaction pathway versus the common side reaction pathway.

    G cluster_desired Desired Pathway cluster_side Common Side Reaction Pathway 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Intermediate_A N2-Alkylated Intermediate 3-Amino-6-halopyridazine->Intermediate_A Alkylation at N2 alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Intermediate_A Product Imidazo[1,2-b]pyridazine Intermediate_A->Product Intramolecular Cyclization 3-Aminopyridazine 3-Aminopyridazine Side_Product N1-Alkylated Pyridazinium Salt (Dead-End Product) 3-Aminopyridazine->Side_Product Preferential Alkylation at N1 alpha-Bromoketone_side α-Bromoketone alpha-Bromoketone_side->Side_Product

    Desired vs. Side Reaction Pathway
  • Troubleshooting and Optimization: To ensure the correct regioselectivity and achieve a successful synthesis, it is crucial to use a substituted 3-aminopyridazine.

    Protocol: Directing the Regioselectivity

    • Starting Material Selection: Utilize a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as your starting material. The electron-withdrawing halogen at the 6-position deactivates the adjacent N1 nitrogen, making the N2 nitrogen the more favorable site for alkylation.[2][3]

    • Reaction Conditions: A mild base, such as sodium bicarbonate (NaHCO₃), is typically sufficient for this reaction.[2][3] Stronger bases may promote side reactions of the α-bromoketone.

    • Solvent Choice: Protic solvents like ethanol or isopropanol are commonly used and generally afford good results.

Issue 2: Formation of Multiple Unidentified Byproducts

Q2: My reaction is messy, with several spots on the TLC plate that are difficult to characterize. What are the likely sources of these impurities?

A2: Besides the primary regioselectivity issue, other side reactions can occur, often involving the α-bromoketone starting material.

  • Potential Side Reactions of α-Bromoketones:

    • Self-Condensation: Under basic conditions, α-bromoketones can undergo self-condensation, where one molecule acts as a nucleophile (after deprotonation) and another as an electrophile.[4] This leads to a variety of complex dimeric and polymeric byproducts.

    • Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophiles present).[2][5][6][7][8] While less common as a major pathway in this specific synthesis, it can contribute to the impurity profile.

    • Hydrolysis: If water is present in the reaction mixture, the α-bromoketone can be hydrolyzed back to the corresponding ketone and/or α-hydroxyketone, which can then undergo further reactions.

  • Visualizing α-Bromoketone Side Reactions:

    G cluster_reactions Potential Side Reactions alpha_Bromoketone α-Bromoketone Self_Condensation Self-Condensation Products (Dimers, Polymers) alpha_Bromoketone->Self_Condensation Self-Reaction Favorskii Favorskii Rearrangement (Carboxylic Acid Derivatives) alpha_Bromoketone->Favorskii Rearrangement Hydrolysis Hydrolysis Products (Ketone, α-Hydroxyketone) alpha_Bromoketone->Hydrolysis Reaction with H2O Base Base (e.g., NaHCO3) Base->Self_Condensation Base->Favorskii

    Common Side Reactions of α-Bromoketones
  • Troubleshooting and Optimization:

    Protocol: Minimizing α-Bromoketone Side Reactions

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3-amino-6-halopyridazine to ensure the α-bromoketone is consumed by the desired reaction partner.

    • Order of Addition: Add the α-bromoketone portion-wise or as a solution via a syringe pump to the reaction mixture containing the 3-amino-6-halopyridazine and the base. This maintains a low concentration of the α-bromoketone at any given time, minimizing its self-reaction.

    • Temperature Control: Run the reaction at a moderate temperature (e.g., room temperature to a gentle reflux). Excessive heat can accelerate side reactions.

    • Use Anhydrous Solvents: Employ dry solvents to minimize hydrolysis of the α-bromoketone.

    • Base Selection: Use a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate. Stronger bases like hydroxides or alkoxides are more likely to promote the Favorskii rearrangement and other side reactions.

Issue 3: Difficulty in Product Purification

Q3: My crude product is an oil or a sticky solid, and purification by column chromatography is challenging. How can I improve the isolation of my imidazo[1,2-b]pyridazine?

A3: Purification challenges often stem from the presence of polar byproducts and unreacted starting materials. A well-planned work-up procedure can significantly simplify purification.

  • Common Impurities Requiring Removal:

    • Unreacted 3-amino-6-halopyridazine

    • Byproducts from α-bromoketone side reactions

    • Inorganic salts from the base

  • Troubleshooting and Optimization:

    Protocol: Effective Work-up and Purification

    • Aqueous Work-up:

      • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.[9][10][11][12]

      • Wash with water and then with brine to remove water-soluble impurities and salts.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purification Strategy:

      • Crystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This is often the most effective method for obtaining highly pure material.

      • Column Chromatography: If the product is an oil or if crystallization is unsuccessful, flash column chromatography on silica gel is the standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Aminopyridazine 3-Amino-6-halopyridazineDirects alkylation to the desired N2 position.
α-Haloketone High purityImpurities can lead to side reactions.
Base Mild, non-nucleophilic (e.g., NaHCO₃, K₂CO₃)Minimizes side reactions of the α-haloketone.
Solvent Anhydrous protic (e.g., ethanol, isopropanol) or aprotic (e.g., acetonitrile)Protic solvents can facilitate the reaction; anhydrous conditions prevent hydrolysis.
Temperature Moderate (room temperature to gentle reflux)Avoids excessive decomposition and side reactions.
Order of Addition Slow/portion-wise addition of α-haloketoneMaintains a low concentration of the electrophile, reducing self-condensation.

Experimental Protocol: Synthesis of a Model Imidazo[1,2-b]pyridazine

This protocol describes the synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a representative example.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (1.5 eq).

  • Add anhydrous ethanol to the flask to create a stirrable suspension.

  • In a separate container, dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Slowly add the 2-bromoacetophenone solution to the stirred suspension of the aminopyridazine at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

References

  • Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, 270. [Link]

  • Scribd. (n.d.). Favorskii Rearrangement. [Link]

  • Wikipedia. (2023). Favorskii rearrangement. [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. [Link]

  • Wikipedia. (2023). Self-condensation. [Link]

  • Zhang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2068–2076. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Bicarbonate. [Link]

  • Wikipedia. (2024). Sodium bicarbonate. [Link]

  • Sciencemadness Wiki. (2020). Sodium bicarbonate. [Link]

  • YouTube. (2025). What Does NaHCO3 Do In Organic Chemistry?[Link]

  • Oreate AI Blog. (2025). Chemical Reaction of Sodium Bicarbonate. [Link]

  • Wikipedia. (2023). Tschischibabin reaction. [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Steck, E. A. (1960). Notes. 5-Amino-3-chloropyridazine. A Clarification. The Journal of Organic Chemistry, 25(1), 142-143. [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Imidazo[1,2-b]pyridazine Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide you with practical, f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome the common yet significant challenge of poor aqueous solubility associated with this promising class of compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with therapeutic potential in oncology, virology, and beyond.[1][2][3][4] However, their often planar and hydrophobic nature can lead to significant hurdles in formulation and preclinical development.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the "why" behind each technique, ensuring you not only have a protocol to follow but also a deeper understanding of the underlying principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazo[1,2-b]pyridazine derivative is showing extremely low solubility in aqueous buffers. Where do I start?

A1: This is a very common starting point. The first step is to systematically characterize the solubility profile of your compound. A phased approach is recommended, starting with simple and rapid methods before moving to more complex formulation strategies.

Initial Troubleshooting Workflow:

A Start: Poorly Soluble Imidazo[1,2-b]pyridazine E Is the compound ionizable? A->E B Phase 1: pH-Solubility Profiling C Phase 2: Co-solvent Screening D Phase 3: Advanced Formulation Strategies F Yes E->F G No E->G H Determine pKa. Test solubility in pH-adjusted buffers (e.g., pH 2, 5, 7.4, 9). F->H M Proceed to Co-solvent Screening G->M I Significant improvement at specific pH? H->I J Yes I->J K No I->K L Optimize buffer composition for in vitro assays. J->L K->M N Screen common GRAS co-solvents (DMSO, ethanol, PEG 400, propylene glycol). M->N O Acceptable solubility achieved for desired concentration? N->O P Yes O->P Q No O->Q R Use optimized co-solvent system for initial studies. Monitor for precipitation. P->R S Proceed to Advanced Strategies Q->S S->D

Caption: Initial workflow for addressing poor solubility.

Expertise & Experience: Many imidazo[1,2-b]pyridazine derivatives possess nitrogen atoms within their heterocyclic core that can be protonated at acidic pH.[1] Therefore, a pH-solubility profile is a crucial first step. If your molecule has a basic center, you may see a significant increase in solubility at lower pH values. However, be mindful that a highly acidic environment may not be physiologically relevant for all applications.

Q2: pH adjustment and simple co-solvents are insufficient for my required concentration. What are my next steps?

A2: When basic methods are not enough, it's time to consider more advanced formulation strategies. The choice of strategy will depend on the physicochemical properties of your derivative and the intended application (e.g., in vitro screening vs. in vivo studies). The three main pillars of advanced formulation are:

  • Complexation: Using cyclodextrins to form inclusion complexes.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier.

  • Particle Size Reduction: Creating nanosuspensions of the drug.

Strategy Principle Best For Potential Issues
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity, presenting a hydrophilic exterior.[5][6][][8]Oral and parenteral formulations; compounds with appropriate size and shape to fit in the cyclodextrin cavity.Saturation of complexation capacity; potential for nephrotoxicity with some cyclodextrins at high concentrations.
Solid Dispersions The drug is dispersed in an inert, water-soluble carrier at a solid state, often in an amorphous form, which has higher energy and thus greater solubility than the crystalline form.[9][10][11][12][13]Oral dosage forms; improving dissolution rate and achieving supersaturation.Physical instability (recrystallization) over time; challenges in manufacturing scale-up.
Nanosuspensions Reduction of drug particle size to the nanometer range (<1000 nm), which increases the surface area-to-volume ratio and therefore the dissolution velocity according to the Noyes-Whitney equation.[14][15][16][17]Oral, parenteral, and pulmonary delivery; drugs with high melting points that are difficult to formulate as amorphous solid dispersions.Physical instability (particle aggregation); requires specialized equipment (e.g., high-pressure homogenizers, media mills).

Troubleshooting Guide: In-Depth Protocols

Protocol 1: Cyclodextrin Complexation for Enhanced Solubility

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5][18] Poorly soluble, lipophilic molecules like many imidazo[1,2-b]pyridazine derivatives can be encapsulated within this cavity, forming a "host-guest" inclusion complex. This complex effectively masks the hydrophobic nature of the drug, presenting a hydrophilic exterior to the aqueous environment and significantly increasing its apparent solubility.[][8]

Step-by-Step Methodology (Kneading Method):

  • Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[5]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of your imidazo[1,2-b]pyridazine derivative to HP-β-CD.

  • Preparation:

    • Accurately weigh the calculated amounts of the drug and HP-β-CD.

    • Place the powders in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste-like consistency.

    • Knead the mixture thoroughly for 30-45 minutes.

  • Drying:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Final Processing:

    • Pulverize the dried complex into a fine powder using a mortar and pestle.

    • Pass the powder through a fine-mesh sieve to ensure uniformity.

  • Solubility Testing:

    • Prepare a saturated solution of the complex in your desired aqueous buffer.

    • Equilibrate the solution (e.g., by shaking for 24-48 hours).

    • Filter the solution and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Causality: Solid dispersions enhance solubility by converting a crystalline drug into an amorphous state within a hydrophilic polymer matrix.[9][10] The amorphous form lacks the strong crystal lattice energy of the crystalline form, making it easier for solvent molecules to interact with and dissolve the drug. The hydrophilic carrier also improves the wettability of the hydrophobic drug particles.[12][13]

Step-by-Step Methodology:

  • Carrier Selection: Polyvinylpyrrolidone (PVP) K30 and polyethylene glycol (PEG) 6000 are excellent starting choices as carriers due to their high water solubility and ability to form amorphous dispersions.[9]

  • Drug-to-Carrier Ratio: Begin with a range of drug-to-carrier weight ratios, such as 1:1, 1:5, and 1:10, to find the optimal loading.

  • Preparation:

    • Dissolve both the imidazo[1,2-b]pyridazine derivative and the chosen carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol). Ensure complete dissolution.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a controlled temperature to avoid degradation of the compound.

  • Drying and Milling:

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Characterization (Optional but Recommended):

    • Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.

  • Dissolution Testing:

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to that of the pure drug.

Protocol 3: Nanosuspension Formulation via High-Pressure Homogenization

Causality: Nanosuspensions consist of pure drug particles in the nanometer size range, stabilized by surfactants or polymers.[16] The significant increase in surface area, as described by the Noyes-Whitney equation, leads to a much faster dissolution rate.[17] This can result in improved bioavailability for orally administered drugs.[15]

Step-by-Step Methodology (Top-Down Approach):

  • Stabilizer Selection: A combination of stabilizers is often used. For example, a non-ionic polymer like hydroxypropyl methylcellulose (HPMC) for steric stabilization and a surfactant like Poloxamer 188 for electrostatic stabilization.

  • Preparation of Pre-suspension:

    • Disperse the imidazo[1,2-b]pyridazine derivative in an aqueous solution containing the dissolved stabilizer(s).

    • Use a high-shear mixer to create a homogenous pre-suspension with micron-sized particles.

  • High-Pressure Homogenization (HPH):

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles). The cavitation and shear forces will break down the drug crystals into nanoparticles.

  • Particle Size Analysis:

    • Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using Dynamic Light Scattering (DLS). The goal is typically an average particle size below 500 nm with a low PDI (< 0.3).

  • Zeta Potential Measurement:

    • Measure the zeta potential to assess the surface charge and predict the physical stability of the nanosuspension. A zeta potential of ±30 mV or greater is generally desired to prevent particle aggregation.

Q3: My compound is intended for parenteral administration. Are there any specific considerations?

A3: Yes, parenteral formulations have stringent requirements for sterility, isotonicity, and particle size. For poorly soluble imidazo[1,2-b]pyridazine derivatives, several strategies can be adapted for intravenous use:

  • Co-solvents: A mixture of water and biocompatible organic solvents like ethanol, propylene glycol, and PEG 400 can be used.[19] However, the concentration of organic solvents must be carefully controlled to avoid precipitation upon injection and potential toxicity.

  • Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is specifically designed for parenteral use and is a preferred choice for solubilizing drugs for injection.[]

  • Nanosuspensions: Sterile-filtered nanosuspensions can be administered intravenously. The small particle size prevents embolism.[14] This approach is particularly useful for compounds that cannot be solubilized by co-solvents or cyclodextrins at the required dose.

Q4: Can I improve solubility by modifying the chemical structure of my imidazo[1,2-b]pyridazine derivative?

A4: Absolutely. The prodrug approach is a powerful medicinal chemistry strategy to transiently modify a molecule's physicochemical properties.[20][21][22][23]

Prodrug Strategy Workflow:

A Identify Parent Imidazo[1,2-b]pyridazine B Identify Functional Groups for Prodrug Moiety Attachment (e.g., -OH, -NH2, -COOH) A->B C Select a Solubilizing Promoietyl B->C D Phosphate Ester (for -OH groups) C->D E Amino Acid Ester (for -OH or -COOH groups) C->E F PEGylated Moiety C->F G Synthesize the Prodrug D->G E->G F->G H Characterize Physicochemical Properties (Solubility, Stability) G->H I Evaluate In Vitro/In Vivo Conversion to Parent Drug H->I J Successful Conversion and Improved Profile? I->J K Lead Candidate for Further Development J->K Yes

Caption: Workflow for a prodrug approach to enhance solubility.

Expertise & Experience: A common and highly effective strategy is to add a highly ionizable group, such as a phosphate ester, to a hydroxyl group on your molecule.[24] This creates a highly water-soluble prodrug that can be administered in an aqueous solution. In vivo, endogenous phosphatases will cleave the phosphate group, releasing the active parent drug at the site of action. This approach requires that your parent molecule has a suitable functional group for derivatization.

By systematically applying these principles and protocols, you can effectively navigate the solubility challenges posed by imidazo[1,2-b]pyridazine derivatives, unlocking their full therapeutic potential.

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. (n.d.).
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
  • Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed. (2024, June 28).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (n.d.).
  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water - SciSpace. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.).
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF - ResearchGate. (n.d.).
  • Nanosuspension: An approach to enhance solubility of drugs - Semantic Scholar. (n.d.).
  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH - International Journal of Pharmacy and Biological Sciences. (n.d.).
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
  • [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
  • Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. (2024, January 29).
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. (n.d.).
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15).
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchGate. (n.d.).
  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. (n.d.).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. (n.d.).
  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed. (n.d.).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed. (2015, December 29).
  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (n.d.).
  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF - ResearchGate. (2025, August 6).

Sources

Troubleshooting

Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis

Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase inhibitors like Ponatinib.[1][2] Its synthesis, while well-est...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase inhibitors like Ponatinib.[1][2] Its synthesis, while well-established, is fraught with potential pitfalls that can challenge even experienced chemists. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis and functionalization of this important bicyclic system. Our focus is on providing causal explanations and actionable protocols to ensure reproducible success in your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for constructing the imidazo[1,2-b]pyridazine core?

The most prevalent and generally reliable method involves the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone (typically an α-bromoketone).[3] This reaction proceeds under mild basic conditions and offers a straightforward route to the core structure. The presence of a halogen at the 6-position of the pyridazine ring is critical for regioselectivity.

Q2: Why is a halogen at the 6-position of the 3-aminopyridazine starting material so important?

The halogen at the 6-position serves a crucial electronic role. In an unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N-2) is the most nucleophilic site. Consequently, alkylation by the α-bromoketone preferentially occurs at this undesired position, hindering the subsequent cyclization required to form the imidazo[1,2-b]pyridazine ring.[3] Placing an electron-withdrawing halogen at the 6-position deactivates this competing nucleophilic site, thereby directing the initial alkylation to the desired exocyclic amino group, which then readily cyclizes to form the fused imidazole ring.[3]

Section 2: Troubleshooting Guide - Core Synthesis

This section addresses problems arising during the primary condensation reaction to form the imidazo[1,2-b]pyridazine skeleton.

Problem 1: Low or No Product Yield

Q: My condensation reaction between 3-amino-6-chloropyridazine and my α-bromoketone is giving very low yield or no product at all. What are the likely causes and how can I fix it?

Low yield is a multifaceted problem that can originate from starting material quality, suboptimal reaction conditions, or unexpected side reactions. A systematic approach is required to diagnose the issue.

G start Low / No Yield Observed sm_check Step 1: Verify Starting Materials start->sm_check cond_check Step 2: Optimize Reaction Conditions sm_check->cond_check If SMs are pure sm_purity Purity of 3-amino-6-chloropyridazine? (Check by NMR, LC-MS) sm_check->sm_purity sm_ketone Stability of α-bromoketone? (Check for decomposition) sm_check->sm_ketone workup_check Step 3: Analyze Workup & Purification cond_check->workup_check If conditions are optimized cond_base Is the base appropriate? (Too strong/weak?) cond_check->cond_base cond_solvent Is the solvent correct? (Polarity, solubility) cond_check->cond_solvent cond_temp Is the temperature optimal? (Too high/low?) cond_check->cond_temp workup_loss Product lost during extraction? (Check aqueous layer) workup_check->workup_loss pur_loss Product co-eluting or degrading on silica? workup_check->pur_loss

Caption: Troubleshooting workflow for low yield.

  • Starting Material Integrity:

    • 3-Amino-6-chloropyridazine: This starting material can be of variable quality. It is typically synthesized from 3,6-dichloropyridazine and ammonia, a reaction that can be forceful and lead to impurities if not properly controlled.[4][5][6]

      • Action: Verify the purity of your 3-amino-6-chloropyridazine by ¹H NMR and LC-MS. If impurities are detected, purify by recrystallization from ethanol or via column chromatography.[4][5]

    • α-Bromoketone: These reagents can be unstable, especially if they are sensitive to light or moisture, or prone to self-condensation.

      • Action: Use freshly prepared or purified α-bromoketone. Check for decomposition by TLC or NMR before use. Store in a cool, dark, and dry environment.

  • Suboptimal Reaction Conditions: The delicate balance of base, solvent, and temperature is critical for this reaction.

    • Base Selection: A mild base is often preferred to prevent decomposition of the starting materials or product. Sodium bicarbonate (NaHCO₃) is a common and effective choice.[3] Stronger bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) can sometimes improve rates for less reactive substrates but may also increase side product formation.

    • Solvent Choice: The solvent must solubilize both reactants. Ethanol, isopropanol, or acetonitrile are frequently used. For poorly soluble starting materials, DMF can be used, but requires more rigorous purification.

    • Temperature: The reaction is often run at reflux. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period (e.g., 50-60 °C overnight).

  • Set up three parallel reactions in small vials, each with 1.0 eq of 3-amino-6-chloropyridazine and 1.1 eq of α-bromoketone.

  • To each vial, add a different solvent: Ethanol, Acetonitrile, and Isopropanol.

  • Add 2.0 eq of sodium bicarbonate to each vial.

  • Stir all reactions at 80 °C (or reflux) and monitor by TLC or LC-MS every hour for 4-6 hours.

  • Analyze the crude reaction mixture to identify the condition giving the highest conversion to the desired product.

ConditionBaseSolventTypical Temp. (°C)Notes
A (Standard) NaHCO₃Ethanol80 (Reflux)Standard, mild conditions suitable for most substrates.[3]
B (Alternative Base) K₂CO₃Acetonitrile82 (Reflux)A slightly stronger base may accelerate the reaction for deactivated ketones.
C (Polar Aprotic) NaHCO₃DMF80-100Useful for poorly soluble starting materials, but workup is more complex.
Problem 2: Product is Impure or Difficult to Purify

Q: My reaction works, but the crude product is a complex mixture, and purification by column chromatography is yielding impure fractions. What's going wrong?

Impurity issues often stem from side reactions or the formation of regioisomers. Purification challenges can be due to the physicochemical properties of the product itself.

  • Regioisomer Formation: As discussed, if the 6-position of the aminopyridazine is not halogenated, alkylation can occur at the ring nitrogen.[3] Even with a 6-halo substituent, trace amounts of the undesired isomer can sometimes form.

    • Action: Confirm the structure of your product using 2D NMR techniques (HSQC, HMBC) to verify connectivity. If regioisomers are present, revisit the purity of your 3-amino-6-halopyridazine starting material.

  • Side Products from Base: Using a base that is too strong can lead to decomposition of the α-bromoketone (e.g., via the Favorskii rearrangement) or the product.

    • Action: Switch to a milder base like sodium bicarbonate. Ensure the base is fully dissolved or well-stirred as a suspension to avoid localized high concentrations.

  • Purification Challenges: Imidazo[1,2-b]pyridazines can be quite polar and may streak on silica gel columns, leading to poor separation.

    • Action 1 (Column Chromatography): Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine or ammonia (e.g., 0.5-1% in the mobile phase). This neutralizes acidic sites on the silica that can cause streaking of basic compounds.

    • Action 2 (Recrystallization): If the product is a solid, recrystallization is often the best method for obtaining high purity material. Screen various solvents like ethanol, ethyl acetate, or acetonitrile/water mixtures.

Section 3: Troubleshooting Guide - Post-Cyclization Functionalization

The imidazo[1,2-b]pyridazine core is often further decorated using metal-catalyzed cross-coupling reactions.

Problem 3: Suzuki or Buchwald-Hartwig Coupling Fails on the 6-Chloro Position

Q: I am trying to perform a Suzuki-Miyaura or Buchwald-Hartwig amination on my 6-chloroimidazo[1,2-b]pyridazine, but the reaction is sluggish or fails completely. How can I improve this?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in cross-coupling reactions. Success hinges on selecting a sufficiently active catalytic system.[7]

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex L_n(Cl)Pd(II)-Aryl ox_add->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) pd2_complex->transmetal pd2_intermediate L_n(R)Pd(II)-Aryl transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product Product (Aryl-R) red_elim->product sub_aryl Aryl-Cl sub_aryl->ox_add sub_boronic R-B(OH)2 or R-NH2 sub_boronic->transmetal

Caption: Generalized catalytic cycle for cross-coupling reactions.

  • Insufficiently Active Catalyst: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. More electron-rich and sterically hindered phosphine ligands are required to promote the difficult oxidative addition step.[7][8]

    • Action: Employ a "second-generation" or "third-generation" catalyst system. For Buchwald-Hartwig aminations, combinations like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as Xantphos or BrettPhos are highly effective.[9] For Suzuki couplings, catalysts with bulky phosphine ligands like P(tBu)₃ or SPhos are recommended.[7]

  • Incorrect Base: The choice of base is critical and depends on the specific coupling reaction.

    • Suzuki: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used in a solvent system with water (e.g., Dioxane/H₂O) to facilitate transmetalation.[10]

    • Buchwald-Hartwig: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices.[11]

  • Catalyst Poisoning: Trace impurities in starting materials or solvents (e.g., sulfur-containing compounds) can poison the palladium catalyst.

    • Action: Ensure all starting materials are highly pure and use anhydrous, degassed solvents. Purging the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst is essential.

Reaction TypePalladium SourceRecommended LigandBaseSolventReference
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂SPhos or XPhosNa₂CO₃ or K₂CO₃Dioxane/H₂O[7][10]
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃Xantphos or BrettPhosNaOtBu or Cs₂CO₃Toluene or Dioxane[9][12]

References

  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • Rahman, A. et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Inforang.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents.
  • WIPO. (2007). WO/2007/026623 PROCESS FOR PRODUCING 3-AMINO-6-CHLOROPYRIDAZINE.
  • Zheng, M.-Q. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Tel, T. H. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • ResearchGate. (2015). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
  • Molecules. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • ResearchGate. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of TNF‐α production.
  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Anti-Infective Agents. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
  • Molecules. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • Beilstein Journal of Organic Chemistry. (2014).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Available at: [Link]

  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • WIPO Patentscope. (2023). WO/2023/143496 METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND.
  • Synthetic Communications. (2020).
  • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • PubMed Central. (2023).
  • ResearchGate. (2017). Some synthetic routes to imidazo[1,2-b]pyridazines.

Sources

Optimization

Technical Support Center: Alternative Solvents for Imidazo[1,2-b]pyridazine Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of imidazo[1,2-b]pyridazines, a critical scaffold in medicinal chemistry.[1] This document provides researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of imidazo[1,2-b]pyridazines, a critical scaffold in medicinal chemistry.[1] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions, focusing on the adoption of greener, more sustainable solvent systems. Our goal is to bridge the gap between traditional protocols and modern, environmentally benign methodologies, ensuring both high efficiency and scientific integrity.

Troubleshooting Guide: Navigating Common Issues with Alternative Solvents

This section addresses specific challenges you may encounter when transitioning from conventional solvents (like DMF or dioxane) to greener alternatives for imidazo[1,2-b]pyridazine synthesis.

Q1: My reaction yield is significantly lower in ethanol compared to DMF. How can I improve it without reverting to conventional solvents?

A1: This is a common issue stemming from differences in solvent polarity, boiling point, and ability to dissolve intermediates. Here’s a breakdown of the causality and potential solutions:

  • Mechanistic Insight: The classic synthesis involves the condensation of a 3-aminopyridazine with an α-bromoketone.[2] This SNAr-type reaction and subsequent cyclization are sensitive to the reaction environment. While DMF is an excellent polar aprotic solvent that effectively solvates cations and accelerates such reactions, ethanol (a polar protic solvent) can hydrogen-bond with the amine, potentially reducing its nucleophilicity.

  • Troubleshooting Steps:

    • Introduce an Energy Source: Switching to microwave (MW) irradiation can dramatically improve yields and reduce reaction times, even in less "optimal" solvents. Microwave energy provides rapid, localized heating that often overcomes the kinetic barriers present at the reflux temperature of ethanol.[3] Protocols using a green H₂O-IPA (isopropanol) mixture under microwave irradiation have proven highly effective.[4][5]

    • Consider Ultrasound: Sonication is another energy-efficient alternative that promotes reactions through acoustic cavitation. An ultrasound-assisted protocol using Polyethylene Glycol (PEG-400), a non-toxic and environmentally benign solvent, has been successfully used to synthesize related imidazo[1,2-a]pyridines in excellent yields.[6][7]

    • Change the Catalyst System: If using a catalyzed reaction, such as an A³-coupling, the catalyst's efficacy is solvent-dependent. For instance, a highly efficient Cu(II)-ascorbate system has been developed specifically for use in aqueous micellar media, which circumvents the solubility issues of organic substrates in pure water.[8][9] For multicomponent reactions, iodine in ethanol has been shown to be a cost-effective and eco-friendly catalyst.[10]

Q2: I'm observing the formation of multiple byproducts and facing purification challenges. Could my choice of starting material be the cause?

A2: Yes, this is a well-documented issue related to the regioselectivity of the initial alkylation.

  • Expert Analysis: In a 3-aminopyridazine, there are two ring nitrogens. The nitrogen not adjacent to the amino group is often the most nucleophilic site.[2] Consequently, the α-bromoketone can preferentially alkylate this site, leading to a dead-end intermediate and hampering the desired cyclization to the imidazo[1,2-b]pyridazine core. This results in a mixture of products that is difficult to purify.

  • Validated Solution: The most effective strategy to ensure correct regioselectivity and a clean reaction profile is to use a 3-amino-6-halopyridazine as the starting material. The presence of a halogen atom at the 6-position electronically deactivates the adjacent ring nitrogen, directing the alkylation to the correct nitrogen and leading to the successful formation of the desired bicyclic product in good yield.[2] This approach is fundamental to achieving a clean and efficient synthesis, regardless of the solvent used.

Q3: My reactants have poor solubility in water. How can I leverage water as a green solvent?

A3: While water is an ideal green solvent, the poor solubility of many organic reagents is a significant hurdle. Two primary strategies can overcome this:

  • Micellar Catalysis: By adding a surfactant such as sodium dodecyl sulfate (SDS), you can create micelles in the aqueous solution. These micelles have hydrophobic cores that act as "nanoreactors," concentrating the organic substrates and facilitating the reaction. This "on-water" approach often enhances reaction rates and has been successfully used for A³-coupling reactions to form the imidazo-heterocycle core.[8][9]

  • Co-Solvent Systems: Using a water-miscible and benign organic co-solvent can improve solubility while maintaining a favorable environmental profile. A mixture of water and isopropanol (H₂O-IPA) has been demonstrated as an excellent green solvent system for the catalyst-free, microwave-assisted synthesis of these heterocycles.[4][5]

Q4: I want to avoid halogenated intermediates like α-bromoketones. What are some greener alternatives?

A4: Concerns about lachrymatory and toxic α-bromoketones are valid. Greener synthetic routes often involve multicomponent reactions (MCRs) or alternative activation methods.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction involving an aminoazine (like 3-aminopyridazine), an aldehyde, and an isonitrile.[11] This method avoids pre-functionalized ketones and has been adapted for use in green solvents like eucalyptol.[11][12]

  • Ultrasound-Mediated C-H Functionalization: An innovative approach uses an ultrasound-assisted KI/tert-butyl hydroperoxide system to achieve C-H functionalization of simple ketones in water, generating the reactive intermediate in situ and avoiding the handling of α-haloketones altogether.[13][14]

  • Synthesis in Deep Eutectic Solvents (DES): One-pot methods have been developed where the α-bromoketone is generated in situ from an acetophenone and N-bromosuccinimide (NBS) in a DES. This avoids the isolation and handling of the lachrymatory intermediate.[15][16]

Visualized Workflows and Decision Guides
General Synthesis & Functionalization Workflow

The following diagram outlines the typical sequence for synthesizing and functionalizing imidazo[1,2-b]pyridazines, incorporating decision points for greener methods.

cluster_prep Reactant Preparation cluster_synthesis Core Synthesis cluster_workup Isolation & Purification cluster_func Post-Synthesis Functionalization Reactants Select Starting Materials (e.g., 3-amino-6-halopyridazine + α-haloketone) Solvent Choose Solvent System (See Decision Guide) Reactants->Solvent Energy Select Energy Source (Thermal, MW, Ultrasound) Solvent->Energy Reaction Perform Condensation/ Cyclization Reaction Energy->Reaction Workup Workup & Isolation (e.g., Precipitation, Extraction) Reaction->Workup Purify Purification (Chromatography, Recrystallization) Workup->Purify Functionalize Further Functionalization? (e.g., Suzuki, S_NAr) Purify->Functionalize CrossCoupling Perform Cross-Coupling or S_NAr Reaction Functionalize->CrossCoupling Yes FinalProduct Final Characterized Product Functionalize->FinalProduct No CrossCoupling->Workup Start Start: Need Green Solvent Equip Microwave or Ultrasound Available? Start->Equip React_Type Reaction Type? Equip->React_Type No MW_US_Solvents Use H₂O-IPA (MW) or PEG-400 (US) Equip->MW_US_Solvents Yes Sol_Poor Poor Reactant Solubility in Protic Solvents? React_Type->Sol_Poor Condensation MCR_Solvents Use Eucalyptol or Iodine/Ethanol React_Type->MCR_Solvents Multicomponent (GBB) Cond_Solvents Use DES or Aqueous Micellar (SDS) Sol_Poor->Cond_Solvents Yes DES_Solvent Use Deep Eutectic Solvent (DES) Sol_Poor->DES_Solvent No

Caption: Decision guide for selecting a suitable green solvent.

Frequently Asked Questions (FAQs)

Q: What are the most promising green solvents for imidazo[1,2-b]pyridazine synthesis? A: Several green solvents have shown excellent results. The choice depends on the specific reaction and available equipment.

Solvent System Key Advantages Typical Application Reference
Water / H₂O-IPA Highest green rating, non-toxic, inexpensive. Microwave-assisted catalyst-free reactions; micellar catalysis. [4][5][8]
PEG-400 Non-toxic, biodegradable, high thermal stability. Ultrasound-assisted synthesis. [6][7]
Eucalyptol Bio-based, biodegradable, pleasant odor. Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions. [11][12]
Deep Eutectic Solvents (DES) Non-volatile, biodegradable, easy to prepare, can act as catalyst. Catalyst-free GBB reactions; in situ generation of intermediates. [15][16][17]

| Ethanol | Bio-based, low toxicity, readily available. | Iodine-catalyzed multicomponent reactions. | [10]|

Q: What is a Deep Eutectic Solvent (DES) and how is it prepared? A: A DES is a mixture of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) which, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components. They are considered green solvents due to their low volatility, biodegradability, and low cost. A common example is a mixture of choline chloride and urea.

  • Preparation Example (Choline Chloride/Urea/Thiourea): Heat a 1:1:1 molar ratio of choline chloride, urea, and thiourea at 85-90°C with stirring for 5-10 minutes until a clear, homogeneous liquid forms. [15]This liquid can be used directly as the reaction solvent.

Q: How does microwave or ultrasound energy accelerate the reactions? A:

  • Microwave (MW) Energy: Microwaves interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This leads to extremely fast and efficient localized heating, significantly reducing reaction times from hours to minutes and often improving yields. [3][4][5]* Ultrasound Energy: High-frequency sound waves (sonication) passed through a liquid medium create, grow, and collapse microscopic bubbles—a process called acoustic cavitation. The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, providing the energy to overcome reaction activation barriers. [13][18]

Experimental Protocols
Protocol 1: Microwave-Assisted Catalyst-Free Synthesis in H₂O-IPA

This protocol is adapted from methodologies for related imidazo-fused heterocycles and provides an excellent green, catalyst-free option. [4][5]

  • Reactant Preparation: In a 10 mL microwave process vial, add the 3-amino-6-halopyridazine (1.0 mmol) and the α-bromoketone (1.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of deionized water and isopropanol (H₂O-IPA) (4 mL).

  • Reaction Setup: Seal the vial with a cap. Place it inside the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 100-120°C for 5-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction vial to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Add water to the residue and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure imidazo[1,2-b]pyridazine derivative.

Protocol 2: Ultrasound-Assisted Synthesis in PEG-400

This protocol is based on the efficient synthesis of imidazo[1,2-a]pyridines and is highly applicable. [6][7]

  • Reactant Preparation: In a thick-walled glass tube, combine the 3-aminopyridazine derivative (0.5 mmol), the α-bromoketone (0.5 mmol), and sodium bicarbonate (NaHCO₃) (0.5 mmol, 1 equiv.).

  • Solvent Addition: Add PEG-400 (1.0 mL) to the tube.

  • Reaction Setup: Place the tube in an ultrasonic bath so that the liquid level inside the tube is below the water level in the bath.

  • Sonication: Irradiate the mixture using an ultrasound probe or bath (e.g., 20 kHz, 60% amplitude) for 20-40 minutes at room temperature. Monitor by TLC.

  • Workup and Isolation: Upon completion, add water (10 mL) to the reaction mixture. The product will often precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, the solid can be further purified by recrystallization from ethanol or by silica gel chromatography.

References
  • Zhi, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]

  • El Qami, A., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. Available at: [Link]

  • De Luca, L., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Available at: [Link]

  • Shaikh, M. H., et al. (2022). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. American Journal of Chemistry. Available at: [Link]

  • Various Authors. (2025). Synthesis of Some New Imidazo[1,2-b] Pyridazines. ResearchGate. Available at: [Link]

  • El Kazzouli, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Balaha, M. F., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Bénédetti, S., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chauhan, S., et al. (2024). Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization. Synlett. Available at: [Link]

  • Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • Various Authors. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents. Available at: [Link]

  • Ghosh, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Various Authors. (N.D.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available at: [Link]

  • Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shaikh, M. H., et al. (2022). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Science Publishing Group. Available at: [Link]

  • Vieira, B. M., et al. (2019). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Semantic Scholar. Available at: [Link]

  • Kumar, D., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] Pyridine Derivatives. Connect Journals. Available at: [Link]

  • Kumar, D. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Vieira, B. M., et al. (2019). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Arkivoc. Available at: [Link]

  • Request PDF. (N.D.). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Various Authors. (N.D.). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shaabani, A., et al. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. Available at: [Link]

  • Shaterian, H. R., et al. (2015). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Environmental Chemistry Letters. Available at: [Link]

  • de la Hoz, A., et al. (2022). Ultrasound for Drug Synthesis: A Green Approach. Pharmaceuticals. Available at: [Link]

  • Kumar, D. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Ghosh, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Request PDF. (N.D.). Cu(acac)2-Catalyzed A3-(Aldehyde-amine-alkyne) Coupling Reaction for the Synthesis of a Wide Range of Propargylamines and Entry to Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

Welcome to the technical support center for the synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale u...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important heterocyclic compound. The imidazo[1,2-b]pyridazine core is a significant pharmacophore found in numerous bioactive molecules, making its efficient synthesis crucial for pharmaceutical research and development.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the synthesis and scale-up of this compound.

I. Reaction Overview & Mechanism

The synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate typically involves the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone, such as ethyl bromopyruvate.

Reaction Scheme:

Reaction_Scheme reagents 3-Aminopyridazine + Ethyl Bromopyruvate -> Ethyl imidazo[1,2-b]pyridazine-2-carboxylate + HBr 3-Aminopyridazine Intermediate N-alkylated intermediate 3-Aminopyridazine->Intermediate Alkylation + + +->Intermediate Alkylation Ethyl Bromopyruvate Ethyl Bromopyruvate->Intermediate Alkylation Product Intermediate->Product Cyclization caption General reaction scheme for the synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate.

Caption: General reaction scheme.

The reaction proceeds via an initial nucleophilic attack of the amino group of 3-aminopyridazine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-b]pyridazine ring system.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this reaction?

A1: When scaling up, the most critical parameters to monitor and control are:

  • Temperature: Exothermic reactions can lead to runaway conditions. Careful control of the reaction temperature is essential for safety and to minimize side product formation.

  • Rate of Addition: Slow and controlled addition of reagents, particularly the ethyl bromopyruvate, is crucial to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactors, to maintain consistent temperature and concentration profiles throughout the reaction mixture.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and products, and ease of workup and purification.

Q2: What is the typical yield for this reaction on a lab scale, and what can be expected upon scale-up?

A2: On a laboratory scale, yields can range from moderate to high, often depending on the specific reaction conditions and purification methods. A well-optimized lab-scale synthesis might achieve yields in the range of 70-85%. During scale-up, it is not uncommon to experience a slight decrease in yield due to factors such as less efficient mixing and heat transfer. However, with careful process optimization, it is possible to maintain high yields.

Q3: Are there any known safety hazards associated with this synthesis?

A3: Yes, several safety hazards should be considered:

  • Ethyl bromopyruvate: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermic Reaction: The initial alkylation step can be exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure if not properly controlled.

  • Solvent Hazards: Depending on the solvent used, there may be flammability or toxicity concerns that need to be addressed.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of ethyl imidazo[1,2-b]pyridazine-2-carboxylate and provides systematic approaches to resolve them.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Proposed Solution
Poor quality of starting materials Verify the purity of 3-aminopyridazine and ethyl bromopyruvate by NMR, GC-MS, or other appropriate analytical techniques.Use freshly purified starting materials. 3-Aminopyridazine can be recrystallized, and ethyl bromopyruvate can be distilled under reduced pressure.
Incorrect reaction temperature Monitor the internal reaction temperature throughout the process.Optimize the reaction temperature. While some protocols suggest room temperature, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Ensure the reaction is allowed to proceed to completion. This may require extending the reaction time.
Inappropriate solvent The starting materials or key intermediates may not be sufficiently soluble in the chosen solvent.Screen alternative solvents. Alcohols (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., DMF, acetonitrile) are often good choices.
Problem 2: Formation of Significant Impurities

The formation of regioisomers is a common issue in the synthesis of related imidazo-fused heterocycles.[2]

Potential Impurity Identification Mitigation Strategy
Regioisomeric product Characterize the impurity using 2D NMR techniques (e.g., HMBC, NOESY) to determine the connectivity.The use of a substituted 3-aminopyridazine, such as one with a halogen at the 6-position, can direct the cyclization to the desired regioisomer.[2]
Polymerization of ethyl bromopyruvate The presence of a dark, tar-like substance in the reaction mixture.Add the ethyl bromopyruvate slowly and at a controlled temperature. Ensure efficient mixing to avoid localized high concentrations.
Unreacted starting materials Detected by TLC or LC-MS analysis of the crude reaction mixture.Re-evaluate the stoichiometry of the reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurity Issue check_sm Verify Starting Material Purity start->check_sm optimize_cond Optimize Reaction Conditions check_sm->optimize_cond Purity OK success Problem Resolved check_sm->success Impure SMs -> Purify analyze_impurities Characterize Impurities optimize_cond->analyze_impurities Optimization Fails optimize_cond->success Optimization Succeeds modify_workup Modify Workup/Purification analyze_impurities->modify_workup modify_workup->success

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Experimental Protocols

Optimized Laboratory-Scale Synthesis

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-Aminopyridazine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

Procedure:

  • To a solution of 3-aminopyridazine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add a solution of ethyl bromopyruvate (1.1 eq) in ethanol to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Scale-Up Considerations and Recommendations
Parameter Laboratory Scale (1-10 g) Pilot Scale (100 g - 1 kg) Rationale
Reactor Round-bottom flaskJacketed glass reactorAllows for precise temperature control through a heating/cooling circulator.
Addition Funnel Dropping funnelMetering pumpEnsures a slow, controlled, and consistent addition rate of the electrophile.
Stirring Magnetic stirrerOverhead mechanical stirrerProvides more robust and efficient mixing for larger volumes and viscous mixtures.
Workup Filtration and rotary evaporationFiltration and agitated nutsche filter dryer (ANFD)Facilitates handling of larger quantities of solids and solvent removal.
Purification Column chromatographyRecrystallization or triturationColumn chromatography is often not practical for large quantities. Developing a robust crystallization procedure is key for scalable purification.

V. References

  • Zhi-Xin Wang, et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(23), 5649-5658. [Link]

  • Ana Kopriva, et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 63(21), 12799-12819. [Link]

  • Jie-Fei Cheng, et al. (2018). A convenient and novel two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 55. [Link]

  • PubChem. Ethyl imidazo[1,2-b]pyridazine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Amanda Garrido, et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Substituted Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide provides a compar...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide provides a comparative analysis of the biological activities of substituted imidazo[1,2-b]pyridazines, focusing on key therapeutic areas where this scaffold has shown significant promise. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

The Imidazo[1,2-b]pyridazine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring system that has garnered significant attention in drug discovery. Its rigid, planar structure provides a unique framework for the spatial orientation of various substituents, enabling precise interactions with biological macromolecules. The successful development of the multi-kinase inhibitor ponatinib, which is based on this scaffold, has spurred further exploration of imidazo[1,2-b]pyridazine derivatives for a multitude of therapeutic applications.[1][2][3]

This guide will focus on the following key biological activities:

  • Kinase Inhibition: A dominant area of investigation for imidazo[1,2-b]pyridazines.

  • Anticancer Activity: Beyond kinase inhibition, exploring other mechanisms of antiproliferative action.

  • Neurodegenerative Disease Targeting: Focusing on their role as ligands for β-amyloid plaques and inhibitors of kinases implicated in neurodegeneration.

  • Anti-inflammatory Activity: Examining their potential to modulate inflammatory pathways.

Kinase Inhibition: A Privileged Scaffold for Targeting a Major Enzyme Superfamily

Imidazo[1,2-b]pyridazines have proven to be a highly effective scaffold for the design of potent and selective kinase inhibitors. The strategic placement of substituents on the bicyclic core allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases.

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK) Inhibition

Selective inhibitors of DYRK1A are of interest for treating cancer, type 2 diabetes, and neurological disorders.[4] Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent DYRK1A inhibitors.[4] Structure-activity relationship studies revealed that substitution at the C-3 position is crucial for enhancing binding affinity.[4] Further modifications at the 2-position of the imidazo[1,2-b]pyridazine ring were explored to improve selectivity over the closely related CLK kinases.[4]

Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition

Mps1 is an attractive oncology target due to its high expression in cancer cells.[5] A shift from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold retained Mps1 inhibitory activity while improving antiproliferative effects.[6] Further optimization at the 6-position of the imidazo[1,2-b]pyridazine core led to the discovery of an extremely potent and selective Mps1 inhibitor with oral bioavailability and in vivo activity.[6]

Tyrosine Kinase 2 (Tyk2) Inhibition

Tyk2, a member of the Janus kinase (JAK) family, is a promising target for autoimmune and inflammatory diseases.[7] Researchers have developed imidazo[1,2-b]pyridazine-based inhibitors that target the pseudokinase (JH2) domain of Tyk2, offering a path to greater selectivity.[7] A key finding was that replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability.[7]

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical enzyme in the B cell receptor signaling pathway, making it a key target for B cell malignancies.[8] Covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed, exhibiting potent BTK inhibition and excellent selectivity across a large panel of kinases.[8] These compounds have demonstrated favorable pharmacokinetics and significant in vivo tumor growth inhibition.[8]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[9][10] Brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been designed and synthesized.[9][10] Structure-activity relationship studies guided the optimization of these compounds, leading to potent inhibitors that significantly lowered phosphorylated tau levels in in vivo models.[9][10]

Comparative Data on Kinase Inhibitory Activity
Target KinaseKey Substitution PatternReported Potency (IC50/Ki)Reference
DYRK1A3,6-disubstitutedPotent cellular inhibition[4]
Mps1 (TTK)6-aryl substitutedCellular Mps1 IC50 = 0.70 nM[6]
Tyk2 (JH2)6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)Highly potent and selective[7]
BTKCovalent warhead on substituentIC50 = 1.3 nM[8]
GSK-3βSubstitution at the 2- or 3-positionPotent inhibitors[9][10]
IKKβOptimization at 3- and 6-positionsIncreased inhibitory activity[11]
mTORDiaryl urea derivativesIC50 = 0.062 μM[12]

Anticancer Activity: Targeting Proliferation and Survival

The antiproliferative activity of imidazo[1,2-b]pyridazines is not limited to their kinase inhibitory effects. These compounds have demonstrated broad anticancer activity against various cancer cell lines.

A novel series of 1,2,4-thiadiazole linked imidazo[1,2-b]pyridazines were synthesized and evaluated for their anticancer activity against breast, lung, and prostate cancer cell lines, with several compounds showing potent activity.[13] Another study focused on imidazo[1,2-b]pyridazine diaryl urea derivatives as mTOR inhibitors, which exhibited significant anti-proliferative activity, particularly against non-small cell lung cancer cell lines.[12] These compounds were shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets.[12]

Targeting Neurodegenerative Diseases

Beyond GSK-3β inhibition, imidazo[1,2-b]pyridazines have been investigated as potential diagnostic and therapeutic agents for Alzheimer's disease. A series of derivatives were synthesized and evaluated for their ability to bind to β-amyloid plaques.[14] The structure-activity relationship studies indicated that a 2-(4'-dimethylaminophenyl) moiety is beneficial for high binding affinity, with a 6-(methylthio) substitution further enhancing it.[14]

Anti-inflammatory Activity

The role of imidazo[1,2-b]pyridazines in modulating inflammatory responses has also been explored. Certain substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit pro-inflammatory enzymes like COX-2 and iNOS in microglial cells.[15] This suggests their potential as therapeutic agents for neuroinflammatory conditions. Additionally, imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors, a key kinase in the NF-κB signaling pathway, which plays a central role in inflammation.[11]

Experimental Protocols

General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[14] The presence of a halogen on the pyridazine ring is crucial for directing the alkylation to the desired ring nitrogen, facilitating the efficient formation of the bicyclic product.[14]

G cluster_0 General Synthesis of Imidazo[1,2-b]pyridazine 3-amino-6-halopyridazine 3-amino-6-halopyridazine Condensation Condensation 3-amino-6-halopyridazine->Condensation alpha-bromoketone alpha-bromoketone alpha-bromoketone->Condensation Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Condensation->Imidazo[1,2-b]pyridazine Mild base (e.g., NaHCO3)

Caption: General synthetic route to the imidazo[1,2-b]pyridazine core.

In Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant kinase and a suitable substrate (e.g., a peptide) are diluted in assay buffer.

  • Compound Preparation: Test compounds are serially diluted to various concentrations.

  • Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate.

  • Detection: The phosphorylation of the substrate is quantified using a suitable method, such as a fluorescence-based assay or radiometric analysis.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

G cluster_1 Workflow for Biological Activity Screening Synthesis Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assay) Synthesis->In_Vitro_Screening Cell-Based_Assay Cell-Based Assay (e.g., MTT Assay) In_Vitro_Screening->Cell-Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell-Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for screening and optimizing imidazo[1,2-b]pyridazines.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through substitution make it an attractive starting point for the development of novel therapeutics. This guide has highlighted key areas of biological activity and the underlying structure-activity relationships, providing a valuable resource for researchers in the field. Future work will likely focus on further refining the selectivity of these compounds and exploring their potential in other disease areas.

References

  • Williams, S. P., et al. (2021). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Takahashi, H., et al. (2017). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 60(21), 8829–8847. [Link]

  • Takahashi, H., et al. (2017). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(10), 4174–4182. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 510–515. [Link]

  • Zhang, Y., et al. (2022). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 65(10), 7245–7261. [Link]

  • Fryer, R. I., et al. (1986). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 29(9), 1643–1648. [Link]

  • Alas, J., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]

  • Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes. ResearchGate. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Alas, J., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]

  • Aso, K., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5220–5223. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Design, synthesis of novel 1,2,4-Thiadiazole linked imidazo[1,2-b]pyridazine as anticancer agents. ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 130, 154–166. [Link]

Sources

Comparative

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Framework in Drug Discovery

A Comparative Guide to Structure-Activity Relationships Across Therapeutic Targets The imidazo[1,2-b]pyridazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships Across Therapeutic Targets

The imidazo[1,2-b]pyridazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a "privileged" framework in the design of novel therapeutic agents. The Food and Drug Administration (FDA) approval of ponatinib, a multi-kinase inhibitor bearing this core, for the treatment of chronic myeloid leukemia, has further fueled interest in exploring its potential across a wide range of biological targets.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine analogues, offering insights for researchers, scientists, and drug development professionals.

The Versatility of the Imidazo[1,2-b]pyridazine Core: A Tale of Diverse Biological Activities

Imidazo[1,2-b]pyridazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antiparasitic, and effects on the central nervous system.[1][4] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The core structure itself is a bioisostere of purine, a key component of nucleic acids, which may contribute to its ability to interact with a variety of biological macromolecules.[3]

Kinase Inhibition: A Dominant Theme in Imidazo[1,2-b]pyridazine Research

A significant portion of research on imidazo[1,2-b]pyridazines has focused on their potential as kinase inhibitors.[2] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The imidazo[1,2-b]pyridazine scaffold has proven to be an effective template for the design of inhibitors targeting a diverse array of kinases.

Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK is a receptor tyrosine kinase, and its genetic rearrangements are drivers in certain cancers, such as non-small cell lung cancer. Researchers have designed and synthesized novel imidazo[1,2-b]pyridazine macrocyclic derivatives as ALK inhibitors. These compounds have shown the ability to overcome resistance to second-generation ALK inhibitors, including the G1202R mutation.[5] One notable compound, O-10, exhibited potent enzymatic inhibitory activity against wild-type ALK and clinically relevant mutants.[5]

Tyrosine Kinase 2 (Tyk2) Inhibition

Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are central to autoimmune and inflammatory diseases.[6] Structure-activity relationship studies have led to the identification of potent and selective Tyk2 JH2 domain inhibitors. A key finding was that replacing an anilino group at the 6-position of the imidazo[1,2-b]pyridazine core with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability.[6] Further optimization of substituents at the C3 position resulted in highly potent inhibitors.[6]

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[7] A series of imidazo[1,2-b]pyridazine diaryl urea derivatives have been synthesized and evaluated as mTOR inhibitors. Compounds A17 and A18, in particular, demonstrated significant mTOR inhibitory activity and antiproliferative effects against several human cancer cell lines.[7] These compounds were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream targets of mTOR signaling.[7]

Other Kinase Targets

The imidazo[1,2-b]pyridazine scaffold has also been successfully employed to develop inhibitors for a range of other kinases, including:

  • Monopolar spindle 1 (Mps1): A scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine led to the discovery of an extremely potent and selective Mps1 inhibitor with oral bioavailability and in vivo activity.[8]

  • DYRKs and CLKs: 3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives have shown selective inhibition of these kinases with IC50 values in the nanomolar range.[9]

  • IKKβ: Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold resulted in potent and selective IKKβ inhibitors with cellular activity.[10]

  • Glycogen Synthase Kinase-3β (GSK-3β): Brain-penetrant imidazo[1,2-b]pyridazine derivatives have been identified as potent GSK-3β inhibitors, with one compound showing a significant reduction in phosphorylated tau levels in an Alzheimer's disease mouse model.[11]

  • c-Met and VEGFR2: Dual inhibitors of these receptor tyrosine kinases have been developed using a structure-based design approach, leading to compounds with potent in vivo antitumor efficacy.[12]

  • Haspin: A series of imidazo[1,2-b]pyridazines have been developed as potent inhibitors of the mitotic kinase Haspin, exhibiting anti-proliferative properties in cancer cell lines.[13]

  • Bruton's Tyrosine Kinase (BTK): A highly potent and selective irreversible BTK inhibitor, compound 22, has been identified, which demonstrated complete tumor regression in a xenograft model and has advanced to Phase I clinical trials.[14]

  • PIM Kinases: A family of imidazo[1,2-b]pyridazines were identified as specific inhibitors of PIM kinases, demonstrating a unique binding mode to the N-terminal lobe of the kinase.[15]

Comparative SAR of Kinase Inhibitors
Target KinaseKey Substitutions and SAR InsightsReference Compound ExampleIn Vitro Activity (IC50/Ki)
ALK Macrocyclization of the imidazo[1,2-b]pyridazine core.O-10ALK WT: 2.6 nM, G1202R: 6.4 nM
Tyk2 (JH2) 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group for metabolic stability. (1R,2S)-2-fluorocyclopropyl at C3 for potency.Compound 6Ki = 0.015 - 0.035 nM
mTOR Diaryl urea moiety at the 3-position.A17, A18IC50 = 0.067 µM, 0.062 µM
Mps1 Scaffold hop to imidazo[1,2-b]pyridazine with 6-aryl substitution.27fCellular Mps1 IC50 = 0.70 nM
BTK Irreversible inhibitor with a specific warhead.Compound 22IC50 = 1.3 nM

Beyond Kinases: Exploring Other Therapeutic Avenues

The therapeutic potential of imidazo[1,2-b]pyridazines extends beyond kinase inhibition. Researchers have successfully developed analogues with activity against other important biological targets.

GABAA Receptor Modulation

The GABAA receptor is a ligand-gated ion channel and a key target for drugs that treat anxiety, sleep disorders, and epilepsy. While much of the research in this area has focused on related scaffolds like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, the principles of SAR can often be extrapolated.[16][17][18] The imidazo[1,2-b]pyridazine core, with appropriate substitutions, has the potential to act as a positive allosteric modulator of the GABAA receptor.

Antiviral Activity

A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been discovered.[19] SAR studies revealed that the nature of the linker between a phenyl group and the imidazo[1,2-b]pyridazine core significantly influences activity, with oximes being particularly potent. The stereochemistry of the linker was also found to be crucial, with the E geometry being favored for activity.[19]

Ligands for β-Amyloid Plaques

In the context of Alzheimer's disease, imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques.[20] SAR studies indicated that a 2-(4'-dimethylaminophenyl) group is important for high binding affinity. Modifications at the 6-position are generally well-tolerated, with a methylthio group showing higher affinity than a methoxy group.[20]

Experimental Methodologies

General Synthesis of the Imidazo[1,2-b]pyridazine Core

A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[20] The halogen on the pyridazine ring facilitates the desired cyclization.

G cluster_0 Synthesis of Imidazo[1,2-b]pyridazine Core 3-amino-6-halopyridazine 3-amino-6-halopyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 3-amino-6-halopyridazine->Imidazo[1,2-b]pyridazine Condensation (Mild Base) alpha-bromoketone alpha-bromoketone alpha-bromoketone->Imidazo[1,2-b]pyridazine

Caption: General synthetic scheme for the imidazo[1,2-b]pyridazine core.

Kinase Inhibition Assay Protocol (General)
  • Enzyme and Substrate Preparation: Recombinant kinase and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.

  • Compound Preparation: Imidazo[1,2-b]pyridazine analogues are serially diluted to various concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP are mixed with the test compounds in a microplate.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for phosphorylation.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.

G cluster_1 Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, and ATP C Mix Reagents and Initiate Reaction A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Detect Phosphorylation D->E F Calculate IC50 Values E->F

Caption: A generalized workflow for a kinase inhibition assay.

Future Directions

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Improving Selectivity: Designing analogues that are highly selective for their intended target to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutations that confer resistance to existing therapies.

  • Exploring New Biological Targets: Expanding the therapeutic applications of this scaffold by screening diverse libraries of imidazo[1,2-b]pyridazine derivatives against a wider range of biological targets.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

  • Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(7), 339-343. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Yang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 748-753. [Link]

  • Wang, X., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Bioorganic & Medicinal Chemistry, 25(11), 2883-2893. [Link]

  • BMS Research. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Hamdouchi, C., et al. (2003). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 46(20), 4333-41. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Kim, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2748-64. [Link]

  • Bain, J., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 3431-3441. [Link]

  • Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • Hu, Y., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(21), 5136. [Link]

  • Le, T., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1848-1863. [Link]

  • Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-8. [Link]

  • Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • Sakai, K., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-98. [Link]

  • Kumar, A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(2), 269-290. [Link]

  • Zhang, P., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Semantic Scholar. [Link]

  • Pogacic, V., et al. (2013). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 73(8), 2438-48. [Link]

  • Myrianthopoulos, V., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Bioorganic & Medicinal Chemistry, 22(21), 6048-6061. [Link]

  • Li, Y., et al. (2019). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 24(21), 3844. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-63. [Link]

  • Svobodová, L., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(16), 4872. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-8. [Link]

  • Poe, M. M., et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science, 5(2), 101-112. [Link]

Sources

Validation

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate vs. other kinase inhibitors

In the landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in targeting a diverse array of kinases implicated in vari...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in targeting a diverse array of kinases implicated in various diseases. This guide provides a comprehensive comparison of representative imidazo[1,2-b]pyridazine-based kinase inhibitors against other established inhibitors, supported by experimental data and detailed protocols for their evaluation. While Ethyl imidazo[1,2-b]pyridazine-2-carboxylate serves as a key synthetic intermediate for many of these potent molecules, this guide will focus on the biologically active derivatives that have been extensively characterized.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has attracted significant attention from medicinal chemists. Its rigid structure and the presence of multiple nitrogen atoms provide opportunities for a variety of intermolecular interactions with the kinase active site, including hydrogen bonding and π-π stacking. The amenability of the scaffold to substitution at various positions, particularly C2, C3, and C6, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors targeting a wide range of kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Bruton's Tyrosine Kinase (BTK), and Pim kinases.

Comparative Analysis of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

This section will compare the performance of three exemplary imidazo[1,2-b]pyridazine derivatives against other well-known inhibitors targeting the same kinases.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to diseases such as Alzheimer's disease and type 2 diabetes. A series of potent and brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed, with compound 47 (structure not fully disclosed in the provided abstract, but described as a potent derivative) from a recent study serving as a prime example.

Table 1: Comparison of GSK-3β Inhibitors

InhibitorScaffoldGSK-3β IC50/KiSelectivity ProfileReference
Imidazo[1,2-b]pyridazine 47 Imidazo[1,2-b]pyridazinePotent (specific values not in abstract)High selectivity (details not specified)
CHIR-99021 Aminopyrimidine~6.7 nMHighly selective against a panel of kinasesN/A
Tideglusib Thiadiazolidinone~60 nMSelective, but with some off-target activitiesN/A

The imidazo[1,2-b]pyridazine series, exemplified by compound 47 , has been shown to produce brain-penetrant and orally bioavailable inhibitors that significantly reduce the phosphorylation of tau, a key downstream target of GSK-3β. This highlights the potential of this scaffold in developing treatments for neurodegenerative diseases.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical enzyme in the B cell receptor signaling pathway, making it an attractive target for B cell malignancies. Compound 22 , an imidazo[1,2-b]pyridazine derivative, has been identified as a potent and highly selective irreversible BTK inhibitor.

Table 2: Comparison of BTK Inhibitors

InhibitorScaffoldBTK IC50Selectivity ProfileReference
Imidazo[1,2-b]pyridazine 22 Imidazo[1,2-b]pyridazine1.3 nMExcellent selectivity across 310 kinases
Ibrutinib Pyrrolopyrimidine~0.5 nMCovalent inhibitor with some off-target activity on other kinases (e.g., EGFR, TEC family)N/A
Acalabrutinib Acrylamide~3 nMMore selective than Ibrutinib with less off-target activityN/A

Compound 22 demonstrates potent BTK inhibition and remarkable selectivity, which is a key advantage in minimizing off-target effects and potential toxicities. Its favorable pharmacokinetic profile and significant in vivo tumor growth inhibition underscore the promise of the imidazo[1,2-b]pyridazine scaffold for developing best-in-class BTK inhibitors.

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. A family of imidazo[1,2-b]pyridazines has been identified as potent and selective PIM kinase inhibitors.

Table 3: Comparison of PIM Kinase Inhibitors

InhibitorScaffoldPIM-1 IC50Selectivity ProfileReference
Imidazo[1,2-b]pyridazine (e.g., K00135) Imidazo[1,2-b]pyridazineLow nanomolar potencyHigh selectivity due to a unique binding mode not mimicking ATP
AZD1208 Pyridone~0.4 nMPan-PIM inhibitorN/A
SGI-1776 Pyrrolopyrimidine~7 nMInhibits PIM kinases and FLT3N/A

The unique, non-ATP mimetic binding mode of the imidazo[1,2-b]pyridazine PIM inhibitors contributes to their enhanced selectivity compared to conventional type I kinase inhibitors. This class of compounds has shown potent anti-leukemic activity in vitro, inhibiting the phosphorylation of downstream PIM targets and impairing the survival of leukemia cells.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by the discussed kinase inhibitors.

GSK3b_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dishevelled Dishevelled LRP5/6->Dishevelled Axin Axin Dishevelled->Axin inhibits GSK3b GSK3b Axin->GSK3b APC APC beta-Catenin beta-Catenin GSK3b->beta-Catenin Degradation Degradation beta-Catenin->Degradation TCF/LEF TCF/LEF beta-Catenin->TCF/LEF Gene_Transcription Target Gene Transcription TCF/LEF->Gene_Transcription Imidazopyridazine_GSK3bi Imidazo[1,2-b]pyridazine GSK-3β Inhibitor Imidazopyridazine_GSK3bi->GSK3b inhibits BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn/Syk Lyn/Syk BCR->Lyn/Syk BTK BTK Lyn/Syk->BTK PLCg2 PLCg2 BTK->PLCg2 Downstream_Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream_Signaling Imidazopyridazine_BTKi Imidazo[1,2-b]pyridazine BTK Inhibitor Imidazopyridazine_BTKi->BTK inhibits

Caption: B-cell receptor (BCR) signaling pathway highlighting the role of BTK.

Experimental Methodologies

The evaluation and comparison of kinase inhibitors rely on a series of well-defined experimental protocols. The following are step-by-step methodologies for key assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Compound_Prep 1. Prepare serial dilution of inhibitor Start->Compound_Prep Kinase_Reaction_Setup 2. Add kinase, substrate, and inhibitor to plate Compound_Prep->Kinase_Reaction_Setup Reaction_Initiation 3. Add ATP to initiate reaction Kinase_Reaction_Setup->Reaction_Initiation Incubation 4. Incubate at 30°C Reaction_Initiation->Incubation ATP_Detection 5. Add Kinase-Glo® reagent Incubation->ATP_Detection Luminescence_Reading 6. Measure luminescence ATP_Detection->Luminescence_Reading Data_Analysis 7. Calculate IC50 values Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based in vitro kinase activity assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., imidazo[1,2-b]pyridazine derivatives and comparator inhibitors) in DMSO. A 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to each well. Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Stop the reaction and detect the remaining ATP by adding 10 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This method assesses the ability of an inhibitor to modulate the phosphorylation of a kinase's downstream substrate in a cellular context.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of the kinase inhibitor for 1-2 hours. Stimulate the cells with an appropriate agonist if necessary to activate the signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the downstream target to control for protein loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. As demonstrated by the examples of inhibitors targeting GSK-3β, BTK, and PIM kinases, this chemical class offers significant potential for generating novel therapeutics with improved efficacy and safety profiles. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging kinase inhibitors, facilitating the advancement of targeted therapies.

References

  • Shimizu, H., Tanaka, S., Toki, T., Yasumatsu, I., Akimoto, T., Morishita, K., Yamasaki, T., Yasukochi, T., & Iimura, S. (2010). Discovery of imidazo[1,2-b]
Comparative

A Senior Application Scientist's Guide to the Validation of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate as a Therapeutic Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Privileged Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the identification and validation of "pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and validation of "privileged scaffolds" is a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets with high affinity, thereby serving as a versatile starting point for the development of novel therapeutics. The imidazo[1,2-b]pyridazine core has emerged as one such privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical comparison and validation of ethyl imidazo[1,2-b]pyridazine-2-carboxylate as a representative of this promising therapeutic scaffold. We will explore its mechanism of action, compare its potential with alternative heterocyclic systems, and provide detailed experimental protocols for its validation.

The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a unique three-dimensional arrangement of heteroatoms that can engage in a variety of interactions with biological macromolecules. The successful development of the multi-kinase inhibitor ponatinib, which is based on this scaffold, has spurred a resurgence of interest in exploring its therapeutic potential across a wide range of diseases, including cancer, inflammation, and infectious diseases[1][2]. Derivatives of this scaffold have been shown to exhibit a diverse array of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antiparasitic effects[1].

Mechanism of Action: Targeting the Kinome

A significant body of evidence points to the ability of imidazo[1,2-b]pyridazine derivatives to act as potent inhibitors of protein kinases. Protein kinases play a pivotal role in cellular signal transduction, and their aberrant activity is a hallmark of many diseases, particularly cancer. The imidazo[1,2-b]pyridazine scaffold serves as an excellent ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.

A prime example of this mechanism is the action of ponatinib, an FDA-approved drug for the treatment of chronic myeloid leukemia (CML). Ponatinib effectively inhibits the BCR-ABL1 tyrosine kinase, including the T315I mutant form that is resistant to other tyrosine kinase inhibitors[1][3][4][5][6]. It achieves this by occupying the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that drive cancer cell proliferation and survival[1][3][4][5][6].

BCR-ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS P STAT5 STAT5 BCR_ABL1->STAT5 P PI3K PI3K BCR_ABL1->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Transcription Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine derivative) Ponatinib->BCR_ABL1 Inhibition

BCR-ABL1 Signaling Pathway and Inhibition by Ponatinib.

Comparative Analysis: Imidazo[1,2-b]pyridazine vs. Alternative Scaffolds

To objectively evaluate the potential of the imidazo[1,2-b]pyridazine scaffold, it is essential to compare its performance against other well-established therapeutic scaffolds. For this analysis, we will consider two prominent classes of heterocyclic compounds known for their kinase inhibitory activity: purines and imidazo[1,2-a]pyridines .

Purine Scaffold: Purines are fundamental components of nucleic acids and have a long history in medicinal chemistry as "privileged structures."[7][8][9] Numerous purine analogs have been developed as anticancer and antiviral agents. A notable example is clofarabine , a second-generation purine nucleoside analog used in the treatment of leukemia. Clofarabine acts as a fraudulent nucleotide, becoming incorporated into DNA and inhibiting DNA polymerase and ribonucleotide reductase, ultimately inducing apoptosis[4][5][6][10][11].

Imidazo[1,2-a]pyridine Scaffold: This scaffold is isomeric to the imidazo[1,2-b]pyridazine core and has also been extensively explored in drug discovery, leading to the development of kinase inhibitors and other therapeutic agents[12][13][14][15]. For instance, derivatives of imidazo[1,2-a]pyridine have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs)[16].

Data Presentation: Comparative Kinase Selectivity Profiles

A critical aspect of a successful kinase inhibitor is its selectivity. A highly selective inhibitor will target the desired kinase with high potency while sparing other kinases, thereby minimizing off-target effects and toxicity. The following table presents a comparative overview of the kinase selectivity of representative compounds from each scaffold. Ponatinib is used as the exemplar for the imidazo[1,2-b]pyridazine scaffold due to the extensive publicly available data on its kinase inhibition profile.

Kinase Target FamilyImidazo[1,2-b]pyridazine (Ponatinib) IC50 (nM)Purine Analog (Representative IC50s)Imidazo[1,2-a]pyridine (Representative IC50s)
ABL 0.37 (native), 2.0 (T315I) [17][18]Varies widelyVaries widely
PDGFRα 1.1 [18]Varies widelyPotent inhibitors identified[19]
VEGFR2 1.5 [18]Varies widelyVaries widely
FGFR1 2.2 [18]Varies widelyVaries widely
SRC 5.4 [18]Varies widelyVaries widely
PIM1 Potent inhibitors identified (e.g., K00486, IC50 = 34 nM)[20]Varies widelyVaries widely
CDK2 Potent and selective inhibitors identified[4]Potent inhibitors identifiedPotent and selective inhibitors identified[16]

Interpretation of Comparative Data:

Experimental Protocols for Scaffold Validation

To validate the therapeutic potential of ethyl imidazo[1,2-b]pyridazine-2-carboxylate and its derivatives, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for two key experiments: an in vitro kinase inhibition assay and a cell-based viability assay.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate kinase, substrate, compound, and [γ-33P]ATP Compound_Prep->Incubation Kinase_Prep Prepare kinase, substrate, and ATP solution Kinase_Prep->Incubation Stop_Reaction Stop reaction and capture substrate Incubation->Stop_Reaction Wash Wash to remove unincorporated ATP Stop_Reaction->Wash Scintillation Measure radioactivity (Scintillation counting) Wash->Scintillation IC50_Calc Calculate IC50 value Scintillation->IC50_Calc

Workflow for an in vitro radiometric kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10x kinase reaction buffer (e.g., 200 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 1% Triton X-100, 20 mM DTT).

    • Prepare a stock solution of the test compound (e.g., ethyl imidazo[1,2-b]pyridazine-2-carboxylate) in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Prepare a solution of the target kinase and its specific substrate in 1x kinase buffer.

    • Prepare a solution of ATP in 1x kinase buffer, including a tracer amount of [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations. Include a DMSO-only control (0% inhibition) and a control with a known inhibitor (100% inhibition).

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the [γ-³³P]ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of the compound's cytotoxic or cytostatic effects.

MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 48-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT reagent and incubate for 4 hours Incubate_Cells->Add_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Add_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Workflow for a cell viability MTT assay.

Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the kinase target of interest) in appropriate growth medium.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and resume logarithmic growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS[7][24].

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals[24].

    • Gently shake the plate to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader[7].

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by fitting the data to a sigmoidal dose-response curve.

Conclusion: A Privileged Scaffold with Significant Therapeutic Promise

The imidazo[1,2-b]pyridazine scaffold, represented here by ethyl imidazo[1,2-b]pyridazine-2-carboxylate, stands out as a highly promising "privileged scaffold" in modern drug discovery. Its proven ability to potently and, with chemical modification, selectively inhibit a wide range of protein kinases provides a strong foundation for the development of novel therapeutics for a multitude of diseases.

While direct head-to-head comparative data for the specific ethyl ester is limited, the extensive body of research on the broader imidazo[1,2-b]pyridazine class, including the clinical success of ponatinib, provides compelling evidence of its therapeutic potential. The chemical tractability of the scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

The experimental protocols provided in this guide offer a robust framework for the in-house validation of ethyl imidazo[1,2-b]pyridazine-2-carboxylate and its derivatives. By systematically evaluating its kinase inhibitory activity and cellular effects, researchers can further elucidate its therapeutic potential and pave the way for the development of the next generation of targeted therapies based on this remarkable scaffold.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • ICLUSIG® (ponatinib) Mechanism of Action. Takeda Oncology. [Link]

  • What is the mechanism of Ponatinib Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. (2023). Pharmaceuticals, 16(5), 743. [Link]

  • A schematic representation of BCR/BTK signaling pathway. ResearchGate. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Clofarabine: past, present, and future. (2011). Leukemia & Lymphoma, 52(4), 580-588. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research, 67(14), 6916-6924. [Link]

  • Mechanisms of anti-cancer action and pharmacology of clofarabine. (2009). Current Medicinal Chemistry, 16(34), 4587-4596. [Link]

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. (2019). Journal of Hematology & Oncology, 12(1), 7. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology, 29(9), 1413-1426.e4. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood, 110(5), 1678-1689. [Link]

  • Kinase profile of dasatinib. ResearchGate. [Link]

  • Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. (2017). In Oncohema Key. [Link]

  • Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. (2015). Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. (2015). PubMed. [Link]

  • Evaluation of dasatinib and ponatinib for the control of CD123 CAR-T cell functionalities. (2022). Molecular Therapy, 30(4), 1645-1657. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry, 139, 106831. [Link]

  • Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2017). Current Medicinal Chemistry, 24(25), 2735-2755. [Link]

  • BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib. (2018). Haematologica, 103(1), e24-e27. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2017). European Journal of Medicinal Chemistry, 126, 966-974. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2018). MedChemComm, 9(12), 2026-2035. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. (2010). Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). Journal of Medicinal Chemistry, 58(5), 2273-2287. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2010). ACS Medicinal Chemistry Letters, 1(5), 204-208. [Link]

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (2023). Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Imidazo[1,2-b]pyridazines: Methodologies, Mechanisms, and Practical Insights

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide range of biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide range of biological activities, including applications as kinase inhibitors in oncology, anti-inflammatory agents, and radiotracers for medical imaging.[1][2] The resurgence of interest in this scaffold, notably spurred by the success of the kinase inhibitor ponatinib, has driven the development of diverse and innovative synthetic strategies.

This guide provides a comparative analysis of the primary methods for constructing the imidazo[1,2-b]pyridazine ring system. We will delve into the mechanistic underpinnings of each approach, evaluate their respective advantages and limitations, and provide detailed experimental protocols and comparative data to assist researchers in selecting the optimal strategy for their specific synthetic goals.

I. The Classical Approach: Condensation of Aminopyridazines with α-Halocarbonyls

The most traditional and widely employed method for the synthesis of imidazo[1,2-b]pyridazines is the condensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound, typically an α-bromoketone. This method, often referred to as a modified Tschitschibabin reaction, proceeds via a two-step sequence involving an initial N-alkylation followed by an intramolecular cyclization.

Mechanism and Key Considerations:

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N1) of the 3-aminopyridazine onto the electrophilic carbon of the α-bromoketone. This step is generally regioselective, with the N1 nitrogen being more nucleophilic than the exocyclic amino group. The resulting pyridazinium salt intermediate then undergoes an intramolecular condensation, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-b]pyridazine ring.

A crucial factor for the success of this reaction is the presence of a halogen substituent, typically at the 6-position of the pyridazine ring.[3] In the absence of such a substituent, the nucleophilicity of the ring nitrogen not adjacent to the amino group can lead to preferential alkylation at that site, hindering the desired cyclization.[3] The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the HBr generated during the cyclization.[3]

Workflow for Classical Condensation Synthesis

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Mixing Mix reactants in solvent (e.g., Ethanol) 3-Amino-6-halopyridazine->Mixing alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Mixing Reflux Reflux with mild base (e.g., NaHCO3) Mixing->Reflux Cooling Cool reaction mixture Reflux->Cooling Precipitation Precipitate formation Cooling->Precipitation Filtration Filter the solid Precipitation->Filtration Purification Recrystallization or Chromatography Filtration->Purification Final_Product Imidazo[1,2-b]pyridazine Purification->Final_Product

Caption: General workflow for the classical condensation synthesis of imidazo[1,2-b]pyridazines.

Experimental Protocol: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazines
  • Reactant Mixture: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous ethanol, add the appropriately substituted α-bromoacetophenone (1.1 eq).

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reaction Condition: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

II. Modern Approaches: Metal-Catalyzed Cross-Coupling Strategies

The advent of metal-catalyzed cross-coupling reactions has opened new avenues for the synthesis of complex heterocyclic systems, including imidazo[1,2-b]pyridazines. These methods often offer improved yields, greater functional group tolerance, and access to a wider range of derivatives compared to classical methods.

A. Palladium-Catalyzed Intramolecular C-N Coupling

A powerful strategy involves a tandem process of an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation.[4] This approach typically uses a di-halogenated pyridine as a starting material, which first couples with an aminopyridazine. The resulting intermediate then undergoes an intramolecular cyclization, catalyzed by a palladium complex, to form the imidazo[1,2-b]pyridazine core.

Mechanistic Rationale:

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halogen) of the pyridine ring. The resulting palladium(II) complex then undergoes ligand exchange with the aminopyridazine. Reductive elimination forms the C-N bond of the intermediate. Subsequent intramolecular oxidative addition and reductive elimination steps lead to the formation of the fused imidazole ring. The choice of palladium catalyst and ligand (e.g., Xantphos) is critical for achieving high efficiency.[4]

Palladium-Catalyzed Tandem Amination/Cyclization

Start 2-Halo-3-iodopyridine + 3-Aminopyridazine Step1 Intermolecular Buchwald-Hartwig Amination Start->Step1 Catalyst Pd(OAc)2 / Xantphos Base (e.g., Cs2CO3) Catalyst->Step1 Step2 Intramolecular N-Arylation Catalyst->Step2 Intermediate N-(3-Iodopyridin-2-yl) -pyridazin-3-amine Step1->Intermediate Intermediate->Step2 Product Pyrido[2',3':4,5]imidazo [1,2-b]pyridazine Step2->Product

Caption: Key steps in the palladium-catalyzed synthesis of tetracyclic azaheterocycles.[4]

B. Gold-Catalyzed Cyclization

More recently, gold catalysis has emerged as a mild and efficient tool for the synthesis of imidazo[1,2-b]pyridazines.[5] These reactions often proceed under neutral conditions and can tolerate a variety of functional groups. While specific mechanistic details can vary, gold catalysts are known to act as soft Lewis acids, activating alkyne or allene functionalities towards nucleophilic attack by the aminopyridazine.

III. Green and Efficient Methodologies: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry approach. By utilizing microwave irradiation to rapidly heat the reaction mixture, this technique can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. The synthesis of imidazo[1,2-b]pyridazine and its analogs is well-suited to this technology.[6][7][8]

The underlying principle of MAOS is the efficient and direct heating of the solvent and reactants through dielectric loss, leading to a rapid increase in temperature and pressure within a sealed vessel. This allows for reactions to be conducted at temperatures above the boiling point of the solvent, accelerating the rate of reaction.

IV. Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies. The data presented is a synthesis of typical results reported in the literature.

Methodology Typical Reagents Catalyst/Conditions Typical Reaction Time Typical Yields Advantages Disadvantages
Classical Condensation 3-Aminopyridazine, α-BromoketoneNaHCO₃, Reflux4-12 hours60-85%Readily available starting materials, simple procedure.Long reaction times, moderate yields, limited substrate scope.
Palladium-Catalyzed Coupling Dihalopyridine, AminopyridazinePd(OAc)₂, Xantphos, Cs₂CO₃8-24 hours70-95%High yields, good functional group tolerance, access to complex structures.[4]Expensive catalysts, requires inert atmosphere, multi-step process.
Microwave-Assisted Synthesis 3-Aminopyridazine, α-BromoketoneMicrowave irradiation, often solvent-free or in a polar solvent.5-30 minutes75-95%Drastically reduced reaction times, often higher yields, environmentally friendly.[6][7]Requires specialized microwave reactor, potential for pressure build-up.

V. Conclusion and Future Outlook

The synthesis of imidazo[1,2-b]pyridazines has evolved significantly from the classical condensation methods to more sophisticated metal-catalyzed and microwave-assisted protocols. The choice of synthetic route is a critical decision that depends on factors such as the desired substitution pattern, scale of the reaction, and available resources.

  • The classical condensation remains a viable and cost-effective method for straightforward syntheses, particularly on a larger scale where the cost of catalysts may be prohibitive.

  • Palladium-catalyzed cross-coupling reactions offer unparalleled versatility and efficiency for the construction of complex, highly functionalized imidazo[1,2-b]pyridazines, making them indispensable for medicinal chemistry and drug discovery programs.[4]

  • Microwave-assisted synthesis represents a significant advancement in terms of efficiency and green chemistry, offering a rapid and high-yielding alternative for library synthesis and process optimization.

Future developments in this field are likely to focus on the discovery of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and photocatalysis. Furthermore, the expansion of one-pot and multicomponent reaction strategies will continue to streamline the synthesis of these valuable heterocyclic compounds, accelerating the discovery of new therapeutic agents.

References

  • Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 164-168. [Link]

  • Boutaleb, T., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Oh, Y., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-98. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of TNF‐α production. [Link]

  • Babu, H., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • ResearchGate. (n.d.). Gold‐catalyzed synthesis of imidazo[1,2‐b]pyridazine derivatives. [Link]

  • Beilstein Journals. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Semantic Scholar. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • MDPI. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]

  • ResearchGate. (2022). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Connect Journals. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. [Link]

  • MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]

  • ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate Derivatives

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery, giving rise to a multitude of pharmacologically active agents.[1] This guide provides a comparative analysis of the in vi...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery, giving rise to a multitude of pharmacologically active agents.[1] This guide provides a comparative analysis of the in vivo efficacy of ethyl imidazo[1,2-b]pyridazine-2-carboxylate derivatives and related analogues, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential across various disease areas. We will delve into their performance against key targets in oncology, infectious diseases, and neuroscience, supported by experimental data and methodological insights.

The Versatility of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine nucleus is a versatile scaffold due to its unique electronic properties and synthetic tractability, allowing for the generation of diverse chemical libraries.[2] This has led to the discovery of compounds with a wide range of biological activities, including kinase inhibition, receptor modulation, and antimicrobial effects.[1] A notable example of a successful drug molecule based on this scaffold is the FDA-approved multi-kinase inhibitor ponatinib, used in the treatment of chronic myeloid leukemia.[1] This guide will focus on the in vivo performance of more recent derivatives, comparing their efficacy in relevant preclinical models.

Oncology: Targeting Key Kinases

A significant focus of research on imidazo[1,2-b]pyridazine derivatives has been in the field of oncology, particularly as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.

Mps1 Kinase Inhibitors for Solid Tumors

Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint and is overexpressed in various cancers.[3] A potent and selective Mps1 inhibitor, compound 27f , an imidazo[1,2-b]pyridazine-based derivative, has demonstrated significant in vivo efficacy.[3]

Comparative In Vivo Efficacy of Mps1 Inhibitor 27f

CompoundAnimal ModelDosing RegimenEfficacyReference
27f Nude mice bearing A549 lung cancer xenograftsOral administrationDose-dependent tumor growth inhibition[3]

The development of 27f stemmed from the optimization of an earlier imidazo[1,2-a]pyrazine hit, which had poor oral bioavailability. A scaffold change to the imidazo[1,2-b]pyridazine core, guided by co-crystal structures, led to the discovery of this orally active compound with remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[3]

ALK Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Anaplastic lymphoma kinase (ALK) is another important target in NSCLC. Resistance to existing ALK inhibitors is a major clinical challenge. A series of novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been developed to overcome this resistance, with compound O-10 emerging as a lead candidate.[4]

Comparative In Vitro Potency of ALK Inhibitor O-10

CompoundTargetIC50 (nM)Reference
O-10 ALKWT2.6[4]
ALKG1202R6.4[4]
ALKL1196M/G1202R23[4]
Repotrectinib (Reference) ALKWT40[4]
ALKG1202R164[4]
ALKL1196M/G1202R208[4]

Compound O-10 demonstrated superior enzymatic inhibitory activity against wild-type ALK and clinically relevant mutant forms compared to the reference drug Repotrectinib.[4] Further in vivo pharmacokinetic studies in rats indicated its potential for oral administration.[4]

CDK12/13 Inhibitors for Triple-Negative Breast Cancer (TNBC)

Cyclin-dependent kinases 12 and 13 (CDK12/13) have recently been identified as promising therapeutic targets in TNBC.[5] A novel imidazo[1,2-b]pyridazine derivative, compound 24 , has been developed as a potent covalent inhibitor of CDK12/13.[5]

In Vitro Potency of CDK12/13 Inhibitor 24

CompoundTargetIC50 (nM)Reference
24 CDK1215.5[5]
CDK1312.2[5]

Compound 24 effectively suppresses the proliferation of TNBC cell lines by forming a covalent bond with Cys1039 of CDK12.[5] While in vivo data for this specific compound is still emerging, its high in vitro potency suggests it is a promising candidate for further preclinical development.

Infectious Diseases: Combating Malaria

The imidazo[1,2-b]pyridazine scaffold has also yielded potent anti-malarial agents. These compounds have shown efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Orally Active Antiplasmodial Agents

Medicinal chemistry efforts have led to the identification of 3,6-diarylated imidazopyridazines with potent antiplasmodial activity.[6] However, initial lead compounds suffered from poor solubility and potential cardiotoxicity due to hERG inhibition.[6] Subsequent optimization led to the development of analogues with improved profiles.

One such derivative, compound 44 , demonstrated a remarkable IC50 value of 1.1 nM against the drug-sensitive NF54 plasmodium strain and displayed 99% activity in an in vivoP. berghei mouse model, curing all three infected mice. This compound also showed enhanced aqueous solubility and metabolic stability.

Experimental Protocol for In Vivo Antimalarial Efficacy Testing

A standard experimental workflow for assessing the in vivo efficacy of anti-malarial compounds is the P. berghei mouse model.

G cluster_0 In Vivo Antimalarial Efficacy Workflow A Infect mice with P. berghei B Administer test compound orally for 4 consecutive days A->B C Monitor parasitemia daily by microscopic examination of blood smears B->C D Record survival of the mice C->D E Compare parasitemia and survival rates to untreated control group D->E

Caption: Workflow for in vivo antimalarial efficacy testing.

Neuroscience: Modulating CNS Targets

Imidazo[1,2-b]pyridazine derivatives have shown promise in modulating key targets in the central nervous system (CNS), including GABA-A receptors and voltage-gated calcium channels, for the potential treatment of anxiety and epilepsy.

GABA-A Receptor Modulators for Anxiety

The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the CNS and a well-established target for anxiolytic drugs.[7] While many imidazo[1,2-a]pyrimidine derivatives have been explored as GABA-A receptor agonists, the related imidazo[1,2-b]pyridazine scaffold also shows potential.[8] The goal is to develop functionally selective agonists for the α2 and α3 subtypes of the GABA-A receptor to achieve anxiolysis with minimal sedation.[8]

Calcium Channel Blockers for Epilepsy

Certain 2-phenylimidazo[1,2-b]pyridazine derivatives have been identified as blockers of human Cav3.1 voltage-gated calcium channels, with promising in vivo anti-absence seizure activity.[9]

Compounds DM1 (7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) and DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) exhibited potent anti-seizure effects in two different animal models: pentylenetetrazol-induced seizures in mice and audiogenic seizures in DBA/2 mice.[9] These compounds also demonstrated significant in vitro neuroprotective activity by reducing the release of reactive oxygen species.[9]

Future Directions and Conclusion

The ethyl imidazo[1,2-b]pyridazine-2-carboxylate scaffold and its derivatives represent a highly versatile and promising class of compounds with demonstrated in vivo efficacy across a range of therapeutic areas. The ability to fine-tune their pharmacological properties through synthetic modifications makes them attractive candidates for further drug discovery and development.

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential in other disease indications. The continued application of structure-based drug design and a deeper understanding of their mechanisms of action will be crucial for translating the preclinical success of these derivatives into novel therapeutics.

References

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PMC. [Link]

  • The diaryl-imidazopyridazine anti-plasmodial compound, MMV652103, exhibits anti-breast cancer activity. PMC. [Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. PubMed. [Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. NIH. [Link]

  • Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7. PubMed. [Link]

  • Imidazobenzodiazepine derivatives as GABAA receptor modulators. ResearchGate. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Social Medicine. [Link]

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. [Link]

Sources

Validation

A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Derivatives: A Guide for Medicinal Chemists

Introduction: Two Privileged Scaffolds in Drug Discovery In the landscape of medicinal chemistry, imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine represent two preeminent examples of "privileged scaffolds." These fus...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Two Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine represent two preeminent examples of "privileged scaffolds." These fused heterocyclic systems are frequently encountered in a vast array of biologically active molecules, from blockbuster drugs to cutting-edge clinical candidates.[1][2] The imidazo[1,2-a]pyridine core is famously found in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, cementing its therapeutic relevance.[3] Its bioisostere, the imidazo[1,2-b]pyridazine scaffold, has gained significant prominence with the FDA approval of Ponatinib (Iclusig®), a potent multi-kinase inhibitor for treating leukemia.[4]

While structurally similar, the replacement of a carbon-hydrogen (CH) group in the pyridine ring with a nitrogen atom to form the pyridazine ring imparts significant changes in physicochemical and pharmacological properties. This guide provides a head-to-head comparison of these two scaffolds, delving into their synthesis, physicochemical characteristics, and structure-activity relationships across various therapeutic targets. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding to guide strategic decisions in scaffold selection and lead optimization.

Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine.

Comparative Synthesis Strategies

The accessibility of a scaffold is a critical early-stage consideration in any drug discovery program. Both imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines are synthesized through well-established condensation reactions, though with key differences in starting materials and regiochemical control.

Imidazo[1,2-a]pyridine Synthesis

The construction of the imidazo[1,2-a]pyridine core is versatile, with numerous established methods. The most classic approach is the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-haloketone.[5] Modern advancements have expanded the synthetic toolkit to include multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid assembly of diverse derivatives from an aminopyridine, an aldehyde, and an isocyanide.[6][7] These methods are often amenable to green chemistry principles, utilizing ultrasound assistance or aqueous reaction media.[8]

synthesis_pyridine start1 2-Aminopyridine product Imidazo[1,2-a]pyridine start1->product Condensation start2 α-Haloketone start2->product

Caption: General synthesis scheme for Imidazo[1,2-a]pyridines.

Imidazo[1,2-b]pyridazine Synthesis

The synthesis of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through a condensation reaction between a 3-aminopyridazine and an α-bromoketone.[9][10] A critical aspect of this synthesis is the strategic use of a halogen substituent (e.g., at the 6-position) on the 3-aminopyridazine starting material. This is crucial for directing the initial alkylation to the correct ring nitrogen. In unsubstituted 3-aminopyridazine, the N1 nitrogen is more nucleophilic, leading to an undesired reaction pathway. The presence of a halogen at C6 deactivates the adjacent nitrogen, ensuring the reaction proceeds correctly to form the fused bicyclic product in good yield.[9] Subsequent functionalization is often achieved through modern metal-catalyzed cross-coupling reactions.[11]

Synthesis: Head-to-Head Analysis
FeatureImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazine
Primary Precursors 2-Aminopyridines, α-Haloketones3-Amino-6-halopyridazines, α-Bromoketones
Key Challenge Broad substrate scope can sometimes lead to side reactions.Regioselectivity control during cyclization.
Solution Optimization of reaction conditions (catalyst, solvent, temp).Use of halogenated aminopyridazines to direct cyclization.[9]
Versatility High; numerous methods including multicomponent reactions.[6]Moderate; primarily condensation followed by functionalization.

Physicochemical Properties: The Impact of an Extra Nitrogen

The defining structural difference between the two scaffolds is the additional nitrogen atom in the six-membered ring of the imidazo[1,2-b]pyridazine. This seemingly minor change has profound implications for the molecule's physicochemical profile, a critical determinant of its drug-like properties.

The introduction of this nitrogen atom serves as a key strategy for modulating lipophilicity. As a bioisosteric replacement for a CH group, the nitrogen increases polarity and reduces the calculated LogP (cLogP). This was a deliberate design choice in the development of imidazo[1,2-b]pyridazine-based ligands for β-amyloid plaques, where lower lipophilicity was sought to reduce non-specific binding in the brain compared to their imidazo[1,2-a]pyridine (IMPY) counterparts.[9][10] This modification also introduces an additional hydrogen bond acceptor, potentially altering solubility, cell permeability, and metabolic stability.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazine
Molecular Formula C₇H₆N₂C₆H₅N₃
Molecular Weight 118.14 g/mol [12]119.12 g/mol [13]
cLogP 1.8[12]0.3[13]
Hydrogen Bond Acceptors 23
General Characteristics More lipophilic, well-established scaffold.More polar, offers advantages in reducing lipophilicity.[9]

Comparative Biological Activities and Therapeutic Applications

Both scaffolds have demonstrated remarkable versatility, targeting a wide range of proteins implicated in human disease. The most prominent area of overlap and divergence is in the field of kinase inhibition.

Kinase Inhibition: A Tale of Two Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology and immunology. Both scaffolds have yielded highly potent and selective kinase inhibitors.

Imidazo[1,2-b]pyridazines have produced several notable kinase inhibitors. The most successful is Ponatinib , which inhibits BCR-ABL and other tyrosine kinases.[4] This scaffold has also been exploited to develop highly selective inhibitors for targets such as Tyk2 (a JAK family member)[14], PIM kinases[15][16], DYRK1A[17], and GSK-3β[18][19]. A fascinating discovery was the binding mode of certain imidazo[1,2-b]pyridazine-based PIM kinase inhibitors. Unlike typical ATP-competitive inhibitors that bind to the kinase hinge region, these compounds were found to interact with the N-terminal lobe, conferring an exceptionally high degree of selectivity.[15][16]

Imidazo[1,2-a]pyridines are also a prolific source of kinase inhibitors. Research has led to the discovery of potent inhibitors of key signaling proteins like Akt[20][21], PI3K[22], insulin-like growth factor-1 receptor (IGF-1R)[23], and the Mer/Axl receptor tyrosine kinases[24]. These inhibitors typically adopt a more conventional Type I or Type I½ binding mode, forming hydrogen bonds with the kinase hinge region, yet can still achieve high selectivity through specific interactions with other parts of the ATP-binding pocket.[24]

kinase_inhibition ATP ATP Kinase Kinase Active Site Hinge Region ATP->Kinase:f0 Binds & Phosphorylates Substrate Inhibitor Imidazo[1,2-a/b]... Derivative Inhibitor->Kinase:f1 Competitively Binds & Blocks ATP

Caption: ATP-competitive binding mechanism for kinase inhibitors.

Table of Representative Kinase Inhibitors:

ScaffoldCompound ExampleTarget KinasePotency (IC₅₀)Reference
Imidazo[1,2-b]pyridazine PonatinibBCR-ABL-[4]
Compound 6 Tyk2 JH22 nM[14]
K00135PIM-1160 nM[16]
Compound 27f Mps10.7 nM (cellular)[25]
Compound 47 GSK-3β1 nM[18]
Imidazo[1,2-a]pyridine Compound 40 Autotaxin (ATX)27 nM[26]
Compound 11 Akt10.64 µM[21]
Lead CompoundMer/Axl1 nM / 5 nM[24]
Lead CompoundPI3Kα2 nM[22]
Structure-Activity Relationship (SAR) Insights

For both scaffolds, specific positions on the heterocyclic core are critical for derivatization to achieve desired potency and selectivity.

  • Imidazo[1,2-a]pyridine: Positions C2, C3, and C6 are commonly modified. For Autotaxin inhibitors, for instance, position C6 tolerates a broad range of substituents while slight modifications at C3 have a strong impact on activity, reflecting their respective orientations within the enzyme's binding pocket.[26]

  • Imidazo[1,2-b]pyridazine: Positions C2, C3, and C6 are also key handles for optimization. In the development of Tyk2 inhibitors, replacing a simple aniline at the C6 position with a 2-oxo-dihydropyridinylamino moiety dramatically improved metabolic stability, a critical step in advancing the series. Similarly, for GSK-3β inhibitors, extensive SAR at the C2 position was crucial for achieving brain penetrance.[18]

Applications Beyond Kinase Inhibition

The utility of these scaffolds extends well beyond kinases into other important therapeutic areas.

Therapeutic AreaImidazo[1,2-a]pyridine DerivativesImidazo[1,2-b]pyridazine Derivatives
CNS Disorders Marketed drugs Zolpidem and Alpidem. Investigated as β-amyloid plaque imaging agents (IMPY).[27]Designed as less lipophilic bioisosteres of IMPY for β-amyloid imaging.[9][10] Brain-penetrant GSK-3β inhibitors for Alzheimer's.[19]
Antimicrobials Potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[28]Show broad-spectrum antifungal activity against phytopathogenic fungi[29] and activity against M. tuberculosis.[30]
Anti-inflammatory Demonstrated inhibition of key inflammatory pathways.[3]Developed as inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway.[31]

Experimental Protocols

To ensure the practical utility of this guide, we provide generalized, representative protocols for the synthesis of each scaffold.

Protocol 1: General Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine

This protocol is based on the widely used condensation reaction between a 2-aminopyridine and an α-haloketone.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Substituted α-bromoketone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (or DMF) as solvent

Procedure:

  • To a round-bottom flask, add the substituted 2-aminopyridine (1.0 eq) and ethanol.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Add the substituted α-bromoketone (1.1 eq) portion-wise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired imidazo[1,2-a]pyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine

This protocol describes the regioselective condensation of a 3-amino-6-chloropyridazine with an α-bromoketone.[9][10]

Materials:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • Substituted α-bromoketone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (or n-butanol) as solvent

Procedure:

  • In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) and the substituted α-bromoketone (1.1 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC (typically 6-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-chloro-imidazo[1,2-b]pyridazine intermediate.

  • This intermediate can be further functionalized at the 6-position via nucleophilic aromatic substitution or cross-coupling reactions.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion and Forward Outlook

The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds, while close structural relatives, offer distinct advantages and opportunities for the medicinal chemist.

  • The imidazo[1,2-a]pyridine scaffold is a well-trodden path with proven clinical success. Its synthetic versatility and broad biological activity make it a reliable and attractive choice for a wide range of therapeutic targets.[3]

  • The imidazo[1,2-b]pyridazine scaffold represents a more modern, yet equally powerful, alternative. Its key strength lies in the ability to fine-tune physicochemical properties, particularly in reducing lipophilicity, which can be crucial for optimizing ADME profiles and reducing off-target effects.[9] Furthermore, it has demonstrated the potential to engage targets in novel ways, leading to inhibitors with outstanding selectivity profiles.[16]

The choice between these two privileged scaffolds is not a matter of inherent superiority, but one of strategic design. The decision should be guided by the specific needs of the project: the nature of the biological target, the desired physicochemical property space, and the synthetic strategy. By understanding the nuanced differences in their synthesis, properties, and biological potential, drug discovery teams can better leverage the power of these remarkable heterocyclic systems to develop the next generation of innovative medicines.

References

  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Maldonado, M., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Damjanović, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Kaur, N., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Cadinucha, P., et al. (2018). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Shinde, S., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Davies, T. G., et al. (2021). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]

  • Thomson, C. G., et al. (2008). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shrestha, J. P., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shrestha, J. P., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Kung, M. P., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. [Link]

  • Unch, J., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Ali, M. A., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. [Link]

  • Schokker, S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Tunoori, A. R., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • Coulibaly, S., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Wang, S., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Tunoori, A. R., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Bazuin, C. G., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • Murata, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives. ResearchGate. [Link]

  • Bazuin, C. G., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Wang, M., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem Compound Database. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[1,2-b]Pyridazine-Based Kinase Inhibitors

Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Imperative of Selectivity The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the foundation of numer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Imperative of Selectivity

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1][2][3] Its rigid, planar structure and versatile substitution points allow for the design of compounds that can precisely interact with the ATP-binding pocket of various protein kinases. However, the high degree of structural conservation within the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a regulatory checkbox but a fundamental component of the drug discovery process, essential for building a comprehensive understanding of a compound's biological activity.

This guide provides an in-depth comparison of the selectivity profiles of inhibitors based on the imidazo[1,2-b]pyridazine scaffold. We will use the multi-kinase inhibitor Ponatinib as our primary example, comparing its broad activity profile against more targeted agents aimed at the Aurora kinase family, AMG 900 and Barasertib (AZD1152-HQPA) . Through this comparison, we will illustrate the causality behind experimental choices in profiling cascades, from initial biochemical screens to definitive cellular target engagement assays, providing field-proven insights for researchers in drug development.

Featured Inhibitors: A Study in Contrasting Selectivity Profiles

To effectively compare cross-reactivity, we have selected three inhibitors with distinct selectivity profiles. Ponatinib, an imidazo[1,2-b]pyridazine, serves as our exemplar for this class, while AMG 900 and Barasertib provide benchmarks for highly selective kinase inhibition.

  • Ponatinib (Imidazo[1,2-b]pyridazine scaffold): A potent, orally administered multi-kinase inhibitor designed to overcome resistance in Chronic Myeloid Leukemia (CML).[1][4] Its design incorporates a carbon-carbon triple bond, enabling it to inhibit BCR-ABL, including the formidable T315I "gatekeeper" mutation.[5] However, its activity extends to a wide range of other kinases, including FLT3, VEGFR, and PDGFR, making its cross-reactivity profile a critical area of study.[1][6]

  • AMG 900 (Phthalazin-1-amine scaffold): A potent and highly selective pan-Aurora kinase inhibitor (targeting Aurora A, B, and C) with oral bioavailability.[7][8] It has demonstrated broad anti-proliferative activity across numerous tumor cell lines, including those resistant to other Aurora kinase inhibitors.[9] Its development as a highly selective agent makes it an excellent comparator for understanding targeted inhibition.

  • Barasertib (AZD1152-HQPA; Pyrazoloquinazoline scaffold): The active metabolite of the prodrug AZD1152, Barasertib is a highly potent and selective inhibitor of Aurora B kinase.[10][11] Its selectivity for Aurora B over Aurora A is a key feature, leading to a distinct cellular phenotype characterized by defects in chromosome segregation and cytokinesis.[10][12]

Core Signaling Pathways: The "On-Target" Rationale

Understanding the primary signaling pathways targeted by these inhibitors is crucial for interpreting both efficacy and potential on-target toxicities.

1. The FLT3 Signaling Pathway (A Key Target of Ponatinib)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem and progenitor cells.[13] In a significant subset of Acute Myeloid Leukemia (AML) cases, activating mutations (such as Internal Tandem Duplications, or FLT3-ITD) lead to ligand-independent, constitutive kinase activity.[14][15] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways like RAS/MAPK and PI3K/AKT.[16][17] Ponatinib's potent inhibition of mutant FLT3 makes it a therapeutic option for this patient population.[6]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Wild-Type or Mutant) RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation (esp. FLT3-ITD) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Ponatinib Ponatinib Ponatinib->FLT3 Inhibition

Caption: The FLT3 signaling cascade in AML.

2. The Aurora Kinase Signaling Pathway (Target of AMG 900 & Barasertib)

Aurora kinases are a family of serine/threonine kinases that are master regulators of mitosis.[18] Aurora A is crucial for centrosome maturation and the formation of the bipolar spindle, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and cytokinesis.[19] Overexpression of Aurora kinases is common in many cancers, leading to genomic instability.[20] Inhibitors like AMG 900 (pan-Aurora) and Barasertib (Aurora B-selective) disrupt mitosis, leading to endoreduplication and ultimately, apoptosis.[8]

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CentrosomeMat Centrosome Maturation AurA_G2 Aurora A AurA_G2->CentrosomeMat Spindle Bipolar Spindle Assembly ChromoAlign Chromosome Alignment Cytokinesis Cytokinesis Apoptosis Polyploidy & Apoptosis AurA_M Aurora A AurA_M->Spindle AurB_M Aurora B AurB_M->ChromoAlign AurB_M->Cytokinesis AMG900 AMG 900 AMG900->AurA_G2 AMG900->AurA_M AMG900->AurB_M Pan-Inhibition Barasertib Barasertib Barasertib->AurB_M Selective Inhibition

Caption: Aurora kinase functions during the cell cycle.

Quantitative Comparison: Kinase Selectivity Profiles

The true measure of cross-reactivity lies in quantitative, head-to-head comparisons. While comprehensive kinome scans test inhibitors against hundreds of kinases, a summary table focusing on key on- and off-targets provides a clear snapshot of selectivity. The data below is synthesized from publicly available sources and illustrates the distinct profiles of our selected compounds.

Kinase Target Ponatinib IC₅₀ (nM)AMG 900 IC₅₀ (nM)Barasertib (AZD1152-HQPA) Kᵢ (nM)Rationale for Inclusion
ABL1 (non-mutant) 0.37[1]>10,000>10,000Primary target for Ponatinib in CML.
ABL1 (T315I mutant) 2.0[1]NDNDKey resistance mutation overcome by Ponatinib.
AURKA (Aurora A) 545[7]1369[12]Primary target for AMG 900; demonstrates Barasertib's selectivity.
AURKB (Aurora B) 224[7]0.36[12]Primary target for AMG 900 and Barasertib.
AURKC (Aurora C) ND1[7]17[21]Primary target for AMG 900.
FLT3 1.1 - 2.5[6]ND>1,000Key on-target for Ponatinib in AML; common off-target.
VEGFR2 (KDR) 1.5[1]>1,000>1,000Key off-target for Ponatinib, linked to vascular events.
PDGFRα 1.1[1]ND>1,000Common off-target for tyrosine kinase inhibitors.
KIT 7[1]NDNDCommon off-target for tyrosine kinase inhibitors.
SRC 5.4[1]NDNDCommon off-target for tyrosine kinase inhibitors.
(ND = Not Determined from available public sources. Values are for illustrative comparison and may vary based on assay conditions.)

Expert Interpretation: The data clearly delineates three distinct pharmacological profiles. Ponatinib is a classic multi-kinase inhibitor, with potent, low-nanomolar activity against its primary ABL1 target, but also against a host of other tyrosine kinases like FLT3, VEGFR2, and PDGFRα.[1][6] This polypharmacology is a double-edged sword, contributing to its efficacy against various malignancies but also to its known toxicity profile.[1] In stark contrast, AMG 900 demonstrates exquisite selectivity for the Aurora kinase family, with single-digit nanomolar potency and little activity against other kinases.[7][8] Barasertib showcases a different facet of selectivity, demonstrating remarkable potency for Aurora B while being over 3,700-fold less active against the highly homologous Aurora A.[11][12] This highlights how even within a single kinase family, significant selectivity can be achieved.

Experimental Methodologies: A Self-Validating Profiling Cascade

A robust cross-reactivity profile is built upon a cascade of assays, moving from high-throughput biochemical screens to lower-throughput, but more physiologically relevant, cellular systems. Each step provides a layer of validation for the next.

Workflow 1: Biochemical Kinase Profiling

The first step is to determine an inhibitor's potency and selectivity against a purified enzyme. The radiometric filter binding assay is the gold standard, providing a direct, unambiguous measure of phosphate transfer from ATP to a substrate.[22][23]

Radiometric_Assay A 1. Prepare Reaction Mix - Kinase - Substrate (Peptide/Protein) - Buffer B 2. Add Inhibitor (Varying Concentrations) A->B C 3. Initiate Reaction Add ATP Mix with [γ-³²P]ATP B->C D 4. Incubate (e.g., 30 min at 30°C) C->D E 5. Stop & Spot Spot reaction onto P81 Phosphocellulose Paper D->E F 6. Wash Paper Remove unbound [γ-³²P]ATP with Phosphoric Acid E->F G 7. Quantify Phosphorimager or Scintillation Counting F->G H 8. Data Analysis Calculate % Inhibition Determine IC₅₀ G->H

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Protocol: Radiometric Filter Binding Assay [24][25]

  • Reaction Preparation:

    • In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer (e.g., Tris-HCl, MgCl₂), the specific peptide or protein substrate, and the purified kinase enzyme.

    • Aliquot 17.8 µL of this mixture into individual reaction tubes.

  • Inhibitor Addition:

    • Add 0.2 µL of the test inhibitor (dissolved in DMSO) at various concentrations to the reaction tubes. For the control, add 0.2 µL of DMSO alone.

  • Reaction Initiation:

    • Prepare an ATP mixture containing both unlabeled ATP and a spike of radioactively labeled [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase, often near its Km value.

    • Initiate the kinase reaction by adding 2 µL of the ATP mixture to each tube, for a final reaction volume of 20 µL.

  • Incubation:

    • Incubate the reactions at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.

  • Stopping and Spotting:

    • Stop the reaction by adding an equal volume of a stopping solution, such as 75 mM phosphoric acid.

    • Spot the entire volume of each reaction onto a designated circle on a sheet of P81 phosphocellulose filter paper. Allow the spots to air dry.

  • Washing:

    • Wash the filter paper three times for 5 minutes each in a bath of 75 mM phosphoric acid to remove all unbound [γ-³²P]ATP.

    • Perform a final rinse with ethanol to aid in drying.

  • Quantification:

    • Quantify the amount of ³²P incorporated into the substrate bound to the paper using a phosphorimager or by scintillation counting.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Choices:

  • Why Radiometric? This method directly measures the enzymatic activity (phosphate transfer) and is not susceptible to interference from colored or fluorescent compounds, unlike many optical methods.[23] It is considered the gold standard for its robustness and sensitivity.[26]

  • Why P81 Paper? Phosphocellulose paper has a net positive charge, which strongly binds the negatively charged phosphorylated peptide/protein substrate while allowing the unbound, negatively charged ATP to be washed away.[24]

Workflow 2: Cellular Target Engagement

A potent biochemical IC₅₀ is meaningless if the compound cannot enter the cell and bind its intended target. Cellular target engagement assays are essential to confirm that the inhibitor interacts with its target in a physiological context.

Method A: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a protein binds to a ligand (like an inhibitor), it becomes thermodynamically stabilized and more resistant to heat-induced unfolding and aggregation.[27][28]

CETSA_Workflow A 1. Treat Intact Cells Incubate cells with Inhibitor or Vehicle (DMSO) B 2. Heat Challenge Heat cell aliquots to a range of temperatures A->B C 3. Cell Lysis Lyse cells (e.g., freeze-thaw) to release proteins B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins. Collect supernatant (soluble proteins). C->D E 5. Detect Soluble Target Quantify target protein in supernatant (e.g., Western Blot, MS) D->E F 6. Generate Melt Curve Plot soluble protein amount vs. temperature. A shift indicates target engagement. E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA® using Western Blot Detection [29][30]

  • Cell Treatment:

    • Culture cells to an appropriate confluency. Treat the cells with the desired concentration of the inhibitor or vehicle (DMSO) for a set period (e.g., 1 hour) in culture media.

  • Heating Step:

    • Harvest the treated cells, wash, and resuspend in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Lysis:

    • Lyse the cells to release intracellular proteins. This is commonly done by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the heat-induced aggregated proteins and cell debris.

  • Detection:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Analyze the amount of the specific target protein in the soluble fraction using Western blotting with a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (inhibitor vs. vehicle), plot the relative amount of soluble protein against the temperature. A rightward shift in this "melting curve" for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Method B: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful, quantitative method to measure compound binding in living cells.[31][32] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[33][34]

Detailed Protocol: NanoBRET™ Target Engagement Assay [31][35]

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for ~20 hours to allow for protein expression.

  • Assay Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM® medium.

    • Dispense the test compounds at various concentrations into the wells of a white, 384-well assay plate.

  • Tracer and Cell Addition:

    • Add the specific, cell-permeable NanoBRET™ fluorescent tracer to the cells.

    • Dispense the cell/tracer suspension into the wells containing the test compounds.

  • Equilibration:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection:

    • Prepare a detection reagent containing the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to quench any signal from compromised cells).

    • Add the detection reagent to the wells.

  • Signal Measurement:

    • Immediately read the plate on a luminometer capable of simultaneously measuring the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the logarithm of the inhibitor concentration. The resulting competitive binding curve is used to determine the cellular IC₅₀, which reflects the compound's apparent affinity for the target in intact cells.

Causality Behind Choices:

  • Why Two Cellular Methods? CETSA provides a label-free confirmation of physical binding and stabilization but can be lower-throughput.[36] NanoBRET™ is highly quantitative, amenable to high-throughput screening, and can provide more precise affinity (IC₅₀) and residence time data in living cells.[32] Using both provides a highly validated picture of cellular activity.

  • Why is Cellular Engagement Critical? This step bridges the gap between biochemistry and biology. It validates that the inhibitor can cross the cell membrane, avoid efflux pumps, and engage its target in the crowded, complex intracellular environment. A discrepancy between biochemical potency and cellular engagement often points to issues with compound permeability or stability, providing critical feedback for medicinal chemists.

Conclusion

The cross-reactivity profiling of imidazo[1,2-b]pyridazine inhibitors—or any kinase inhibitor—is a journey from broad biochemical screening to precise cellular validation. As demonstrated by the comparison of the multi-kinase inhibitor Ponatinib with the highly selective agents AMG 900 and Barasertib, a compound's selectivity profile is a defining characteristic that dictates its therapeutic potential and safety risks. By employing a logical cascade of self-validating experimental systems, from radiometric assays to advanced cellular engagement techniques like CETSA and NanoBRET™, researchers can build a comprehensive and reliable understanding of an inhibitor's mechanism of action. This rigorous, data-driven approach is indispensable for making informed decisions in the complex but rewarding field of kinase drug discovery.

References

  • A high-throughput radiometric kinase assay - PMC - NIH. National Institutes of Health.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.
  • AMG-900 | Aurora Kinase inhibitor | CAS 945595-80-2. Selleck Chemicals.
  • Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... ResearchGate.
  • FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. National Institutes of Health.
  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers.
  • FLT3 Signaling pathways and their dysregulation in AML. Illustration of... ResearchGate.
  • Aurora Kinase - Cell Cycle/Checkpoint - Signaling Pathways. APExBIO.
  • A phase 1 study of AMG 900, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia. PubMed.
  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC. National Institutes of Health.
  • AMG 900, a Potent and Highly Selective Aurora Kinase Inhibitor Shows Promising Preclinical Activity Against Acute Myeloid Leukemia Cell Lines In Vitro and In Vivo. ASH Publications.
  • Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase Inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. AACR Journals.
  • Aurora kinase A - Wikipedia. Wikipedia.
  • FLT3 as a therapeutic target in AML: still challenging after all these years. ASH Publications.
  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
  • The role of Aurora-A in human cancers and future therapeutics - PMC. National Institutes of Health.
  • NanoBRET® Target Engagement BET BRD Assays. Promega Corporation.
  • Aurora A kinase activation: Different means to different ends | Journal of Cell Biology. Rockefeller University Press.
  • Aurora Kinase Signaling Pathway. Creative Diagnostics.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. Benchchem.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478. Promega Corporation.
  • Radiometric Filter Binding Assay. Reaction Biology.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. Pelago Bioscience.
  • barasertib - My Cancer Genome. My Cancer Genome.
  • AZD1152 (Baracertib). AstraZeneca Open Innovation.
  • Barasertib (AZD1152-HQPA) - Potent Aurora Kinase B Inhibitor. APExBIO.
  • AZD1152-HQPA | Aurora B inhibitor. Axon Medchem.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. National Institutes of Health.
  • Barasertib-HQPA (AZD2811) | Aurora B Inhibitor | CAS 722544-51-6. Selleck Chemicals.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. MDPI.
  • Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC. National Institutes of Health.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
  • Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology.
  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. National Institutes of Health.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. PubMed Central.

Sources

Validation

A Researcher's Guide to Benchmarking Novel Imidazo[1,2-b]pyridazine Kinase Inhibitors Against Standard-of-Care Chemotherapeutics

Abstract The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors, including the FDA-approved drug Ponatinib.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors, including the FDA-approved drug Ponatinib.[1][2][3] This guide presents a comprehensive, multi-parameter workflow for benchmarking a novel, hypothetical imidazo[1,2-b]pyridazine-based PIM kinase inhibitor, IMZ-PIM-1 , against a well-established standard-of-care agent for acute myeloid leukemia (AML), Cytarabine . We provide detailed, field-proven protocols for assessing biochemical potency, cellular efficacy, target engagement, and metabolic stability. By integrating in vitro enzymatic assays, cell-based viability and signaling studies, and preliminary ADME profiling, this guide offers a robust framework for drug development professionals to rigorously evaluate new chemical entities and build a compelling, data-driven case for further preclinical and clinical investigation.

Introduction: The Rationale for PIM Kinase Inhibition in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are increasingly recognized as critical drivers in a variety of hematologic malignancies and solid tumors.[4] Overexpressed in cancers like acute myeloid leukemia (AML), PIM kinases are constitutively active proto-oncogenes that do not require upstream activation signals.[4] They phosphorylate a wide array of downstream substrates involved in cell cycle progression, apoptosis inhibition, and protein translation, such as BAD and the translational regulator 4E-BP1.[5][6] This central role in promoting cell survival and proliferation makes the PIM kinase family a compelling therapeutic target.

The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptional starting point for the development of potent PIM kinase inhibitors.[5] This guide will use a hypothetical derivative, IMZ-PIM-1 , as our test article. Its profile is based on the well-characterized experimental compound SGI-1776, which demonstrates potent, low nanomolar inhibition of PIM1.[5][7][8]

For a new targeted therapy to be clinically meaningful, it must demonstrate a significant advantage over or synergy with the existing standard of care. In AML, the cytotoxic nucleoside analog Cytarabine (ara-C) has been a cornerstone of induction chemotherapy for decades.[9] Therefore, a direct comparison of IMZ-PIM-1's targeted, cytostatic/cytotoxic effects against Cytarabine's broad cytotoxic mechanism provides a rigorous and clinically relevant benchmark.

Benchmarking Workflow: A Phased Approach

A successful benchmarking program progresses logically from specific, molecular-level interactions to broader cellular effects and drug-like properties. The following workflow is designed to build a comprehensive dataset for robust comparison.

G cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Efficacy & Target Engagement cluster_2 Phase 3: In Vitro Druglikeness p1_a PIM1/2/3 Kinase Inhibition Assay (IC50 Determination) p1_b Kinome Selectivity Screen (Off-Target Profiling) p1_a->p1_b Confirms Target Specificity p2_a Cell Viability Assay (MTT) (GI50 Determination) p1_b->p2_a Proceed with Potent & Selective Compounds p2_b Cellular Target Engagement (Western Blot for p-4E-BP1) p2_a->p2_b Correlates Viability with Mechanism p3_a Metabolic Stability Assay (Liver Microsomes) p2_b->p3_a Proceed with Cell-Active Compounds

Caption: High-level experimental workflow for benchmarking new kinase inhibitors.

Phase 1: Biochemical Potency & Selectivity

Causality: Before investing in resource-intensive cellular assays, it is imperative to confirm that the test article directly and potently inhibits the intended molecular target. This phase quantifies the compound's potency against the PIM kinases.

Experiment: PIM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of IMZ-PIM-1 against PIM1, PIM2, and PIM3.

Methodology: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP formed during a kinase reaction.[10][11] As kinase activity is inhibited, the amount of ADP produced decreases, resulting in a lower luminescent signal.

Protocol: PIM1 Kinase Inhibition using ADP-Glo™

  • Reagent Preparation:

    • Prepare a 2X PIM1 Kinase Reaction Buffer (e.g., 80mM HEPES pH 7.5, 40mM MgCl2, 2mM DTT).

    • Prepare a solution of the PIM1 substrate peptide (e.g., S6K Substrate, KRRRLASLR) in the reaction buffer.

    • Prepare a 100 µM ATP solution in the reaction buffer.

    • Create a serial dilution of IMZ-PIM-1 in 100% DMSO, starting from 100 µM. Then, create intermediate dilutions in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted IMZ-PIM-1 or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of a solution containing the PIM1 enzyme and substrate peptide.

    • Initiate the reaction by adding 2 µL of the 100 µM ATP solution. The final ATP concentration (e.g., 50 µM) should be near the Km value for ATP for the kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data with the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 2: Cellular Efficacy & On-Target Activity

Causality: A compound that is potent in a biochemical assay is not guaranteed to be effective in a cellular context. It must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. This phase assesses the compound's ability to inhibit cell growth and modulate the PIM signaling pathway within cancer cells.

Experiment: Cell Viability Assay

Objective: To determine the half-maximal growth inhibition (GI50) of IMZ-PIM-1 and Cytarabine in a relevant cancer cell line (e.g., MV-4-11, an AML cell line known to express PIM kinases).

Methodology: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4][12][13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.

Protocol: MTT Assay for GI50 Determination

  • Cell Plating:

    • Culture MV-4-11 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate overnight to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of IMZ-PIM-1 and Cytarabine in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[4]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the media and add 100 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.[12]

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated cells (100% viability) and a background control (media only).

    • Plot the percentage of viability versus the log of the compound concentration and fit to a dose-response curve to calculate the GI50 value.

Experiment: Cellular Target Engagement via Western Blot

Objective: To confirm that IMZ-PIM-1 inhibits PIM kinase activity inside the cell by measuring the phosphorylation status of a known downstream substrate, 4E-BP1.

Methodology: Western blotting allows for the detection of specific proteins from a complex mixture. Using a phospho-specific antibody, we can quantify the level of phosphorylated 4E-BP1 (at Thr37/46), which should decrease upon PIM kinase inhibition.[6][14][15]

G PIM PIM Kinase EBP1 4E-BP1 PIM->EBP1 Phosphorylates IMZ IMZ-PIM-1 IMZ->PIM Inhibits pEBP1 p-4E-BP1 (Thr37/46) eIF4E eIF4E EBP1->eIF4E Sequesters Translation Cap-Dependent Translation eIF4E->Translation Initiates Survival Cell Proliferation & Survival Translation->Survival

Caption: Simplified PIM kinase signaling pathway leading to cell proliferation.

Protocol: Western Blot for Phospho-4E-BP1

  • Cell Treatment and Lysis:

    • Plate MV-4-11 cells and treat with varying concentrations of IMZ-PIM-1 (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[16]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBS-T) to prevent non-specific antibody binding.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-4E-BP1 (Thr37/46) diluted in blocking buffer.[6]

    • Wash the membrane three times with TBS-T.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total 4E-BP1 and a loading control like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-4E-BP1/Total 4E-BP1 ratio confirms on-target activity.

Phase 3: In Vitro Druglikeness Profile

Causality: High potency and cellular activity are meaningless if a compound is rapidly metabolized and cleared from the body. Early assessment of metabolic stability is a critical step in selecting compounds with the potential for favorable pharmacokinetic properties.

Experiment: Metabolic Stability Assay

Objective: To assess the in vitro metabolic stability of IMZ-PIM-1 by measuring its rate of depletion when incubated with human liver microsomes.

Methodology: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[17] By incubating the compound with microsomes in the presence of the necessary cofactor (NADPH) and quantifying its disappearance over time, we can calculate its intrinsic clearance and predict its metabolic fate.[17][18]

Protocol: Human Liver Microsome Stability Assay

  • Reaction Setup:

    • Thaw human liver microsomes (HLM) on ice. Dilute them in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Prepare a 1 µM working solution of IMZ-PIM-1 in the phosphate buffer.

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[18]

    • Include a positive control compound with known metabolic liability (e.g., Verapamil) and a negative control (e.g., Warfarin).

  • Incubation:

    • Pre-warm the HLM and compound solutions to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM/compound mixture.

    • Set up parallel reactions without the NADPH system as a negative control to account for non-enzymatic degradation.

    • Incubate the reaction mixtures at 37°C with gentle shaking.

  • Time-Point Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[17]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound (IMZ-PIM-1) at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Data Summary & Interpretation

To facilitate a direct comparison, all quantitative data should be summarized in a clear, tabular format. The following table presents hypothetical, yet realistic, data for our benchmarking study.

Parameter Assay IMZ-PIM-1 Cytarabine Interpretation
Biochemical Potency PIM1 Kinase IC507 nMNot ApplicableIMZ-PIM-1 is a highly potent, direct inhibitor of the target kinase.
PIM2 Kinase IC50363 nMNot ApplicableShows selectivity for PIM1 over PIM2.
PIM3 Kinase IC5069 nMNot ApplicablePotent against PIM3, suggesting a pan-PIM inhibitory profile with PIM1/3 preference.
Cellular Efficacy MV-4-11 GI5050 nM25 nMBoth compounds are highly potent at inhibiting AML cell growth. Cytarabine shows slightly higher potency, which is expected given its broad cytotoxic mechanism.
Target Engagement p-4E-BP1 InhibitionYes (Dose-dependent)NoIMZ-PIM-1 demonstrates on-target activity in cells, confirming its mechanism of action. Cytarabine does not affect this pathway.
ADME Profile Microsomal Stability t½45 min> 60 minIMZ-PIM-1 shows moderate metabolic stability, suggesting potential for Phase I metabolism. Cytarabine is more stable in this assay.

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a rigorous, multi-phase approach to evaluating novel imidazo[1,2-b]pyridazine derivatives. Our hypothetical compound, IMZ-PIM-1, demonstrates a compelling profile: high biochemical potency, on-target cellular activity, and significant anti-proliferative effects comparable to the standard-of-care agent, Cytarabine.

The data generated through this workflow provides a strong foundation for decision-making. While IMZ-PIM-1's cellular potency is excellent, its moderate metabolic stability suggests that future medicinal chemistry efforts could focus on structural modifications to improve this parameter. Furthermore, the demonstrated on-target activity provides a clear pharmacodynamic biomarker (p-4E-BP1) that can be used in future in vivo animal studies.

The logical next steps would include:

  • In Vivo Efficacy Studies: Testing IMZ-PIM-1 in a mouse xenograft model using the MV-4-11 cell line.

  • Combination Studies: Evaluating for potential synergy between the targeted inhibition of IMZ-PIM-1 and the cytotoxic effects of Cytarabine.

  • Comprehensive ADME & Toxicology: Further profiling of solubility, permeability, and preliminary safety pharmacology.

By adhering to this structured, data-driven benchmarking process, researchers can effectively identify and advance promising new chemical entities from the potent imidazo[1,2-b]pyridazine class, bringing novel targeted therapies one step closer to the clinic.

References

  • Selleck Chemicals. SGI-1776 free base | Pim inhibitor. [URL: https://www.selleckchem.com/products/sgi-1776.html]
  • Chen, L.S., Redkar, S., Taverna, P., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693-702. [URL: https://ashpublications.org/blood/article/118/3/693/28731/Mechanisms-of-cytotoxicity-to-Pim-kinase]
  • Cayman Chemical. SGI-1776 (Pim-Kinase Inhibitor IX). [URL: https://www.caymanchem.com/product/10909/sgi-1776]
  • Garrido, A., Le-Gac, S., Le-Borgne, M., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [URL: https://www.sciencedirect.com/science/article/abs/pii/S022352342100867X]
  • Ferreira, L.G., Dos Santos, R.N., Oliva, G., & Andricopulo, A.D. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825700/]
  • ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [URL: https://www.researchgate.
  • National Cancer Institute. Ponatinib. [URL: https://www.cancer.
  • Garrido, A., Le-Gac, S., Le-Borgne, M., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [URL: https://pubmed.ncbi.nlm.nih.gov/34607244/]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-l-5jyl89q46v2w/v1]
  • Dr. Oracle. What is the standard treatment for Acute Myeloid Leukemia (AML)? [URL: https://www.droracle.
  • Domainex. Microsomal Clearance/Stability Assay. [URL: https://www.domainex.co.uk/adme-dmpk/vitro-dmpk-assays/microsomal-clearance-stability-assay]
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [URL: https://www.creative-diagnostics.com/mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm]
  • Bravi, G., et al. (2014). Pim kinases in hematological malignancies: where are we now and where are we going? Journal of Hematology & Oncology, 7(95). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289297/]
  • Promega Corporation. PIM1 Kinase Assay. [URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/]
  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.
  • Abcam. MTT assay and its use in cell viability and proliferation analysis. [URL: https://www.abcam.
  • Promega Corporation. PIM1, Active. [URL: https://www.promega.com/products/protein-expression/kinases/pim1-active/]
  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [URL: https://bpsbioscience.com/pim1-kinase-assay-kit-79796]
  • Cell Signaling Technology. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb #2855. [URL: https://www.cellsignal.com/products/primary-antibodies/phospho-4e-bp1-thr37-46-236b4-rabbit-mab/2855]
  • Promega Corporation. PIM1 Kinase Enzyme System. [URL: https://www.promega.com/products/protein-expression/kinases/pim1-kinase-enzyme-system/]
  • Cell Signaling Technology. Phospho-4E-BP1 (Thr37/46) Antibody #9459. [URL: https://www.cellsignal.com/products/primary-antibodies/phospho-4e-bp1-thr37-46-antibody/9459]
  • Cell Signaling Technology. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody #2855. [URL: https://www.cellsignal.com/products/primary-antibodies/phospho-4e-bp1-thr37-46-236b4-rabbit-monoclonal-antibody/2855]
  • Thermo Fisher Scientific. Phospho-4EBP1 (Thr37, Thr46) Polyclonal Antibody (PA5-17728). [URL: https://www.thermofisher.com/antibody/product/Phospho-4EBP1-Thr37-Thr46-Antibody-Polyclonal/PA5-17728]
  • Bio-Rad Laboratories. Best Practice for Western Blot Detection of Phosphorylation Events. [URL: https://www.bio-rad-antibodies.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl imidazo[1,2-b]pyridazine-2-carboxylate

This document provides a detailed, procedural guide for the safe and compliant disposal of ethyl imidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 123531-27-1).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of ethyl imidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 123531-27-1). As a research chemical, comprehensive toxicological data is not always available. Therefore, this guide is built upon a foundation of established chemical safety principles and regulatory standards, treating the compound with the necessary caution appropriate for a substance with unknown long-term effects. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This guide is intended for professionals in research and development. It is imperative to supplement these procedures with your institution's specific Environmental Health & Safety (EHS) policies and to comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[1][2][3]

Hazard Assessment and Characterization

A thorough understanding of a compound's potential hazards is the cornerstone of its safe management. For ethyl imidazo[1,2-b]pyridazine-2-carboxylate, a complete hazard profile is not fully established.

  • Known Information: The available Safety Data Sheet (SDS) for this compound lacks specific toxicity data but provides general guidance for exposure, such as moving to fresh air upon inhalation and washing skin with soap and water upon contact.[4]

  • Inferred Hazards: Based on the SDS for structurally related imidazo[1,2-a]pyridine compounds, it is prudent to assume that ethyl imidazo[1,2-b]pyridazine-2-carboxylate may act as a skin and eye irritant .[5] As a nitrogen-containing organic molecule, combustion can produce toxic gases, including oxides of nitrogen.

  • Regulatory Stance: Due to the limited data, this compound must be managed as hazardous chemical waste . Discharge into the environment, including sewer systems, must be strictly avoided.[4] The final disposal must be conducted at an approved and licensed waste disposal facility.[5]

Data Summary Table
PropertyValueSource
Chemical Name Ethyl imidazo[1,2-b]pyridazine-2-carboxylate[6]
CAS Number 123531-27-1[4][6]
Molecular Formula C₉H₉N₃O₂[4][6]
Assumed Hazards Potential skin and eye irritant.[5]
Incompatibilities Strong oxidizing agents, strong bases, amines.[5]
Required PPE Safety goggles, nitrile gloves, lab coat.[4]
Waste Category Non-halogenated Organic Waste.N/A

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation at the laboratory bench to its final handoff to EHS professionals. This system is designed to comply with the EPA's hazardous waste regulations for academic laboratories (40 CFR Part 262, Subpart K), which emphasize safe and practical waste management.[1][7]

Step 1: Waste Determination and Segregation

The moment a decision is made to discard the material—whether it is residual, off-specification, or expired—it becomes an "unwanted material."

  • Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the sink.

  • Segregate at the Source: To prevent dangerous reactions, proper segregation is critical.

    • Solid Waste: Place pure solid ethyl imidazo[1,2-b]pyridazine-2-carboxylate into a designated "Non-halogenated Organic Solid Waste" container.

    • Liquid Waste: If the compound is in a non-halogenated solvent (e.g., ethanol, ethyl acetate, DMSO), it should be placed in the "Non-halogenated Organic Liquid Waste" stream. If dissolved in a halogenated solvent (e.g., dichloromethane), it must go into the "Halogenated Organic Liquid Waste" stream.

    • Avoid Mixing: Never mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[5]

Step 2: Containerization and Labeling

Proper container management is a primary tenet of laboratory safety and regulatory compliance.

  • Select an Appropriate Container:

    • Use a container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with no cracks or leaks.

    • The container must have a secure, leak-proof screw-top cap.

  • Apply a Hazardous Waste Label:

    • Federal and state regulations require that each waste container be clearly labeled.[8] The label must be affixed to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste" .[8]

      • The full chemical name(s) of all contents: "Ethyl imidazo[1,2-b]pyridazine-2-carboxylate" and any solvents.

      • The approximate percentage of each component.

      • An indication of the primary hazards (e.g., "Irritant," "Flammable Liquid" if in a flammable solvent).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab where waste is collected.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1][8]

  • Safe Storage:

    • Keep the waste container securely closed at all times, except when actively adding waste.

    • Store the container in a designated secondary containment bin to prevent the spread of potential spills.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1]

Step 4: Arranging for Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Request Pickup: Once your waste container is full, or in accordance with your institution's policies (e.g., academic labs must have waste removed every twelve months[1]), submit a chemical waste pickup request to your EHS department.

  • EHS Handling: Your institution's EHS team will collect the waste from your laboratory. They will ensure the waste is properly manifested and transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of ethyl imidazo[1,2-b]pyridazine-2-carboxylate waste within a research facility.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations gen Waste Generation (Unwanted Material) ppe Don Proper PPE (Goggles, Gloves, Coat) gen->ppe Safety First seg Segregate Waste (e.g., Non-Halogenated Organics) ppe->seg container Containerize & Label ('Hazardous Waste', Full Name, CAS) seg->container saa Store in SAA (Keep Closed, Use Secondary Containment) container->saa request Submit Pickup Request to EHS saa->request When container is full pickup EHS Collects Waste request->pickup dispose Final Disposal by Licensed Vendor (e.g., Incineration) pickup->dispose Manifested Transport

Caption: Waste disposal workflow for Ethyl imidazo[1,2-b]pyridazine-2-carboxylate.

Emergency Procedures: Spill Management

In the event of an accidental release, prompt and correct action is essential to mitigate hazards.[4]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and double-nitrile gloves.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it appropriately as spill debris.

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institutional policy.

By adhering to this structured and cautious approach, researchers can ensure that the disposal of ethyl imidazo[1,2-b]pyridazine-2-carboxylate is managed safely, responsibly, and in full compliance with regulatory standards.

References

  • ethyl iMidazo[1,2-b]pyridazine-2-carboxylate - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?cas=123531-27-1]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [URL: https://www.cleanmanagement.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [URL: https://www.cdms.com/post/osha-hazardous-waste-disposal-guidelines-a-comprehensive-overview]
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [URL: https://ascls.org/managing-hazardous-chemical-waste-in-the-lab/]
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [URL: https://www.chemistryworld.com/news/epa-tweaks-hazardous-waste-rules-for-academic-labs/3004556.article]
  • Ethyl imidazo[1,2-B]pyridazine-2-carboxylate. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10821535]
  • ethyl iMidazo[1,2-b]pyridazine-2-carboxylate. Echemi. [URL: https://www.echemi.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/hazardous-waste]
  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [URL: https://www.facilitiesnet.com/emergencypreparedness/article/Complying-with-OSHAs-Hazardous-Waste-Standards--9989]
  • OSHA's Guidance on Dealing with Waste. Medical Systems. [URL: https://www.medicalsys.com/oshas-guidance-on-dealing-with-waste/]
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230678/]
  • Imidazo[1,2-a]pyridine-2-carbaldehyde - Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/97161]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.